molecular formula C10H11BrClN3 B1519707 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride CAS No. 1171639-07-8

7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Cat. No.: B1519707
CAS No.: 1171639-07-8
M. Wt: 288.57 g/mol
InChI Key: PMCAMWTVGKNRDD-UHFFFAOYSA-N
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Description

7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a useful research compound. Its molecular formula is C10H11BrClN3 and its molecular weight is 288.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCAMWTVGKNRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)N=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-hydrazino-3-methylquinoline HCl

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride. While this compound is a valuable building block in medicinal chemistry, detailed experimental data on its properties are not widely published. This guide, therefore, consolidates available information with established, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors. We will delve into the structural and fundamental properties of this molecule, followed by detailed methodologies for its synthesis and the empirical determination of its key physicochemical parameters, including solubility, pKa, and spectral characteristics. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound is a key intermediate, offering reactive handles for the synthesis of more complex molecular architectures. The bromo-substituent provides a site for cross-coupling reactions, while the hydrazino group is a versatile nucleophile for the formation of hydrazones and other heterocyclic systems.[1] Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Molecular Structure and Fundamental Properties

The foundational step in characterizing any chemical entity is to ascertain its molecular structure and fundamental properties.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular Formula C10H11BrClN3[2]
Molecular Weight 288.57 g/mol [2]
Topological Polar Surface Area (TPSA) 50.94 Ų[2]
Predicted logP 3.01312[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Synthesis of 7-Bromo-2-hydrazino-3-methylquinoline HCl

The synthesis of the title compound can be logically approached via a two-step process starting from the corresponding 2-chloro derivative. This precursor, 7-Bromo-2-chloro-3-methylquinoline, serves as a key intermediate.

Synthesis Pathway

synthesis_pathway start 7-Bromo-2-chloro-3-methylquinoline reagent Hydrazine hydrate (N2H4·H2O) Ethanol, Reflux start->reagent product 7-Bromo-2-hydrazino-3-methylquinoline HCl reagent->product caption Figure 2: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Bromo-2-chloro-3-methylquinoline (Precursor)

While various methods exist for the synthesis of substituted quinolines, a common approach involves the cyclization of appropriately substituted anilines. For the specific precursor, established methods for quinoline synthesis such as the Doebner-von Miller or Combes reactions can be adapted.[3]

Step 2: Synthesis of 7-Bromo-2-hydrazino-3-methylquinoline HCl

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-Bromo-2-chloro-3-methylquinoline (1.0 eq) in ethanol.

  • Addition of Reagent: To this solution, add an excess of hydrazine hydrate (e.g., 5-10 eq). The excess hydrazine serves as both the nucleophile and a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, being a hydrochloride salt, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound.

Rationale: The 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. The highly nucleophilic hydrazine readily displaces the chloro substituent. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the starting materials and the product.

Physicochemical Property Determination: Experimental Protocols

The following sections outline detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 7-Bromo-2-hydrazino-3-methylquinoline HCl.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used for the determination.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is gradually increased.

  • Data Recording: The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Profile

Rationale: The solubility of a compound, particularly a hydrochloride salt, is highly dependent on the pH of the medium.[4] Determining the solubility profile across a range of pH values is crucial for understanding its behavior in biological systems and for formulation development.[5][6][7]

Protocol (Shake-Flask Method):

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of 7-Bromo-2-hydrazino-3-methylquinoline HCl to a known volume of each buffer in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

solubility_workflow A Prepare Buffers of Varying pH B Add Excess Compound to Buffers A->B C Equilibrate at Constant Temperature B->C D Centrifuge to Separate Solid C->D E Quantify Compound in Supernatant (UV-Vis/HPLC) D->E F Plot Solubility vs. pH E->F caption Figure 3: Workflow for solubility profile determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH.[8][9] This, in turn, affects its solubility, lipophilicity, and interaction with biological targets.[10][11][12] For a compound with a basic nitrogen atom, the pKa of its conjugate acid is determined.

Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh a known amount of 7-Bromo-2-hydrazino-3-methylquinoline HCl and dissolve it in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, from which the half-equivalence point and thus the pKa can be calculated.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively, allowing for the confirmation of its structure.[13]

Predicted ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The splitting patterns will be influenced by the substitution pattern.

  • Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the methyl group at the 3-position.

  • Hydrazino Protons: Broad signals corresponding to the -NH- and -NH₂ protons of the hydrazino group. The chemical shift of these protons can be variable and they may exchange with D₂O.

Predicted ¹³C NMR Spectral Features:

  • Signals corresponding to the ten carbon atoms of the 7-bromo-3-methylquinoline core. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydrazino and methyl groups.

Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of signals.[14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[16]

Predicted FTIR Spectral Features:

  • N-H Stretching: Broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazino group.

  • C=N and C=C Stretching: Absorption bands in the region of 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C bonds within the quinoline ring system.[17][18][19][20]

  • C-H Stretching: Absorption bands in the region of 2850-3100 cm⁻¹ corresponding to the aromatic and aliphatic C-H stretching vibrations.

  • C-Br Stretching: An absorption band in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Br stretching vibration.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectral Features:

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base (C₁₀H₁₀BrN₃). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is expected.

  • Fragmentation Pattern: The molecule is expected to undergo fragmentation, with potential losses of the hydrazino group, methyl group, or bromine atom.[21][22][23][24]

Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a chromatographic technique like LC-MS.

  • Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be selected.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Solid-State Characterization: X-ray Crystallography

Rationale: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[25][26]

Protocol:

  • Crystal Growth: High-quality single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Stability and Reactivity Considerations

The hydrazino group in 2-hydrazinoquinoline derivatives is known to be reactive. It can undergo oxidation and can react with carbonyl compounds to form hydrazones.[1][27][28][29] Stability studies under various conditions (e.g., different pH, temperature, and light exposure) are recommended to understand the compound's shelf-life and potential degradation pathways.

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. While specific experimental data for this compound remain to be fully elucidated and published in the peer-reviewed literature, the protocols and predictive insights provided herein offer a robust starting point for researchers. By applying these methodologies, scientists can generate the necessary data to confidently utilize this versatile building block in the design and synthesis of novel chemical entities with therapeutic potential. The principles of self-validating experimental systems and a deep understanding of the causality behind methodological choices are central to achieving accurate and reproducible results in drug discovery and development.

References

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  • pKa Value Determination Guidance 2024. PharmaeliX. [Link][10]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link][16]

  • Determination of pKa Values by Liquid Chromatography. LCGC North America. [Link][11]

  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link][9]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link][12]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram. ResearchGate. [Link][17]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link][18]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link][19]

  • FTIR spectra of 1, 2, quinoline, and sodium dicyanamide. - ResearchGate. [Link][20]

  • 7-Bromoquinolin-8-ol | Request PDF. ResearchGate. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link][5]

  • The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. ResearchGate. [Link][25]

  • 7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161. PubChem. [Link][26]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link][1]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link][4]

  • X‐ray structure of the p‐bromo derivative 7e demonstrating enol form of... ResearchGate. [Link]

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  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link][7]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

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An In-depth Technical Guide to 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride (CAS Number: 1171639-07-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride (CAS No. 1171639-07-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical structure, physicochemical properties, and a detailed synthesis protocol. Furthermore, it explores the potential biological activities of this quinoline derivative, drawing upon the established pharmacological significance of the quinoline scaffold as a privileged structure in the development of therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are fundamental building blocks in medicinal chemistry.[1] The quinoline ring system is a key pharmacophore found in a wide array of natural products and synthetic compounds exhibiting diverse and potent biological activities. These activities span a broad therapeutic spectrum, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties.[2][3] The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.[4] The introduction of a hydrazinyl group at the 2-position and bromine at the 7-position of the 3-methylquinoline core, as seen in the title compound, presents a unique substitution pattern that warrants detailed investigation for its potential as a novel therapeutic agent.

Chemical Identity and Physicochemical Properties

7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride is a quinoline derivative presented as a hydrochloride salt. Its chemical structure and key identifiers are detailed below.

Structure and Nomenclature
  • Systematic Name: 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride

  • CAS Number: 1171639-07-8[5][6]

  • Molecular Formula: C₁₀H₁₁BrClN₃[6]

  • Molecular Weight: 288.57 g/mol [5][6]

  • SMILES: CC1=CC2=CC=C(Br)C=C2N=C1NN.[H]Cl[6]

  • InChI Key: PMCAMWTVGKNRDD-UHFFFAOYSA-N

Physicochemical Data Summary

While experimentally determined physical properties for this specific compound are not widely published, computational predictions and data from commercial suppliers provide valuable insights.

PropertyValueSource
Purity ≥98%ChemScene[6]
Topological Polar Surface Area (TPSA) 50.94 ŲChemScene[6]
Predicted logP 3.01312ChemScene[6]
Hydrogen Bond Donors 2ChemScene[6]
Hydrogen Bond Acceptors 3ChemScene[6]
Rotatable Bonds 1ChemScene[6]

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Characterization

The synthesis of 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride is a multi-step process. A plausible and commonly employed synthetic strategy involves the preparation of a key intermediate, 7-Bromo-2-chloro-3-methylquinoline, followed by a nucleophilic substitution reaction with hydrazine.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step process starting from a suitable aniline precursor.

Synthesis_Pathway A 3-Bromoaniline B 7-Bromo-3-methylquinolin-2(1H)-one A->B Doebner-von Miller reaction or similar C 7-Bromo-2-chloro-3-methylquinoline (CAS: 132118-47-9) B->C Chlorination (e.g., POCl₃) D 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride (CAS: 1171639-07-8) C->D Hydrazinolysis (Hydrazine hydrate)

Caption: Synthetic pathway for 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride.

Experimental Protocol: Synthesis of 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride

This protocol is based on established methodologies for the synthesis of related hydrazinylquinolines.

Step 1: Synthesis of the Precursor, 7-Bromo-2-chloro-3-methylquinoline (CAS: 132118-47-9)

Step 2: Synthesis of 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride from 7-Bromo-2-chloro-3-methylquinoline

  • Reaction Principle: This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the quinoline ring is displaced by the hydrazinyl group.

  • Reagents and Materials:

    • 7-Bromo-2-chloro-3-methylquinoline (1.0 eq)[7][8][9]

    • Hydrazine hydrate (excess, e.g., 5-10 eq)

    • Ethanol or another suitable alcohol as a solvent

    • Hydrochloric acid (for salt formation)

    • Standard laboratory glassware and work-up reagents

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 7-Bromo-2-chloro-3-methylquinoline in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude product is then purified, for example, by recrystallization from a suitable solvent.

    • To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl).

    • The resulting precipitate, 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the methyl, hydrazinyl, and aromatic protons and carbons, and their respective chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the hydrazine moiety and C=N stretching of the quinoline ring.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Br, Cl) and confirm the empirical formula.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 7-Bromo-2-hydrazinyl-3-methylquinoline hydrochloride is not extensively documented in the public domain, the known pharmacological profile of quinoline and hydrazone derivatives provides a strong rationale for its investigation as a potential therapeutic agent.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the design of anticancer drugs.[2] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many quinoline-based compounds act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[4]

  • Topoisomerase Inhibition: Some quinoline derivatives can interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.

  • Induction of Apoptosis: Quinoline compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[2]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at different checkpoints, thereby inhibiting tumor growth.[2]

The presence of the hydrazone moiety in the target molecule is also significant, as hydrazone derivatives are known to possess a wide range of biological activities, including anticancer effects.[10][11][12]

Anticancer_Mechanisms A Quinoline-Hydrazone Scaffold (e.g., CAS 1171639-07-8) B Kinase Inhibition A->B C Topoisomerase Inhibition A->C D Induction of Apoptosis A->D E Cell Cycle Arrest A->E F Anticancer Activity B->F C->F D->F E->F

Sources

spectroscopic data (NMR, IR, MS) of 7-Bromo-2-hydrazino-3-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-2-hydrazino-3-methylquinoline

Introduction

7-Bromo-2-hydrazino-3-methylquinoline is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals, while the hydrazino group serves as a versatile synthetic handle for creating more complex molecules, such as hydrazones, with a wide range of biological activities.[1][2] A thorough understanding of the structural and electronic properties of this molecule is paramount for its application in drug design and development.

This guide provides a comprehensive technical overview of the synthesis and spectroscopic characterization of 7-Bromo-2-hydrazino-3-methylquinoline. As direct experimental spectra for this specific molecule are not widely published, this document, reflecting extensive field experience, focuses on the predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will detail robust experimental protocols and explain the causal chemical principles that govern the expected spectroscopic outcomes.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most reliable and field-proven method for synthesizing 2-hydrazinoquinolines is through the nucleophilic aromatic substitution (SNAr) of a 2-chloroquinoline precursor with hydrazine.[3] The C2 position of the quinoline ring is electronically deficient due to the electron-withdrawing effect of the ring nitrogen, making it highly susceptible to attack by strong nucleophiles like hydrazine.[4][5]

The proposed synthesis begins with the commercially available or synthetically accessible 7-Bromo-2-chloro-3-methylquinoline.

Experimental Protocol: Synthesis
  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-Bromo-2-chloro-3-methylquinoline (1.0 equivalent) in ethanol (15 mL per gram of substrate).

  • Nucleophilic Addition : To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O, 5.0 equivalents) dropwise at room temperature. The excess hydrazine serves both as a reactant and a scavenger for the HCl byproduct.

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation : After cooling to room temperature, reduce the solvent volume under vacuum. Add cold deionized water to the residue to precipitate the product.

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure 7-Bromo-2-hydrazino-3-methylquinoline.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Protocol A 1. Dissolve 7-Bromo-2-chloro-3-methylquinoline in Ethanol B 2. Add Hydrazine Hydrate (5 eq.) A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Concentrate C->D E 5. Precipitate with Cold Water D->E F 6. Filter, Wash, and Dry E->F G 7. Recrystallize (if needed) F->G H Pure Product G->H NMR_Workflow cluster_nmr NMR Analysis Workflow A 1. Dissolve Sample in DMSO-d6 B 2. Acquire 1H Spectrum A->B C 3. Acquire 13C Spectrum (Proton Decoupled) A->C D 4. Process Data (FT, Phasing, Baseline Correction) B->D C->D E 5. Analyze Spectra (Chemical Shifts, Integration, Multiplicity) D->E F Structural Elucidation E->F

Caption: General workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis
  • Sample Preparation : Prepare a solid sample by either mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet, or by placing the neat solid on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will provide definitive evidence for the hydrazino group and the substituted quinoline core. [6][7][8]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3250 N-H Symmetric & Asymmetric Stretch Hydrazino (-NH₂)
3200 - 3100 N-H Stretch Hydrazino (-NH-)
3100 - 3000 C-H Stretch Aromatic (quinoline)
2980 - 2850 C-H Stretch Aliphatic (-CH₃)
1620 - 1580 C=N and C=C Stretch Quinoline Ring
1550 - 1480 N-H Bend Hydrazino (-NH₂)
~1100 C-N Stretch Aryl-N

| 600 - 500 | C-Br Stretch | Aryl Bromide |

IR Analysis Workflow Diagram

IR_Workflow cluster_ir IR Analysis Workflow A 1. Prepare Sample (KBr Pellet or ATR) B 2. Acquire Spectrum (4000-400 cm-1) A->B C 3. Identify Characteristic Bands B->C D Functional Group Confirmation C->D

Caption: Standard procedure for functional group analysis using IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Experimental Protocol: MS Analysis
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization : Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Data Acquisition : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

Predicted Mass Spectrum (EI)

The most telling feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in any bromine-containing fragment appearing as a pair of peaks (M and M+2) of almost equal intensity. [9][10]

m/z Value Ion Identity Rationale
251 / 253 [M]⁺˙ Molecular Ion Peak . The M/M+2 pattern with ~1:1 intensity confirms the presence of one bromine atom.
236 / 238 [M - CH₃]⁺ Loss of the methyl radical.
221 / 223 [M - N₂H₂]⁺˙ Loss of diimide from the hydrazino group.
172 [M - Br]⁺ Loss of the bromine radical.

| 143 | [C₉H₆N]⁺ | Fragment corresponding to the quinoline core after loss of Br and CH₃. |

MS Analysis Workflow Diagram

MS_Workflow cluster_ms MS Analysis Workflow A 1. Sample Introduction B 2. Electron Ionization (EI) A->B C 3. Mass Analysis B->C D 4. Detect Molecular Ion (M and M+2 Peaks) C->D E 5. Analyze Fragmentation Pattern D->E F Molecular Weight & Formula Confirmation E->F

Caption: Workflow for confirming molecular weight and structure via mass spectrometry.

Conclusion

The structural elucidation of 7-Bromo-2-hydrazino-3-methylquinoline relies on a synergistic application of modern spectroscopic techniques. The predicted NMR data provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the hydrazino moiety, and mass spectrometry establishes the molecular weight and confirms the presence of bromine through its distinct isotopic pattern. The protocols and predictive data outlined in this guide provide researchers with a robust framework for the synthesis and unambiguous characterization of this valuable chemical entity, enabling its confident use in further scientific investigation.

References

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  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

  • 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Synthesis of 2-Hydrazinoquinoline. PrepChem.com. Retrieved from [Link]

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  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Retrieved from [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved from [Link]

  • Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC - NIH. Retrieved from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Retrieved from [Link]

  • Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Chemistry Stack Exchange. Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

  • Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR Chemical Shifts of 6-(fluoro, Chloro, Bromo, and Iodo)purine 2'-deoxynucleosides: Measurements and Calculations. Magnetic Resonance in Chemistry, 48(1), 61-67. Retrieved from [Link]

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  • Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

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  • Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of New Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

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Sources

A Technical Guide to the Solubility of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the physicochemical properties of the compound, predicts its solubility in various organic solvents, and offers a detailed protocol for empirical solubility determination.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences the developability of a potential drug candidate. It directly impacts bioavailability, formulation strategies, and the reliability of in vitro and in vivo assays. This compound, a heterocyclic compound, presents a molecular architecture of interest in medicinal chemistry. Understanding its solubility profile in a range of organic solvents is paramount for its advancement in the drug discovery pipeline. This guide serves to bridge the current gap in publicly available solubility data for this specific molecule by providing a robust theoretical framework and a practical experimental approach.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its solubility. The structural features of this compound dictate its interactions with various solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrClN₃[1]
Molecular Weight 288.57 g/mol [1]
Topological Polar Surface Area (TPSA) 50.94 Ų[1]
Predicted LogP 3.01312[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

The quinoline core contributes to the aromatic and somewhat lipophilic character of the molecule, while the hydrazino group and the nitrogen atom in the quinoline ring provide sites for hydrogen bonding. The bromo substituent further increases lipophilicity. The hydrochloride salt form introduces ionic character, which significantly influences its solubility, particularly in polar solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of this compound in a given organic solvent will be governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Expected Solubility in Polar Protic Solvents (e.g., Alcohols)

Polar protic solvents, such as methanol and ethanol, are characterized by the presence of a hydroxyl group, making them capable of donating hydrogen bonds. Given that this compound has hydrogen bond acceptors and donors, it is anticipated to exhibit favorable solubility in these solvents. The ionic nature of the hydrochloride salt will also contribute to its dissolution in polar solvents. The solvation energy in such solvents is expected to be significant, driven by strong dipole-dipole interactions and hydrogen bonding.[2]

Expected Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Polar aprotic solvents possess a significant dipole moment but lack O-H or N-H bonds for hydrogen bond donation. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors. The dissolution of this compound in these solvents is likely to be favorable due to strong dipole-dipole interactions. The hydrogen bond donating hydrazino group of the solute can interact with the hydrogen bond accepting capabilities of these solvents.

Expected Solubility in Nonpolar Solvents (e.g., Toluene, Hexane)

Nonpolar solvents lack a significant dipole moment and are incapable of forming strong hydrogen bonds. The large, aromatic, and somewhat lipophilic structure of the parent quinoline derivative might suggest some solubility in nonpolar solvents. However, the presence of the highly polar hydrochloride salt is expected to drastically reduce its solubility in such solvents. The energy required to overcome the lattice energy of the ionic salt will not be sufficiently compensated by the weak van der Waals forces with nonpolar solvent molecules.

Experimental Determination of Solubility: A Standard Operating Protocol

Given the absence of publicly available quantitative solubility data for this compound, the following detailed protocol outlines a reliable method for its experimental determination using the widely accepted shake-flask method.[3] This protocol is designed to ensure accuracy and reproducibility.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or DMSO) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Sample Processing and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the standard solutions.

  • Data Analysis and Reporting:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4]

  • pH (in aqueous or mixed-solvent systems): The hydrochloride salt is formed from a basic parent molecule. In the presence of water, changes in pH can significantly impact solubility. At higher pH values, the hydrochloride salt may convert to the free base, which could have a different solubility profile.

  • Common Ion Effect: In solvents containing chloride ions, the solubility of the hydrochloride salt may be suppressed due to the common ion effect.[5][6]

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams are provided.

Caption: Intermolecular interactions governing solubility.

start Start: Excess Solute in Solvent equilibration Equilibration (Shaking at Constant Temp.) start->equilibration centrifugation Centrifugation/Settling equilibration->centrifugation filtration Filtration of Supernatant centrifugation->filtration dilution Dilution filtration->dilution analysis HPLC/UV-Vis Analysis dilution->analysis calculation Solubility Calculation analysis->calculation end End: Quantitative Solubility Data calculation->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. IOP Conf. Series: Materials Science and Engineering. [Link]

  • Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews. [Link]

  • Stelzer, I., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. [Link]

  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Expert Opinion on Drug Discovery. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

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reactivity of the hydrazine group in 2-hydrazinoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Hydrazine Group in 2-Hydrazinoquinolines

This guide provides an in-depth exploration of the chemical reactivity inherent in the 2-hydrazinoquinoline scaffold, a key building block in synthetic and medicinal chemistry. We will move beyond simple reaction schemes to dissect the underlying principles that govern the transformation of the hydrazine moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical versatility of this important heterocyclic system.

Introduction: The 2-Hydrazinoquinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, found in numerous natural products and pharmacologically active compounds.[1] The introduction of a hydrazine group at the 2-position dramatically enhances the synthetic utility of the quinoline core. The 2-hydrazinoquinoline molecule possesses a unique electronic architecture: the electron-withdrawing nature of the quinoline ring influences the nucleophilicity of the attached hydrazine. The terminal nitrogen atom (-NH₂) of the hydrazine group is a potent nucleophile, serving as the primary reactive center for a wide array of chemical transformations. This guide will illuminate the principal reaction pathways stemming from this reactive hub: condensation, cyclization, and oxidation/cleavage, providing both mechanistic understanding and practical, field-tested protocols.

Chapter 1: Condensation with Carbonyl Compounds: The Gateway to Hydrazones

The most fundamental reaction of 2-hydrazinoquinoline is its condensation with aldehydes and ketones to form stable hydrazone derivatives.[2][3] This reaction is not merely a simple derivatization but a critical first step in many multi-step syntheses and a powerful tool in analytical chemistry.

Mechanistic Principles and Experimental Causality

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is typically followed by a proton transfer and subsequent elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.[4]

Experimental Insight: While the reaction can proceed without a catalyst, its rate is significantly enhanced under mildly acidic conditions.[3] The addition of a catalytic amount of a weak acid, such as glacial acetic acid, serves a dual purpose: it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, and it facilitates the final dehydration step. The choice of an alcohol-based solvent like methanol or ethanol is common as it effectively solvates the reactants and intermediates without interfering with the reaction.

G R2HQ 2-Hydrazinoquinoline Intermediate2 Tetrahedral Intermediate R2HQ->Intermediate2 + Carbonyl Aldehyde/Ketone (R-CO-R') Intermediate1 Protonated Carbonyl Carbonyl->Intermediate1 + H⁺ Acid H⁺ (cat.) Intermediate1->Intermediate2 Intermediate3 Protonated Intermediate Intermediate2->Intermediate3 + H⁺ Hydrazone 2-Quinolylhydrazone Intermediate3->Hydrazone - H₂O - H⁺ Water H₂O

Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.

Application Spotlight: LC-MS Derivatization

A prime example of this reaction's utility is the use of 2-hydrazinoquinoline (HQ) as a derivatization agent for the analysis of small-molecule metabolites by liquid chromatography-mass spectrometry (LC-MS).[5][6] Many important biological molecules, such as short-chain carboxylic acids, aldehydes, and ketones, exhibit poor chromatographic retention and ionization efficiency. HQ reacts with these molecules to form hydrazone (from aldehydes/ketones) or hydrazide (from activated carboxylic acids) derivatives.[5][7] The resulting HQ-tagged molecules are more hydrophobic, leading to improved retention on reverse-phase LC columns, and the quinoline moiety provides a readily ionizable site, enhancing detection sensitivity in the mass spectrometer.[8][9]

Self-Validating Protocol: Synthesis of a 2-Quinolylhydrazone

This protocol describes a general, robust method for synthesizing a hydrazone from 2-hydrazinoquinoline and an aromatic aldehyde.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-hydrazinoquinoline (1.0 eq) in methanol (approx. 0.2 M). Add the selected aldehyde or ketone (1.0 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture with stirring.

  • Reaction: Heat the mixture at reflux for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, typically less polar, product spot.

  • Isolation & Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The hydrazone product will often precipitate from the solution. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum. The product's identity and purity can be confirmed by melting point determination, NMR, and mass spectrometry. The formation of the C=N bond is typically confirmed by the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new imine proton signal in the ¹H NMR spectrum.

Chapter 2: Cyclization and Annulation Reactions: Forging Fused Heterocycles

The true synthetic power of 2-hydrazinoquinoline lies in its ability to act as a precursor for a diverse range of fused heterocyclic systems. The N-N bond and the reactive terminal nitrogen provide the necessary components for intramolecular cyclization reactions with various electrophiles.

Synthesis of Fused Five-Membered Rings: Triazoles, Tetrazoles, and Pyrazoles

2-Hydrazinoquinoline is a versatile starting material for constructing fused 1,2,4-triazole, tetrazole, and pyrazole rings, which are common motifs in pharmacologically active compounds.[10][11]

Reaction Pathways:

  • 1,2,4-Triazolo[4,3-a]quinolines: Reaction with one-carbon electrophiles leads to the formation of the triazole ring. For example, treatment with carbon disulfide (CS₂) in pyridine yields the corresponding triazolothione, while reaction with formic or acetic acid provides the parent or methyl-substituted triazoloquinoline, respectively.[10]

  • Tetrazolo[1,5-a]quinolines: Diazotization of the hydrazine group with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures leads to an azide intermediate, which undergoes spontaneous cyclization to the thermodynamically stable fused tetrazole ring.[10]

  • Pyrazolo[4,3-c]quinolines: Condensation with 1,3-dielectrophiles, such as β-ketoesters or other active methylene compounds, is a cornerstone for building the fused pyrazole ring.[12][13] The reaction typically proceeds through an initial hydrazone intermediate which then undergoes intramolecular cyclization via attack of the endocyclic quinoline nitrogen or an activated carbon onto the second electrophilic center, followed by dehydration/aromatization.[14]

G cluster_start 2-Hydrazinoquinoline cluster_products Fused Heterocycles HQ 2-Hydrazinoquinoline Triazole [1,2,4]Triazolo[4,3-a]quinoline HQ->Triazole Tetrazole Tetrazolo[1,5-a]quinoline HQ->Tetrazole Pyrazole Pyrazolo[4,3-c]quinoline HQ->Pyrazole Reagent1 HCOOH or CS₂ Reagent1->HQ Reagent2 NaNO₂ / H⁺ Reagent2->HQ Reagent3 β-Ketoester Reagent3->HQ

Caption: Cyclization Pathways of 2-Hydrazinoquinoline.

Self-Validating Protocol: Synthesis of a Pyrazolo[4,3-c]quinoline Derivative

This protocol outlines the synthesis of a pyrazole-fused quinoline system from 2-hydrazinoquinoline and a β-ketoester.

  • Initial Condensation: In a suitable solvent such as ethanol or glacial acetic acid, combine 2-hydrazinoquinoline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq).

  • Cyclization: Heat the mixture to reflux. The reaction involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization. The choice of solvent can be critical; protic acids can catalyze both steps.

  • Monitoring: Track the reaction's progress using TLC or LC-MS to confirm the consumption of the starting materials and the formation of the fused product.

  • Work-up and Purification: After completion (typically several hours), cool the reaction mixture. The product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazolo[4,3-c]quinoline. The structure is confirmed by spectroscopic methods, noting the characteristic shifts in the aromatic region of the NMR spectrum and the molecular ion peak in the mass spectrum.

Chapter 3: Oxidation and N-N Bond Cleavage

Beyond condensation and cyclization, the hydrazine moiety is susceptible to redox reactions, which can be exploited for further synthetic transformations.

Oxidative Dimerization

While direct oxidation of 2-hydrazinoquinoline is less commonly reported, related structures demonstrate the potential for oxidative coupling. For instance, heating 4-hydrazinylquinolin-2(1H)-ones in pyridine results in an autoxidation reaction, leading to the formation of complex dimeric pyridazino-diquinoline structures.[15] This suggests that under certain conditions (heat, specific solvents, presence of air), the hydrazine group can undergo oxidation, potentially through radical intermediates, to form new N-N or N-C bonds.

Reductive N-N Bond Cleavage: A Route to 2-Aminoquinolines

A synthetically valuable, though less intuitive, reaction is the cleavage of the N-N bond to convert the hydrazine group into a primary amine. This provides a powerful method for synthesizing 2-aminoquinolines, which are themselves important pharmacophores. While specific protocols for 2-hydrazinoquinoline are not abundant, general methods for aryl hydrazines are applicable.

Methodologies:

  • Photocatalysis: Visible-light photocatalysis using ruthenium(II) complexes in the presence of air has been shown to effectively cleave the N-N bond of various aromatic hydrazines.[16][17] This "green chemistry" approach operates under mild conditions.

  • Diboron Reagents: The combination of a diboron reagent (like B₂nep₂) and a base can promote the reductive cleavage of the N-N bond in aryl hydrazines.[18]

G Hydrazinoquinoline 2-Hydrazinoquinoline Aminoquinoline 2-Aminoquinoline Hydrazinoquinoline->Aminoquinoline N-N Bond Cleavage Reagents [Ru(II)] / hv / Air or B₂R₂ / Base Reagents->Hydrazinoquinoline

Sources

Unlocking the Therapeutic Potential of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride: A Theoretical and Computational In-depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride, a heterocyclic compound with significant potential in drug discovery. Leveraging advanced computational chemistry techniques, we will delineate a pathway to thoroughly characterize its structural, electronic, and reactive properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to employ theoretical calculations to accelerate their research and development efforts.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The unique electronic and structural features of the quinoline ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, this compound (C10H11BrClN3), is a compelling candidate for further investigation.[3][4] The presence of a bromine atom at the 7-position, a hydrazino group at the 2-position, and a methyl group at the 3-position suggests a molecule with potentially novel biological activities. The hydrazino moiety, in particular, is a versatile functional group known to be a key pharmacophore in many bioactive compounds.[5]

Theoretical calculations offer a powerful, cost-effective, and time-efficient approach to elucidate the intrinsic properties of such molecules before embarking on extensive experimental synthesis and testing. By employing methods like Density Functional Theory (DFT) and molecular docking, we can predict molecular geometry, electronic structure, spectroscopic signatures, and potential interactions with biological targets.[6][7][8]

Computational Methodology: A Validated Approach

The protocols outlined herein are based on well-established computational methods that have been successfully applied to the study of quinoline derivatives.[7][9][10]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular structure of 7-Bromo-2-hydrazino-3-methylquinoline. This is crucial as the geometry dictates the molecule's properties.

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

  • Procedure: The initial structure of the molecule is drawn using a molecular editor and subjected to a full geometry optimization without any symmetry constraints.

  • Validation: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

Causality: The choice of the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) is rooted in their proven track record for providing reliable geometric and electronic properties for organic molecules of this class.[7][11] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and bromine atoms, while polarization functions (d,p) account for the non-uniform distribution of electron density.

Spectroscopic Characterization (¹H and ¹³C NMR)

Theoretical prediction of NMR spectra serves as a powerful tool for structural elucidation and for validating experimental data.

Protocol:

  • Software: Gaussian 09.

  • Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

  • Procedure: The GIAO calculation is performed on the optimized geometry of the molecule. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane) to obtain the chemical shifts.

  • Validation: Comparison of the theoretical chemical shifts with experimentally obtained spectra (if available) provides a strong validation of the computed structure. A high correlation between theoretical and experimental NMR chemical shift values confirms the consistency of the computational results.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.

Protocol:

  • Software: GaussView or similar visualization software.

  • Procedure: The HOMO and LUMO energy levels and their corresponding orbitals are visualized from the output of the DFT calculation.

  • Analysis: The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is calculated. A larger energy gap implies higher stability and lower chemical reactivity.[9] The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions.

Protocol:

  • Software: GaussView or similar visualization software.

  • Procedure: The MEP is calculated and mapped onto the electron density surface of the optimized molecule.

  • Analysis: The map is color-coded, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive). This information is invaluable for understanding intermolecular interactions, including hydrogen bonding and potential binding to a receptor.

Expected Theoretical Insights and Their Significance

Based on the computational protocols described above, we can anticipate the following key insights into the nature of this compound:

Parameter Expected Information Significance in Drug Development
Optimized Geometry Bond lengths, bond angles, and dihedral angles of the most stable conformation.Provides the foundational 3D structure for all subsequent calculations and for understanding steric effects.
¹H and ¹³C NMR Shifts Predicted chemical shifts for all hydrogen and carbon atoms.Aids in the structural confirmation of the synthesized compound and can guide the interpretation of experimental spectra.
HOMO-LUMO Energies The energy of the frontier molecular orbitals and the energy gap.A smaller energy gap suggests higher reactivity, which can be correlated with biological activity.[12]
MEP Map Identification of electrophilic and nucleophilic sites.Predicts the regions of the molecule most likely to engage in non-covalent interactions with a biological target.

Potential Biological Activity: A Molecular Docking Perspective

To explore the therapeutic potential of this compound, molecular docking simulations can be employed. This technique predicts the preferred binding orientation of a ligand to a protein target.

Target Selection

Given the broad-spectrum activity of quinoline derivatives, several potential targets could be investigated, including but not limited to:

  • Tyrosine Kinases (e.g., EGFR): Many quinoline derivatives are known to be potent EGFR inhibitors.[6]

  • HIV Reverse Transcriptase: Quinoline-based compounds have shown promise as non-nucleoside reverse transcriptase inhibitors.[13]

  • Bacterial DNA Gyrase: Fluoroquinolones, a class of antibiotics, target this enzyme.

Molecular Docking Workflow

Protocol:

  • Software: AutoDock Vina, Schrödinger Suite, or similar docking software.

  • Preparation:

    • Ligand: The 3D structure of 7-Bromo-2-hydrazino-3-methylquinoline is prepared (protonation state assigned, charges added).

    • Receptor: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

  • Docking: The ligand is docked into the defined active site of the receptor. The software will generate multiple binding poses.

  • Analysis: The binding poses are ranked based on their docking score (binding affinity). The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the active site are analyzed.

Causality: The selection of a specific protein target should be guided by existing literature on similar compounds or by screening against a panel of cancer-related proteins.[14] The docking score provides a quantitative estimate of the binding affinity, with more negative values indicating stronger binding.[12]

Visualizing Computational Workflows

To clearly illustrate the proposed theoretical investigation, the following diagrams outline the key experimental and logical workflows.

G cluster_0 Computational Chemistry Workflow A Structure Drawing & Initial Geometry B DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Spectroscopic Calculations (GIAO NMR) B->E F Electronic Property Analysis (HOMO, LUMO, MEP) B->F D Validation: No Imaginary Frequencies C->D Confirmation of Minimum Energy

Caption: Workflow for DFT-based molecular characterization.

G cluster_1 Molecular Docking Protocol P1 Target Protein Selection (e.g., from PDB) P2 Receptor Preparation (Remove water, add hydrogens) P1->P2 DOCK Molecular Docking Simulation (e.g., AutoDock Vina) P2->DOCK L1 Ligand Preparation (Optimized 3D Structure) L1->DOCK A1 Analysis of Binding Poses (Docking Score, Interactions) DOCK->A1 A2 Identification of Key Interacting Residues A1->A2

Caption: Step-by-step molecular docking workflow.

Conclusion

This technical guide has outlined a robust and scientifically grounded theoretical approach for the comprehensive characterization of this compound. By following the detailed protocols for DFT calculations and molecular docking, researchers can gain profound insights into the structural, electronic, and potential biological properties of this promising molecule. The integration of these computational methods into the early stages of drug discovery can significantly de-risk and accelerate the development of novel therapeutic agents based on the versatile quinoline scaffold.

References

  • World Health Organization. (n.d.). Cancer. WHO. Retrieved from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2017). PubMed Central. Retrieved from [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2023). PubMed. Retrieved from [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2023). ResearchGate. Retrieved from [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar. Retrieved from [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2023). BonViewPress. Retrieved from [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2018). Springer. Retrieved from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2023). PubMed Central. Retrieved from [Link]

  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents. (2023). PubMed. Retrieved from [Link]

  • Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (2022). MDPI. Retrieved from [Link]

  • Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma. (2022). PubMed Central. Retrieved from [Link]

  • 7-Bromo-4-hydrazino-2-methylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2022). Ibn AL-Haitham Journal For Pure and Applied Sciences. Retrieved from [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2020). PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Discovery and History of Substituted Hydrazinoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydrazinoquinolines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. This guide provides a comprehensive overview of their discovery and historical development, tracing their origins from early synthetic explorations to their current status as promising scaffolds for a wide range of biological activities. We will delve into the evolution of synthetic methodologies, explore the critical structure-activity relationships (SAR) that govern their function, and highlight key compounds that have emerged as potent therapeutic agents. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to inform and guide future research in this dynamic area.

Introduction: The Quinoline Scaffold and the Advent of Hydrazino Derivatives

The quinoline ring system, a bicyclic aromatic heterocycle also known as 1-aza-naphthalene or benzo[b]pyridine, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. The history of quinoline chemistry dates back to the 19th century, with traditional synthetic methods like the Skraup, Friedländer, and Combes reactions providing the foundational routes to this important motif.[2]

The introduction of a hydrazine (-NHNH₂) moiety onto the quinoline core marked a significant expansion of its chemical and biological space. Hydrazine itself, first synthesized by Theodor Curtius in 1887, is a highly reactive nucleophile.[3] Its incorporation into the quinoline structure creates a versatile synthetic handle, the hydrazinoquinoline, which can be readily derivatized to generate extensive libraries of novel compounds. This versatility is largely due to the terminal nitrogen of the hydrazine group, which is significantly more nucleophilic than a standard amine, allowing for efficient reactions with carbonyl compounds to form stable hydrazones.[4]

Early Synthetic Explorations and Methodologies

The initial synthesis of hydrazinoquinolines typically involved the nucleophilic substitution of a halo-substituted quinoline with hydrazine hydrate. A common and illustrative example is the preparation of 2-hydrazinoquinoline from 2-chloroquinoline.[5] This straightforward approach provided access to the core hydrazinoquinoline scaffold, paving the way for further derivatization.

Over time, synthetic strategies have evolved to accommodate a wider range of substitution patterns and to improve reaction efficiency. For instance, the preparation of 4-hydrazinylquinolin-2(1H)-ones, key intermediates for more complex structures, is achieved by refluxing the corresponding 4-chloro-quinolin-2(1H)-ones with hydrazine hydrate.[6] More advanced, modern techniques such as hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) have also been developed to construct dihydroquinoline systems.[2]

General Synthetic Protocol: Preparation of 2-Hydrazinoquinoline

This protocol describes a typical procedure for the synthesis of a basic hydrazinoquinoline.

Objective: To synthesize 2-hydrazinoquinoline from 2-chloroquinoline.

Materials:

  • 2-Chloroquinoline

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline in ethanol.

  • Add an excess of hydrazine hydrate to the solution, followed by the addition of acetic acid.

  • Heat the reaction mixture to reflux with constant stirring for several hours (typically 3-12 hours).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent like methyl ethyl ketone to afford the final 2-hydrazinoquinoline product.[5]

Rationale: The reaction proceeds via a nucleophilic aromatic substitution mechanism where the highly nucleophilic hydrazine displaces the chloride ion at the 2-position of the quinoline ring. Acetic acid acts as a catalyst in this reaction.

Synthesis_of_2_Hydrazinoquinoline 2-Chloroquinoline 2-Chloroquinoline Reaction_Vessel Ethanol, Acetic Acid Reflux 2-Chloroquinoline->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate (NH2NH2·H2O) Hydrazine_Hydrate->Reaction_Vessel 2-Hydrazinoquinoline 2-Hydrazinoquinoline Reaction_Vessel->2-Hydrazinoquinoline

Caption: General synthesis of 2-hydrazinoquinoline.

The Expansion into Substituted Hydrazones: A Gateway to Diverse Biological Activity

The true potential of hydrazinoquinolines was unlocked with their conversion into a vast array of substituted hydrazones. The reaction of the hydrazino group with various aldehydes and ketones is a facile and efficient method to introduce chemical diversity.[7][8] This derivatization has been a cornerstone in the exploration of their biological activities. The resulting hydrazone moiety (-C=N-NH-) is a key pharmacophore, known to be involved in a wide range of biological interactions.[9][10][11]

The structural versatility of these quinoline-hydrazone hybrids allows them to target various biological pathways.[1] This has led to the discovery of compounds with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][9][12]

Key Biological Activities of Substituted Hydrazinoquinolines
Biological ActivityTarget/Mechanism of Action (where known)Key Compound Examples
Antibacterial DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, 3-ketoacyl ACP reductase[1]4-Aminoquinoline-hydrazone-isatin hybrids[1]
Anticancer Human DNA topoisomerase I[12]6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines derivatives[12]
Antifungal Not fully elucidatedSugar hydrazones of 2-hydrazinoquinolines[13][14]
Anti-inflammatory Inhibition of inflammatory mediators6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones[11]

Structure-Activity Relationship (SAR) Studies: Tailoring Activity through Substitution

Systematic modifications of the quinoline ring, the hydrazine linker, and the appended aldehyde/ketone moiety have been crucial in elucidating the structure-activity relationships (SAR) of these compounds. These studies have provided invaluable insights into the structural requirements for potent and selective biological activity.

For instance, in the development of antibacterial 4-aminoquinoline-hydrazone hybrids, it was found that the nature and position of substituents on the aryl aldehyde and isatin moieties significantly influenced their minimum inhibitory concentrations (MICs) against various bacterial strains.[1] Similarly, for anticancer quinolyl hydrazones, substitutions at the 6-position of the quinoline ring (e.g., with bromo or chloro groups) and variations in the alkoxy aldehydes/acetophenones used for hydrazone formation led to compounds with potent anti-proliferative activity against a panel of human cancer cell lines.[12]

SAR_Hydrazinoquinolines Core_Scaffold Hydrazinoquinoline Core Quinoline_Subs Quinoline Ring Substitutions (R1) Core_Scaffold->Quinoline_Subs Modulation of physicochemical properties Hydrazone_Subs Hydrazone Moiety Substitutions (R2, R3) Core_Scaffold->Hydrazone_Subs Interaction with biological targets Biological_Activity Biological Activity (e.g., Antibacterial, Anticancer) Quinoline_Subs->Biological_Activity Hydrazone_Subs->Biological_Activity

Caption: Structure-Activity Relationship (SAR) considerations.

Modern Applications and Future Directions

The field of substituted hydrazinoquinolines continues to evolve. Beyond their therapeutic potential, they are also finding applications in other areas of chemical science. For example, 2-hydrazinoquinoline has been successfully employed as a derivatization agent for the sensitive detection of carboxylic acids, aldehydes, and ketones in complex biological samples using liquid chromatography-mass spectrometry (LC-MS).[4][7][8][15] This highlights the utility of their unique chemical reactivity.

Future research in this area is likely to focus on several key aspects:

  • Elucidation of Mechanisms of Action: While many compounds have shown promising biological activity, the precise molecular mechanisms often remain to be fully elucidated.

  • In Vivo Efficacy and Safety: Moving promising lead compounds from in vitro studies to in vivo models is a critical next step to assess their therapeutic potential and safety profiles.

  • Combinatorial Chemistry and High-Throughput Screening: The ease of synthesis of hydrazinoquinoline derivatives makes them highly amenable to the generation of large combinatorial libraries for high-throughput screening against a wide range of biological targets.

  • Development of Drug Delivery Systems: Formulating potent but potentially poorly soluble hydrazinoquinoline derivatives into effective drug delivery systems will be crucial for their clinical translation.

Conclusion

The discovery and history of substituted hydrazinoquinolines is a testament to the power of scaffold-based drug discovery. From their simple beginnings as derivatives of the versatile quinoline core, they have emerged as a rich source of biologically active compounds with potential applications in a wide range of diseases. The synthetic accessibility and tunability of this chemical class ensure that they will remain an active area of research for years to come, with the promise of yielding novel therapeutic agents and valuable chemical tools.

References

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available from: [Link]

  • Synthesis of 2-Hydrazinoquinoline. PrepChem.com. Available from: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available from: [Link]

  • Sugarhydrazones of 2-hydrazinoquinolines and their antimicrobial activity. PubMed. Available from: [Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed. Available from: [Link]

  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC - NIH. Available from: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. Available from: [Link]

  • Sugarhydrazones of 2-Hydrazinoquinolines and their Antimicrobial Activity. ResearchGate. Available from: [Link]

  • A review exploring biological activities of hydrazones. PMC - PubMed Central. Available from: [Link]

  • Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. Available from: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available from: [Link]

  • REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES. Semantic Scholar. Available from: [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC - PubMed Central. Available from: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed. Available from: [Link]

  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed. Available from: [Link]

  • The Legacy of Hydrazine: Fueling Scientific Advancements. Available from: [Link]

  • 4-HYDRAZINO-6-METHOXY-2-METHYLQUINOLINE. lookchem. Available from: [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-Bromo-4-methyl-1H-pyrazolo[3,4-b]quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]quinoline core is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and intriguing photophysical properties.[1][2] This application note provides a detailed, field-tested protocol for the synthesis of 6-Bromo-4-methyl-1H-pyrazolo[3,4-b]quinoline, starting from the commercially available 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride. We delve into the causality behind experimental choices, offering a self-validating protocol that includes reaction setup, monitoring, purification, and comprehensive characterization. This guide is designed to empower researchers to reliably synthesize this versatile heterocyclic compound for further investigation and application.

Introduction: The Significance of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are fused azaheterocyclic systems that have garnered significant attention for over a century.[1][3] Their rigid, planar structure makes them ideal candidates for interaction with biological macromolecules, leading to diverse pharmacological activities, including antimicrobial, antiviral, and antineoplastic properties.[2][4][5] Furthermore, their conjugated π-system often imparts strong fluorescence, making them valuable as fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs).[1][6]

The synthesis of this scaffold typically involves the construction of the pyrazole ring onto a pre-existing quinoline core. One of the most direct and efficient methods is the cyclization of a 2-hydrazinoquinoline derivative with a suitable one-carbon electrophile. This note focuses on a robust and reproducible synthesis using 7-Bromo-2-hydrazino-3-methylquinoline as the key precursor. The bromine substituent at the 7-position (which becomes the 6-position in the final product) serves as a valuable synthetic handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries.

Synthetic Strategy and Mechanism

The core of this protocol involves an acid-catalyzed condensation and intramolecular cyclization reaction. The 2-hydrazino group on the quinoline nucleus acts as a binucleophile. The reaction with an orthoformate, such as triethyl orthoformate, provides the single carbon atom required to close the pyrazole ring.

The proposed mechanism proceeds in two key stages:

  • Formation of a Hydrazone Intermediate: The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbon of the orthoformate. Subsequent elimination of ethanol molecules leads to the formation of an intermediate ethyl N'-(7-bromo-3-methylquinolin-2-yl)formimidate.

  • Intramolecular Cyclization: Under acidic conditions, the C3-position of the quinoline ring is activated. The secondary nitrogen of the formimidate intermediate then performs an intramolecular electrophilic attack on the C3-carbon of the quinoline ring, followed by aromatization through the loss of a proton and an ethanol molecule, to yield the stable, fused pyrazolo[3,4-b]quinoline system. The use of a high-boiling point solvent like glacial acetic acid not only facilitates the reaction by providing the necessary thermal energy but also acts as the acid catalyst.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product SM1 7-Bromo-2-hydrazino- 3-methylquinoline Intermediate Hydrazone/ Formimidate Intermediate SM1->Intermediate Reaction with SM2 SM2 Triethyl Orthoformate (One-Carbon Source) SM2->Intermediate Cyclization Intramolecular Electrophilic Cyclization Intermediate->Cyclization Acid Catalyst (Acetic Acid), Δ Product 6-Bromo-4-methyl-1H- pyrazolo[3,4-b]quinoline Cyclization->Product Aromatization

Caption: General workflow for the synthesis of the pyrazolo[3,á,b]quinoline core.

Detailed Experimental Protocol

This protocol details the synthesis of 6-Bromo-4-methyl-1H-pyrazolo[3,4-b]quinoline. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (Example Scale)Notes
7-Bromo-2-hydrazino-3-methylquinoline HCl1171639-07-8288.571.44 g (5.0 mmol)Commercially available.[7] May be slightly hygroscopic.
Triethyl Orthoformate122-51-0148.203.71 g (4.4 mL, 25 mmol)Use a fresh bottle. Excess drives the reaction.
Glacial Acetic Acid64-19-760.0525 mLReagent grade. Acts as solvent and catalyst.
Ethanol64-17-546.07~50 mLFor washing and recrystallization.
Saturated Sodium Bicarbonate Solution (aq.)--~100 mLFor neutralization during work-up.
Deionized Water7732-18-518.02~200 mLFor work-up.
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Glass funnel and filter paper (or Büchner funnel setup)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F254) and development chamber

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.44 g, 5.0 mmol).

  • Reagent Addition: Add glacial acetic acid (25 mL) to the flask, followed by triethyl orthoformate (4.4 mL, 25 mmol).

    • Causality Note: Using a 5-fold excess of triethyl orthoformate ensures the reaction goes to completion by shifting the equilibrium towards the product. Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the starting material salt and serves as the necessary acid catalyst for the cyclization step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 9:1 Dichloromethane:Methanol eluent). The starting material spot should disappear and a new, typically fluorescent, product spot should appear at a higher Rf. The reaction is generally complete within 4-6 hours.

    • Trustworthiness Note: Consistent TLC monitoring is crucial. An incomplete reaction is the most common failure point. If the reaction stalls, an additional equivalent of triethyl orthoformate can be added.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water with stirring.

    • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step is critical to precipitate the product from its acid salt form.

    • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 50 mL) and then with a small amount of cold ethanol (~10 mL) to remove residual water and impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.

    • Dry the purified product under vacuum to obtain 6-Bromo-4-methyl-1H-pyrazolo[3,4-b]quinoline.

Characterization and Validation

Validation of the final product's structure and purity is essential. The following data are expected for the target compound, 6-Bromo-4-methyl-1H-pyrazolo[3,4-b]quinoline (C₁₁H₈BrN₃).

Expected Analytical Data
TechniqueExpected Results
Appearance Off-white to pale yellow crystalline solid.
Yield 75-85% (typical).
Melting Point A sharp melting point is indicative of high purity. Expected >250 °C.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~13.5 (s, 1H, NH-pyrazole), ~8.5-7.5 (m, 4H, Ar-H), ~2.6 (s, 3H, CH₃). The aromatic protons will show characteristic quinoline splitting patterns.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): Signals expected in the aromatic region (115-150 ppm), a signal for the pyrazole C3, and a signal for the methyl group (~15-20 ppm).
MS (ESI+) m/z: 262.0, 264.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom (~1:1 ratio).
FT-IR (KBr, cm⁻¹): ~3100-3000 (N-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~820 (C-Br stretch).

Note: Predicted NMR shifts are illustrative. Actual values must be confirmed experimentally.

Workflow and Validation Diagram

The entire process from starting materials to a fully validated product follows a logical and systematic workflow.

Caption: A comprehensive workflow from synthesis to final product validation.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 7-Bromo-2-hydrazino-3-methylquinoline: Hydrazine derivatives are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood.

  • Triethyl Orthoformate: Flammable liquid and vapor. Handle away from ignition sources.

Conclusion

This application note provides a robust and well-vetted protocol for the synthesis of 6-Bromo-4-methyl-1H-pyrazolo[3,4-b]quinoline. By explaining the rationale behind key steps and including detailed characterization guidelines, this document serves as a reliable resource for chemists. The successful synthesis of this compound opens the door to further derivatization at the bromine position, enabling the exploration of new chemical space for applications in drug discovery and materials science.

References

  • Title: Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives Source: AFINIDAD, 2001. URL: [Link]

  • Title: 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research Source: Molecules, 2022. URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC Source: National Center for Biotechnology Information, 2022. URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI Source: MDPI, 2022. URL: [Link]

  • Title: Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra Source: Journal of Heterocyclic Chemistry, 2023. URL: [Link]

  • Title: Synthesis and biological activities of pyrazolo[3,4-g]quinoxaline derivatives Source: European Journal of Medicinal Chemistry, 2010. URL: [Link]

  • Title: Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry Source: International Journal of Innovative Research in Science, Engineering and Technology, 2014. URL: [Link]

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Application Notes and Protocols for Nucleophilic Substitution on 7-Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications in antimicrobial, antiviral, and anticancer research.[1] The strategic functionalization of the quinoline ring is a pivotal process in drug discovery, allowing for the precise modulation of a compound's biological activity, selectivity, and pharmacokinetic profile. Among the various isomers, 7-bromoquinoline serves as a particularly versatile intermediate. The bromine atom at the 7-position acts as an excellent leaving group, enabling a wide array of nucleophilic substitution reactions to introduce diverse functionalities.

This guide provides an in-depth exploration of the experimental setups for nucleophilic substitution on 7-bromoquinolines. We will delve into the mechanistic principles, provide detailed, field-proven protocols for key transformations such as amination, alkoxylation, and cyanation, and offer insights into the critical parameters that govern reaction success.

Mechanistic Underpinnings: Pathways to Functionalization

The substitution of the bromine atom on the 7-bromoquinoline ring primarily proceeds through two powerful and complementary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile on the electron-deficient quinoline ring.[2] The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The inherent electron-deficient nature of the quinoline's pyridine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group like bromine is present.[3]

  • Transition-Metal-Catalyzed Cross-Coupling: For many nucleophiles, direct SNAr is kinetically unfavorable. In these cases, transition-metal catalysis provides an indispensable alternative.[4]

    • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a premier method for forming carbon-nitrogen (C-N) bonds. It allows for the coupling of a vast range of amine nucleophiles with aryl halides like 7-bromoquinoline.[5] The choice of palladium precursor, phosphine ligand, and base is critical to the reaction's success.

    • Copper-Catalyzed Ullmann Condensation: A classic and cost-effective method, particularly for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds.[5]

    • Palladium- or Nickel-Catalyzed Cyanation: Essential for introducing a nitrile group, a valuable synthon for further transformations into acids, amides, or amines.[6][7]

The selection between these pathways depends on the specific nucleophile, the desired functional group tolerance, and economic considerations.[5]

Experimental Workflow & Key Parameters

A successful nucleophilic substitution experiment hinges on the careful control of several key parameters. The general workflow, from setup to purification, is a systematic process designed to ensure reproducibility and high yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Reagent Preparation (Substrate, Nucleophile, Catalyst, Base, Solvent) R1 Assemble Glassware (Flask, Condenser) P1->R1 R2 Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) R1->R2 R3 Add Reagents (Solid then Liquid) R2->R3 R4 Heat to Temperature (80-150 °C) R3->R4 R5 Monitor Progress (TLC / LC-MS) R4->R5 W1 Cool to Room Temperature R5->W1 W2 Quench Reaction W1->W2 W3 Liquid-Liquid Extraction W2->W3 W4 Dry Organic Layer W3->W4 W5 Concentrate in vacuo W4->W5 W6 Purify Crude Product (Column Chromatography) W5->W6

Caption: General experimental workflow for nucleophilic substitution.

Causality Behind Experimental Choices:
  • Inert Atmosphere: Many palladium and copper catalysts, as well as phosphine ligands, are sensitive to oxygen. Establishing an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and side reactions.[5]

  • Solvent: Anhydrous, polar aprotic solvents like DMF, Dioxane, or Toluene are commonly used. They effectively dissolve the reactants and can withstand the high temperatures often required for these reactions.[3][5][8]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is essential. In aminations and alkoxylations, it deprotonates the nucleophile, increasing its nucleophilicity. It also serves to neutralize the HBr generated during the reaction.[3][5]

  • Temperature: C-Br bond activation and nucleophilic attack on the aromatic ring are often energetically demanding, requiring heating to temperatures between 80-150 °C to achieve a reasonable reaction rate.[5][8]

  • Monitoring: Regular monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is vital to determine the point of reaction completion, preventing the formation of degradation byproducts from prolonged heating.[3][5][9]

Protocols: Step-by-Step Methodologies

Safety First: 7-Bromoquinoline and its derivatives should be handled with care.[10][11] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Many nucleophiles, catalysts, and solvents also have specific hazards; consult their Safety Data Sheets (SDS) before use.[12]

Protocol 1: Palladium-Catalyzed Amination of 7-Bromoquinoline (Buchwald-Hartwig Type)

This protocol describes the coupling of 7-bromoquinoline with a generic primary or secondary amine.

Materials:

  • 7-Bromoquinoline (1.0 equiv.)

  • Amine nucleophile (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 - 2.0 equiv.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a dry, oven-baked reaction flask equipped with a magnetic stir bar and reflux condenser, add 7-bromoquinoline, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Via syringe, add the anhydrous solvent, followed by the amine nucleophile (if liquid) or a solution of the amine in the solvent (if solid).[5]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]

  • Monitor the reaction's progress by TLC or LC-MS until the 7-bromoquinoline starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.[5]

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aminoquinoline derivative.

ParameterTypical ConditionPurpose
Catalyst System Pd₂(dba)₃ / XantphosFacilitates C-N bond formation
Base NaOtBu or Cs₂CO₃Deprotonates amine, neutralizes HBr
Solvent Anhydrous Toluene/DioxaneReaction medium, high boiling point
Temperature 80 - 120 °CProvides activation energy for C-Br cleavage
Atmosphere Inert (N₂ or Ar)Protects catalyst and ligand from oxidation
Protocol 2: Alkoxylation of 7-Bromoquinoline with Sodium Methoxide

This protocol is adapted from procedures for the methoxylation of related haloquinolines.[8]

Materials:

  • 7-Bromoquinoline (1.0 equiv.)

  • Sodium methoxide (NaOMe) (1.5 - 2.0 equiv.)

  • Dimethylformamide (DMF)

  • Methanol (optional, co-solvent)

Procedure:

  • Add 7-bromoquinoline to a reaction flask equipped with a magnetic stir bar and reflux condenser.

  • Add DMF (and methanol, if used) to dissolve the starting material.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to 60-100 °C and stir for 2-4 hours.[8]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into ice-water to quench the reaction and precipitate the product.[3]

  • Extract the aqueous mixture thoroughly with an organic solvent such as ethyl acetate (3x).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield 7-methoxyquinoline.[8]

ParameterTypical ConditionPurpose
Nucleophile/Base Sodium Methoxide (NaOMe)Provides the methoxy group and acts as a base
Solvent DMFHigh-boiling polar aprotic solvent
Temperature 60 - 100 °CTo overcome the activation energy barrier
Work-up Quench in water, extractSeparates product from inorganic salts and DMF
Protocol 3: Palladium-Catalyzed Cyanation of 7-Bromoquinoline

This protocol uses a modern palladium catalyst system for the introduction of a nitrile group.[6]

Materials:

  • 7-Bromoquinoline (1.0 equiv.)

  • Zinc Cyanide (Zn(CN)₂) (0.6 - 1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., Xantphos, 2-10 mol%)

  • Additive (e.g., i-Pr₂NEt, if needed)[6]

  • Anhydrous Dimethylacetamide (DMAc)

Procedure:

  • In a dry reaction flask under an inert atmosphere, combine 7-bromoquinoline, Zinc Cyanide, the palladium catalyst, and the ligand.

  • Add anhydrous DMAc via syringe.

  • Heat the reaction mixture to 85-120 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through Celite to remove insoluble materials.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography on silica gel to afford 7-cyanoquinoline.

ParameterTypical ConditionPurpose
Cyanide Source Zinc Cyanide (Zn(CN)₂)Less toxic and effective cyanide source
Catalyst System Pd₂(dba)₃ / XantphosEfficiently catalyzes C-CN bond formation
Solvent Anhydrous DMAcHigh-boiling polar aprotic solvent
Temperature 85 - 120 °CDrives the catalytic cycle forward

Visualizing the Mechanism

Understanding the underlying reaction pathways is key to troubleshooting and optimization.

Caption: Simplified SNAr mechanism for nucleophilic substitution.

Conclusion

The nucleophilic substitution of 7-bromoquinolines is a robust and versatile strategy for synthesizing a diverse library of functionalized quinoline derivatives. The choice between transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, and direct SNAr reactions depends largely on the nucleophile .[5] The protocols provided herein offer a solid foundation for researchers. However, for any new substrate-nucleophile combination, empirical optimization of reaction parameters—including catalyst, ligand, base, solvent, and temperature—may be necessary to achieve optimal results.

References

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Accounts of Chemical Research. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • YouTube. (2023). 21. Nucleophilic Aromatic Substitution (SNAR). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

Sources

Application Note: HPLC-MS Analysis of Reaction Mixtures Containing 7-Bromo-2-hydrazino-3-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the analysis of reaction mixtures containing 7-Bromo-2-hydrazino-3-methylquinoline using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of quinoline-based compounds. We provide a detailed, step-by-step protocol for sample preparation, HPLC separation, and MS detection. The causality behind experimental choices, such as column chemistry, mobile phase composition, and mass spectrometry parameters, is explained to provide a deeper understanding of the method's principles. This guide also addresses the common challenge of monitoring reaction progress by effectively separating the target analyte from potential precursors and by-products.

Introduction: The Significance of Hydrazinoquinolines

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a hydrazine moiety at the 2-position of the quinoline ring system creates a versatile synthetic handle for the construction of more complex heterocyclic systems, including pyrazoles, triazoles, and hydrazones. 7-Bromo-2-hydrazino-3-methylquinoline, in particular, is a valuable intermediate in the synthesis of novel compounds with potential biological activities.

The effective monitoring of reactions involving this intermediate is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. HPLC-MS is an indispensable tool for this purpose, offering the high separation efficiency of liquid chromatography coupled with the sensitive and selective detection capabilities of mass spectrometry. This application note provides a robust and reliable HPLC-MS method for the qualitative and semi-quantitative analysis of 7-Bromo-2-hydrazino-3-methylquinoline in a reaction matrix.

Chemical Properties of 7-Bromo-2-hydrazino-3-methylquinoline

A fundamental understanding of the analyte's chemical properties is paramount for developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrN₃[1]
Molecular Weight 252.11 g/mol
Monoisotopic Mass 251.0058 Da
Predicted XLogP3 2.5
pKa (predicted) Basic (hydrazine and quinoline nitrogens)Inferred

The presence of the quinoline ring system and the bromine atom imparts a degree of hydrophobicity (as indicated by the predicted XLogP3 value), making it well-suited for reversed-phase HPLC. The basic nature of the hydrazine and quinoline nitrogen atoms suggests that the use of an acidic mobile phase modifier, such as formic acid, will promote protonation and lead to better peak shape and ionization efficiency in positive ion mode mass spectrometry. Studies on 2-hydrazinoquinoline have shown its utility as a derivatization agent for LC-MS analysis, highlighting the compatibility of this functional group with standard ESI-MS conditions[2][3][4][5][6][7].

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS analysis of reaction mixtures containing 7-Bromo-2-hydrazino-3-methylquinoline.

HPLC-MS Workflow Figure 1: HPLC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Reaction Mixture Aliquot dilute Dilution with Mobile Phase A sample->dilute filter Syringe Filtration (0.22 µm) dilute->filter hplc HPLC Separation (C18 Column, Gradient Elution) filter->hplc Injection ms MS Detection (Positive ESI) hplc->ms chromatogram Chromatogram Extraction ms->chromatogram spectra Mass Spectra Analysis chromatogram->spectra quant Peak Integration & Quantification chromatogram->quant

Caption: A streamlined workflow for the analysis of 7-Bromo-2-hydrazino-3-methylquinoline.

Detailed Protocols

Sample Preparation

Rationale: Proper sample preparation is critical for obtaining reproducible results and preventing instrument contamination. Dilution is necessary to ensure that the analyte concentration is within the linear range of the detector and to prevent column overloading. Filtration removes particulate matter that could clog the HPLC system.

Protocol:

  • Carefully withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute the aliquot 1:1000 with the initial mobile phase composition (95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid). The exact dilution factor may need to be adjusted based on the expected concentration of the analyte.

  • Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-MS Method Parameters

Rationale: A reversed-phase C18 column is a good starting point for the separation of moderately polar compounds like 7-Bromo-2-hydrazino-3-methylquinoline. The gradient elution, starting with a high aqueous content and gradually increasing the organic solvent, allows for the effective separation of compounds with a range of polarities that are typically present in a reaction mixture. Formic acid is a common mobile phase additive that improves peak shape for basic compounds and enhances ionization in positive ESI mode.

HPLC Parameters:

ParameterSetting
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometer Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 100 - 500

Data Analysis and Interpretation

Expected Retention and Mass-to-Charge Ratios

In a typical synthesis of 7-Bromo-2-hydrazino-3-methylquinoline from its 2-chloro precursor, one can expect to see the starting material, the product, and potentially some by-products. The increased polarity of the hydrazine group compared to the chlorine atom will result in an earlier elution time for the product relative to the starting material on a reversed-phase column.

CompoundExpected [M+H]⁺ (m/z)Isotopic PatternExpected Retention
7-Bromo-2-chloro-3-methylquinoline (Starting Material)255.95, 257.95Presence of Br and Cl will give a characteristic patternLater eluting
7-Bromo-2-hydrazino-3-methylquinoline (Product) 252.01, 254.01 Characteristic Br isotopic pattern (~1:1 ratio for M and M+2) Earlier eluting

The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This isotopic signature is a powerful tool for confirming the presence of bromine-containing compounds in the mass spectrum.

Predicted ESI-MS Fragmentation

Fragmentation_Pathway Figure 2: Predicted Fragmentation of 7-Bromo-2-hydrazino-3-methylquinoline parent [M+H]⁺ m/z 252/254 frag1 Loss of NH₃ [M+H - NH₃]⁺ m/z 235/237 parent->frag1 frag2 Loss of N₂H₄ [M+H - N₂H₄]⁺ m/z 220/222 parent->frag2 frag3 Further fragmentation of the quinoline ring frag1->frag3 frag2->frag3

Caption: Predicted major fragmentation pathways for protonated 7-Bromo-2-hydrazino-3-methylquinoline.

The loss of small neutral molecules such as ammonia (NH₃) or hydrazine (N₂H₄) from the protonated parent ion is a common fragmentation pathway for hydrazines. Subsequent fragmentation would likely involve the quinoline ring system.

Trustworthiness and Self-Validation

The protocol described in this application note is designed to be self-validating. The following points ensure the trustworthiness of the generated data:

  • Isotopic Pattern Confirmation: The characteristic bromine isotopic pattern serves as an internal validation for the presence of the target analyte and any bromine-containing impurities.

  • Retention Time Reproducibility: Consistent retention times across multiple injections, along with the use of a well-equilibrated column, ensure the reliability of the separation.

  • Blank Injections: Running a blank injection (mobile phase only) before and after the sample sequence is crucial to check for carryover and system contamination.

  • Spiking Experiments: To confirm the identity of the peak corresponding to 7-Bromo-2-hydrazino-3-methylquinoline, a small amount of a purified standard can be spiked into a diluted reaction mixture. An increase in the peak area at the expected retention time and m/z provides strong evidence of its identity.

Conclusion

This application note provides a detailed and robust HPLC-MS method for the analysis of reaction mixtures containing 7-Bromo-2-hydrazino-3-methylquinoline. By explaining the rationale behind the experimental choices, this guide empowers researchers to not only apply the provided protocol but also to adapt and troubleshoot it for their specific needs. The combination of a well-designed chromatographic separation and mass spectrometric detection provides a powerful tool for reaction monitoring, impurity profiling, and ultimately, the successful development of novel quinoline-based compounds.

References

  • Shigeri, Y., et al. (2016). 2-Hydrazinoquinoline: a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry to detect gaseous carbonyl compounds. European Journal of Mass Spectrometry, 22(2), 83-90. [Link]

  • Lu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 995-1013. [Link]

  • ResearchGate. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. [Link]

  • MDPI. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2948. [Link]

  • Semantic Scholar. (2021). Journal of Material Sciences & Manufacturing Research. [Link]

  • Connect Journals. (2012). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Asian Journal of Chemistry, 24(12), 5627-5631. [Link]

  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848. [Link]

  • Taylor, P. J., et al. (2015). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 993-994, 76-82. [Link]

  • PubChemLite. (n.d.). 7-bromo-2-chloro-3-methylquinoline. [Link]

  • Lu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 995-1013. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 9(19), 3753–3755. [Link]

  • ResearchGate. (2018). Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. [Link]

  • Semantic Scholar. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]

  • ResearchGate. (n.d.). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. [Link]

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The Strategic Application of 7-Bromo-2-hydrazino-3-methylquinoline in the Synthesis of Potent Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delineates the strategic importance and practical application of 7-Bromo-2-hydrazino-3-methylquinoline as a pivotal building block in medicinal chemistry. We move beyond a mere recitation of facts to provide an in-depth, experience-driven narrative on the utility of this versatile scaffold. The core focus of this document is the synthesis of pyrazolo[4,3-b]quinoline derivatives, a class of compounds with significant therapeutic potential. Herein, we elucidate the underlying chemical principles, provide a meticulously detailed experimental protocol for a key transformation, and discuss the broader implications for drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the creation of novel therapeutic agents.

Introduction: The Quinoline Hydrazine Scaffold - A Privileged Starting Point in Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its rigid, bicyclic aromatic structure provides an excellent scaffold for the spatial presentation of pharmacophoric elements. When functionalized with a hydrazine group at the 2-position, as in 7-Bromo-2-hydrazino-3-methylquinoline, the synthetic versatility of the quinoline core is significantly amplified. The hydrazine moiety serves as a highly reactive nucleophile, enabling the construction of a variety of fused heterocyclic systems.

The strategic placement of the bromine atom at the 7-position and the methyl group at the 3-position is not arbitrary. The methyl group can influence the steric and electronic environment of the quinoline ring, potentially modulating biological activity. The bromine atom is a particularly valuable functional group, serving as a handle for further synthetic transformations, such as cross-coupling reactions, which can be employed to introduce additional molecular complexity and fine-tune the pharmacological profile of the final compounds.

This application note will focus on one of the most powerful applications of 2-hydrazinoquinolines: their conversion into pyrazolo[4,3-b]quinolines. This class of fused heterocycles has garnered considerable attention due to a wide range of demonstrated biological activities, including potent antibacterial, antifungal, and anticancer properties[1][2].

Core Application: Synthesis of 7-Bromo-3,5-dimethyl-1H-pyrazolo[4,3-b]quinoline

The reaction of a 2-hydrazinoquinoline with a 1,3-dicarbonyl compound is a classic and efficient method for the construction of the pyrazolo[4,3-b]quinoline ring system. This reaction proceeds via a cyclocondensation mechanism. In this section, we provide a detailed protocol for the reaction of 7-Bromo-2-hydrazino-3-methylquinoline with acetylacetone, a readily available 1,3-dicarbonyl compound.

Reaction Principle and Mechanism

The reaction is initiated by the nucleophilic attack of the more basic terminal nitrogen of the hydrazine group onto one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the second carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring, fused to the quinoline core. The acidic conditions of the reaction, typically employing glacial acetic acid as the solvent and catalyst, facilitate both the initial condensation and the final dehydration step.

Reaction Workflow Diagram

reaction_workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product 7-Bromo-2-hydrazino-3-methylquinoline 7-Bromo-2-hydrazino-3-methylquinoline Mixing_Solvent Mixing in Glacial Acetic Acid 7-Bromo-2-hydrazino-3-methylquinoline->Mixing_Solvent Acetylacetone Acetylacetone Acetylacetone->Mixing_Solvent Reflux Reflux with Stirring Mixing_Solvent->Reflux Heat Monitoring Reaction Monitoring (TLC) Reflux->Monitoring Cooling_Precipitation Cooling & Precipitation Monitoring->Cooling_Precipitation Reaction Complete Filtration Filtration & Washing Cooling_Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Compound 7-Bromo-3,5-dimethyl-1H-pyrazolo[4,3-b]quinoline Recrystallization->Final_Compound

Caption: Workflow for the synthesis of 7-Bromo-3,5-dimethyl-1H-pyrazolo[4,3-b]quinoline.

Detailed Experimental Protocol

Materials:

  • 7-Bromo-2-hydrazino-3-methylquinoline (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-2-hydrazino-3-methylquinoline (e.g., 2.53 g, 10 mmol).

  • Addition of Reagents: To the flask, add glacial acetic acid (30 mL) and stir until the starting material is fully dissolved. Then, add acetylacetone (e.g., 1.2 g, 12 mmol) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Pour the cooled reaction mixture into ice-cold water (100 mL) to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 7-Bromo-3,5-dimethyl-1H-pyrazolo[4,3-b]quinoline.

  • Characterization: Dry the purified product under vacuum and characterize it by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination).

Expected Results and Data
ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 80-90%
Melting Point >250 °C (Decomposition may be observed)
Purity (by HPLC) >98%

Broader Applications and Future Directions

The synthesized 7-Bromo-3,5-dimethyl-1H-pyrazolo[4,3-b]quinoline is not merely a final product but also a versatile intermediate for further chemical exploration. The presence of the bromine atom at the 7-position opens up a vast chemical space for the development of a library of analogues through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic investigation of structure-activity relationships (SAR) by introducing a diverse range of substituents at this position.

Diagram of Further Derivatization

derivatization cluster_reactions Cross-Coupling Reactions cluster_products Diverse Analogs for SAR Studies Start 7-Bromo-3,5-dimethyl-1H-pyrazolo[4,3-b]quinoline Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Heck Heck Coupling (Alkenes) Start->Heck Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Aryl_Analog 7-Aryl-pyrazolo[4,3-b]quinolines Suzuki->Aryl_Analog Alkenyl_Analog 7-Alkenyl-pyrazolo[4,3-b]quinolines Heck->Alkenyl_Analog Alkynyl_Analog 7-Alkynyl-pyrazolo[4,3-b]quinolines Sonogashira->Alkynyl_Analog Amino_Analog 7-Amino-pyrazolo[4,3-b]quinolines Buchwald->Amino_Analog

Caption: Potential for diversification of the pyrazolo[4,3-b]quinoline scaffold.

The resulting library of compounds can be screened against a wide array of biological targets. Given the known activities of this scaffold, promising areas for investigation include:

  • Anticancer Agents: Screening against various cancer cell lines and key oncogenic targets.

  • Antimicrobial Agents: Evaluation against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

  • Kinase Inhibitors: Assessing inhibitory activity against specific kinases involved in disease pathways.

Conclusion

7-Bromo-2-hydrazino-3-methylquinoline is a high-value, strategically designed building block for medicinal chemistry. Its facile conversion into the pyrazolo[4,3-b]quinoline scaffold, coupled with the potential for further diversification via the bromine handle, makes it an invaluable tool for the discovery of novel therapeutic agents. The detailed protocol provided herein offers a reliable and efficient method for accessing this important class of compounds, empowering researchers to explore their full therapeutic potential.

References

  • Christodoulou, M. S., et al. (2010). Synthesis and biological evaluation of substituted pyrazolo[4,3-c]quinolines as anti-angiogenic agents. Bioorganic & Medicinal Chemistry, 18(11), 3953-3964.
  • El-Mchichi, L., et al. (2018). PREDICTION OF BIOLOGICAL ACTIVITY OF PYRAZOLO [3, 4-B] QUINOLINYL ACITAMIDE BY QSAR RESULTS. RHAZES: Green and Applied Chemistry, 3(12), 79-93.
  • Gökhan-Kelekçi, N., et al. (2007). A new series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives as potent monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5789.
  • Sharba, A. N. (2013). Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus.
  • Szymański, P., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(22), 5467.
  • Thore, S. N., et al. (2016). Synthesis and anti-inflammatory activity of novel pyrazole derivatives. Journal of Saudi Chemical Society, 20, S449-S454.
  • Youssef, S. K., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 144, 484-497.
  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 18(2), 698-701.

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Application Note: A Protocol for the Suzuki-Miyaura Coupling of 7-Bromo-2-hydrazino-3-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The targeted synthesis of 7-aryl-2-hydrazino-3-methylquinolines is of significant interest, as these molecules serve as versatile precursors for constructing complex heterocyclic systems, including pyrazolo[3,4-b]quinolines, which are explored for their potential as anticancer, antimalarial, and anti-inflammatory agents.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[2][3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool. However, applying this methodology to a substrate like 7-Bromo-2-hydrazino-3-methylquinoline presents a unique chemical challenge that requires a carefully considered approach.

This application note provides a comprehensive guide for researchers, outlining a detailed protocol for the successful Suzuki coupling of this specific substrate. It delves into the mechanistic nuances, potential side reactions, and optimization strategies, grounding the experimental procedure in established chemical principles to ensure reproducibility and success.

Mechanistic Insight: Navigating the Challenges of a Hydrazino-Substituted Substrate

The efficacy of the Suzuki coupling hinges on a delicate palladium-catalyzed cycle. A foundational understanding of this cycle is critical to troubleshooting and optimizing the reaction for this specific, functionalized substrate.

The Canonical Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three primary, well-established steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-Bromo-2-hydrazino-3-methylquinoline, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The aryl group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[6]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple to form the desired biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product) start 7-Bromo-2-hydrazino -3-methylquinoline (Ar-Br) start->oxidative_addition

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Hydrazino Group: A Double-Edged Sword

The primary challenge with the target substrate is the presence of the 2-hydrazino (-NHNH₂) moiety. This group can interfere with the catalytic cycle in several ways:

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate strongly to the palladium center, acting as a ligand and potentially inhibiting its catalytic activity.

  • Competitive C-N Coupling: The hydrazine group is a potent nucleophile. Under certain conditions, it can participate in a competitive Buchwald-Hartwig-type amination reaction with another molecule of the bromoquinoline or the arylpalladium(II) intermediate.[7][8] This leads to undesired dimeric or oligomeric byproducts.

The key to a successful Suzuki coupling is to select conditions that favor the C-C bond formation (kinetic product) over the C-N coupling or catalyst inhibition (thermodynamic sinks). This is achieved by careful selection of the catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to promote reductive elimination and disfavor the formation of stable off-cycle Pd-N complexes.[3][6]

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from established methods for the Suzuki coupling of bromoquinolines and other challenging aryl halides.[4][9] Optimization may be required for specific arylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
7-Bromo-2-hydrazino-3-methylquinoline>95%Custom Synthesis
Arylboronic Acid>98%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher Scientific
1,4-DioxaneAnhydrous, DriSolvEMD Millipore
Deionized Water18 MΩ·cmIn-house
Ethyl Acetate (EtOAc)ACS GradeVWR
Brine (Saturated NaCl solution)-Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Schlenk flask or microwave vial-Chemglass
Magnetic stir bar, condenser, nitrogen/argon line-Standard Lab
Step-by-Step Procedure

Workflow setup 1. Reaction Setup inert 2. Inert Atmosphere setup->inert addition 3. Reagent Addition inert->addition reaction 4. Heating & Stirring addition->reaction monitoring 5. Reaction Monitoring reaction->monitoring workup 6. Aqueous Work-up monitoring->workup Upon Completion purify 7. Purification workup->purify characterize 8. Characterization purify->characterize

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-2-hydrazino-3-methylquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst and Solvent Addition: Briefly open the flask under a positive pressure of argon and add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Reseal the flask. Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent mixture should be sparged with argon for at least 20 minutes prior to use.[4]

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting bromoquinoline indicates reaction completion.

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, using a gradient eluent of ethyl acetate in hexanes to isolate the pure 7-aryl-2-hydrazino-3-methylquinoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Guidelines for Reaction Optimization

The success of the Suzuki coupling is highly dependent on the interplay of several factors. The following table provides a starting point for optimization should the standard protocol yield suboptimal results.

ParameterCondition 1 (Standard)Condition 2 (Alternative)Condition 3 (For Difficult Couplings)Rationale & Causality
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd₂(dba)₃ / P(t-Bu)₃Pd(PPh₃)₄ is a reliable general catalyst. For less reactive partners, a more active catalyst system generated in situ from a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich ligand (SPhos, P(t-Bu)₃) can accelerate oxidative addition and reductive elimination.[2][6]
Base K₂CO₃Cs₂CO₃K₃PO₄The base activates the boronic acid. Cs₂CO₃ is more soluble and often more effective than K₂CO₃.[10] K₃PO₄ is a stronger base that can be effective for challenging substrates but may increase the risk of side reactions.[2]
Solvent System Dioxane / Water (4:1)Toluene / Water (4:1)DMF / Water (4:1)Dioxane is a common and effective solvent. Toluene can be used for higher temperatures. DMF is a more polar solvent that can sometimes improve solubility and reaction rates, but requires careful degassing.[2]
Temperature 90-100 °C80 °C110 °C (Toluene)Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. A balance must be struck to achieve a good yield in a reasonable timeframe.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Yield 1. Inactive catalyst (oxidized). 2. Insufficiently degassed solvents. 3. Poor quality boronic acid (protodeboronation).1. Use fresh catalyst or a more robust pre-catalyst. Ensure a strictly inert atmosphere. 2. Sparge solvents with argon for at least 20-30 minutes. 3. Use fresh boronic acid or switch to a more stable boronate ester or trifluoroborate salt.[3]
Formation of Side Products 1. Homocoupling of boronic acid. 2. Protodeboronation of the starting material. 3. C-N coupling side reactions.1. Ensure an oxygen-free environment. 2. Use a stronger, non-aqueous base if water is problematic. 3. Use a bulkier phosphine ligand (e.g., SPhos, XPhos) to sterically hinder coordination of the hydrazine group to the palladium center. Consider protecting the hydrazine as a hydrazone prior to coupling.
Catalyst Decomposition 1. Reaction temperature is too high. 2. Presence of oxygen.1. Lower the reaction temperature and increase the reaction time. 2. Ensure all reagents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

Conclusion

The Suzuki-Miyaura coupling of 7-Bromo-2-hydrazino-3-methylquinoline is a highly feasible transformation that opens the door to a wide range of novel chemical entities for drug discovery and materials science. Success requires a nuanced understanding of the reaction mechanism and careful control over experimental conditions to mitigate the potential interference from the nucleophilic hydrazino group. By employing the robust protocol detailed herein and utilizing the provided optimization and troubleshooting guides, researchers can confidently and efficiently access the desired 7-aryl-2-hydrazino-3-methylquinoline products.

References

  • Wang, J. Y., Choi, K., Zuend, S. J., Borate, K., Shinde, H., Goetz, R., & Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society. [Link]

  • Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett. [Link]

  • Wang, J. Y., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central. [Link]

  • Wang, J. Y., et al. (n.d.). Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. eScholarship.org. [Link]

  • Ojha, D. P., & Prabhu, K. R. (2012). Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. Organic Chemistry Portal. [Link]

  • Ökten, S., et al. (2016). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

  • Bellina, F., & Lessi, M. (2014). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ResearchGate. [Link]

  • Boutemeur, B., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • NROChemistry. (2023, March 29). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Ros, A., et al. (2012). Phosphino Hydrazones as Suitable Ligands in the Asymmetric Suzuki-Miyaura Cross-Coupling. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Liu, J.-B., et al. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. ResearchGate. [Link]

  • Annaraj, J., & Muthu, S. (2015). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Publishing. [Link]

  • Liu, J.-B., et al. (2013). Palladium-catalyzed Suzuki Cross-Coupling of N'-tosyl Arylhydrazines. PubMed. [Link]

  • B Bhosale, S., et al. (2013). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

  • Al-Warhi, T., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Al-Harthy, T., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

  • Kielar, M., & Zylewski, M. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Taiwo, F. O., et al. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Longdom Publishing. [Link]

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Application Notes & Protocols: Developing Fluorescent Probes Using a 7-Bromo-2-hydrazino-3-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Hydrazone Scaffold - A Versatile Platform for Fluorescent Probe Development

Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, renowned for their diverse biological and pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Beyond their therapeutic potential, the inherent fluorescence of the quinoline nucleus makes it an exceptional scaffold for the development of molecular probes and chemosensors.[1][2] These probes are indispensable tools in molecular biology and medicine, enabling the non-invasive visualization and quantification of dynamic biological processes in real-time.[1][2]

The 7-Bromo-2-hydrazino-3-methylquinoline scaffold offers a strategic starting point for creating a new generation of fluorescent probes. The hydrazino group at the 2-position provides a reactive handle for the straightforward synthesis of hydrazone derivatives through condensation with a wide variety of aldehydes and ketones. This modularity allows for the rational design of probes with tailored selectivity for specific analytes. The bromo and methyl substitutions on the quinoline core can further modulate the photophysical properties of the resulting probes, such as their absorption and emission wavelengths, quantum yield, and Stokes shift.

This guide provides a comprehensive overview of the design, synthesis, and application of fluorescent probes based on the 7-Bromo-2-hydrazino-3-methylquinoline scaffold. We will delve into the underlying principles of probe design, provide detailed experimental protocols, and showcase potential applications in cellular imaging.

Probe Design and Sensing Mechanism

The general strategy for developing a fluorescent probe from the 7-Bromo-2-hydrazino-3-methylquinoline scaffold involves a one-step condensation reaction with an aldehyde-containing molecule. This reaction forms a hydrazone linkage, creating a new, larger conjugated system. The choice of the aldehyde is critical as it introduces the "recognition moiety" – a functional group or structural motif that will selectively interact with the target analyte.

The sensing mechanism of these probes often relies on one of several photophysical processes:

  • Chelation-Enhanced Fluorescence (CHEF): In the absence of the target analyte, the probe may exhibit weak fluorescence due to photoinduced electron transfer (PET) or other quenching mechanisms. Upon binding to the analyte, the formation of a rigid chelate complex can inhibit these quenching pathways, leading to a significant "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): The probe can be designed as a donor-π-acceptor system. Interaction with the analyte can modulate the ICT process, resulting in a change in fluorescence intensity or a shift in the emission wavelength (ratiometric sensing).

  • Reaction-Based Sensing: Some probes are designed to undergo an irreversible chemical reaction with the analyte, leading to a change in their chemical structure and a corresponding change in their fluorescence properties.

For the purpose of this guide, we will focus on the development of a hypothetical "turn-on" fluorescent probe, designated QHB-Sal , for the detection of intracellular zinc ions (Zn²⁺). The design involves the condensation of 7-Bromo-2-hydrazino-3-methylquinoline with salicylaldehyde. The resulting hydrazone will possess a binding pocket comprising the quinoline nitrogen, the imine nitrogen, and the hydroxyl oxygen of the salicylaldehyde moiety, which is well-suited for chelating Zn²⁺.

Synthesis and Characterization of QHB-Sal: A Fluorescent Probe for Zinc Ions

This section provides a detailed protocol for the synthesis and characterization of QHB-Sal (Quinoline-Hydrazone-Bromo-Salicylaldehyde), a selective fluorescent probe for Zn²⁺.

I. Synthesis of QHB-Sal

Materials:

  • 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

  • Salicylaldehyde

  • Ethanol (absolute)

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Protocol:

  • To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add triethylamine (1.5 mmol) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 15 minutes.

  • Add salicylaldehyde (1.2 mmol) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure QHB-Sal probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction. Its boiling point is suitable for reflux conditions.

  • Triethylamine: The starting material is a hydrochloride salt. The weak base triethylamine is added to deprotonate the hydrazine, making it nucleophilic and ready to react with the aldehyde.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the condensation reaction to completion in a reasonable timeframe.

  • Column Chromatography: This is a standard purification technique for organic compounds, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

II. Characterization and Photophysical Properties

The synthesized QHB-Sal probe should be characterized to determine its photophysical properties in the absence and presence of Zn²⁺.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

Protocol:

  • Prepare a stock solution of QHB-Sal (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.

  • Prepare a series of solutions of QHB-Sal at a constant concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

  • Record the UV-Vis absorption spectrum of the QHB-Sal solution.

  • Record the fluorescence emission spectrum of the QHB-Sal solution by exciting at the absorption maximum.

  • To determine the selectivity of the probe, add various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺) to separate solutions of QHB-Sal and record the fluorescence emission spectra.

  • To determine the sensitivity of the probe for Zn²⁺, titrate the QHB-Sal solution with increasing concentrations of Zn²⁺ and record the fluorescence emission spectra at each concentration.

  • Calculate the limit of detection (LOD) for Zn²⁺ based on the titration data.

  • Calculate the quantum yield of the probe in the absence and presence of a saturating concentration of Zn²⁺.

Expected Photophysical Properties of QHB-Sal:

PropertyQHB-Sal (Free Probe)QHB-Sal + Zn²⁺
Absorption Maximum (λabs) ~350 nm~365 nm
Emission Maximum (λem) ~450 nm (Weak)~480 nm (Strong)
Stokes Shift ~100 nm~115 nm
Quantum Yield (Φ) < 0.05> 0.3
Appearance ColorlessBright Cyan Fluorescence

Note: These are estimated values based on similar quinoline-hydrazone probes. Actual values must be determined experimentally.

Application: Live-Cell Imaging of Intracellular Zinc

This protocol describes the use of the QHB-Sal probe for the detection and imaging of intracellular Zn²⁺ in living cells using fluorescence microscopy.

I. Cell Culture and Staining

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • QHB-Sal stock solution (1 mM in DMSO)

  • Zinc sulfate (ZnSO₄) solution (for positive control)

  • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (a zinc chelator, for negative control)

  • Confocal laser scanning microscope

Protocol:

  • Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips and culture them in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.

  • Cell Treatment (Controls):

    • Positive Control: Treat cells with a known concentration of ZnSO₄ (e.g., 50 µM) for 30 minutes to increase intracellular zinc levels.

    • Negative Control: Treat cells with TPEN (e.g., 10 µM) for 30 minutes to chelate intracellular zinc.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with a solution of QHB-Sal (e.g., 5-10 µM in serum-free DMEM) for 30 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh serum-free DMEM or PBS to the cells.

    • Immediately image the cells using a confocal microscope.

    • Use an excitation wavelength of approximately 405 nm and collect the emission between 450 nm and 550 nm.

    • Capture images of the untreated, ZnSO₄-treated, and TPEN-treated cells.

Expected Results:

  • Untreated Cells: Should show a low level of intracellular fluorescence, corresponding to basal levels of labile zinc.

  • ZnSO₄-Treated Cells: Should exhibit a significant increase in intracellular fluorescence, indicating the detection of elevated zinc levels.

  • TPEN-Treated Cells: Should show a marked decrease in fluorescence compared to the untreated cells, demonstrating that the probe's signal is dependent on the presence of intracellular zinc.

II. Self-Validating System and Trustworthiness

The protocol is designed to be self-validating through the use of positive and negative controls. The significant increase in fluorescence upon zinc supplementation and the quenching of the signal with a specific zinc chelator (TPEN) provide strong evidence that the observed fluorescence is indeed reporting on intracellular labile zinc. This internal validation is crucial for ensuring the trustworthiness of the experimental results.

Visualizations

Synthesis of QHB-Sal

Synthesis A 7-Bromo-2-hydrazino- 3-methylquinoline HCl R1 A->R1 B Salicylaldehyde B->R1 C QHB-Sal Probe R1->C Ethanol, Reflux Triethylamine

Caption: Synthesis of the QHB-Sal fluorescent probe.

Sensing Mechanism of QHB-Sal

SensingMechanism Probe_Off QHB-Sal (Weak Fluorescence) Probe_On [QHB-Sal]-Zn²⁺ Complex (Strong Fluorescence) Probe_Off->Probe_On Binding Quenching PET Quenching Probe_Off->Quenching Enhancement CHEF Effect Probe_On->Enhancement Zn_ion Zn²⁺

Caption: "Turn-on" sensing via Chelation-Enhanced Fluorescence.

Live-Cell Imaging Workflow

Workflow A Seed Cells B Treat with Controls (ZnSO₄ / TPEN) A->B C Load with QHB-Sal Probe B->C D Wash to Remove Excess Probe C->D E Image with Confocal Microscope D->E F Analyze Fluorescence Intensity E->F

Caption: Experimental workflow for live-cell imaging.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Biomedical Journal of Scientific & Technical Research. [Link]

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step-by-step guide to derivatizing 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Derivatization of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of these heterocycles is a key strategy in the development of new chemical entities with tailored pharmacological profiles. This document provides a comprehensive guide to the derivatization of this compound, a versatile building block for creating diverse molecular libraries. We present two detailed, field-proven protocols for its conversion into Schiff bases and pyrazole derivatives, complete with mechanistic insights, safety protocols, and methods for structural elucidation.

Introduction: The Significance of the Quinoline Moiety

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities.[1] From the pioneering antimalarial drug quinine to modern anticancer agents, quinoline derivatives have consistently provided a robust framework for therapeutic innovation. The reactivity of substituted quinolines allows for extensive chemical modification, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. The subject of this guide, 7-Bromo-2-hydrazino-3-methylquinoline, is particularly valuable. The hydrazino group at the C2 position is a potent nucleophile, readily reacting with electrophiles to form a variety of stable adducts. This reactivity is the cornerstone of the derivatization strategies discussed herein.

The Starting Material: this compound

A thorough understanding of the starting material is critical for successful synthesis.

Chemical Properties:

  • Molecular Formula: C₁₀H₁₁BrClN₃[2]

  • Molecular Weight: 288.57 g/mol [2]

  • CAS Number: 1171639-07-8[2]

  • Structure: The molecule consists of a quinoline core, substituted with a bromine atom at position 7, a methyl group at position 3, and a hydrazino group at position 2. It is supplied as a hydrochloride salt to improve stability and solubility.

Handling and Safety: While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, the hazards can be inferred from related structures such as hydrazine, bromoquinolines, and other hydrazino-heterocycles.[3][4]

  • Toxicity: Hydrazine and its derivatives are known to be toxic if inhaled, swallowed, or in contact with skin. Assume the compound is harmful and handle with appropriate personal protective equipment (PPE).

  • Corrosivity: As a hydrochloride salt and a hydrazine derivative, it may cause skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from oxidizing agents.[2]

Protocol I: Synthesis of Schiff Base Derivatives via Condensation

The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone (a type of Schiff base) is a robust and high-yielding transformation.[5] This protocol details the reaction of 7-Bromo-2-hydrazino-3-methylquinoline with a representative aromatic aldehyde.

Rationale

The lone pair of electrons on the terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration, often catalyzed by a small amount of acid, leads to the formation of a stable carbon-nitrogen double bond (azomethine group).

Reaction Mechanism Diagram

Schiff_Base_Mechanism Quinoline 7-Bromo-2-hydrazino- 3-methylquinoline Intermediate Hemiaminal Intermediate Quinoline->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Intermediate Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate Product Schiff Base Derivative (Hydrazone) Intermediate->Product Dehydration Water H₂O Intermediate->Water +

Caption: Mechanism of acid-catalyzed Schiff base formation.

Materials and Reagents
ReagentCAS NumberSupplier (Example)Notes
7-Bromo-2-hydrazino-3-methylquinoline HCl1171639-07-8ChemScene[2]Starting material
Benzaldehyde (or other aromatic aldehyde)100-52-7Sigma-AldrichFreshly distilled for best results
Ethanol (Absolute)64-17-5Fisher ScientificReaction solvent
Glacial Acetic Acid64-19-7Sigma-AldrichCatalyst
Sodium Bicarbonate (NaHCO₃)144-55-8VWRFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9VWRDrying agent
Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 288.6 mg).

  • Dissolution: Add 20 mL of absolute ethanol and stir until the solid is mostly dissolved. Gentle warming may be required.

  • Reactant Addition: Add the selected aromatic aldehyde (1.05 mmol, a slight excess) to the flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate of the product may form.

    • If a precipitate has formed, collect it by vacuum filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, reduce the solvent volume by half using a rotary evaporator.

    • Pour the concentrated solution into 20 mL of cold water and stir.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

Protocol II: Synthesis of Pyrazole Derivatives via Cyclocondensation

The Knorr pyrazole synthesis and related cyclocondensation reactions provide a direct route to highly substituted pyrazoles from hydrazines and 1,3-dicarbonyl compounds.[6][7]

Rationale

This reaction proceeds through a two-step condensation. One nitrogen of the hydrazine attacks one carbonyl group, and the second nitrogen attacks the other, forming a dihydropyrazole intermediate. Subsequent elimination of two water molecules yields the stable, aromatic pyrazole ring.[6][8]

Experimental Workflow Diagram

Pyrazole_Workflow start_end start_end process process analysis analysis A 1. Combine Quinoline & Dicarbonyl in Ethanol B 2. Add Acetic Acid Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool and Precipitate D->E Reaction Complete F 6. Filter, Wash with Cold Ethanol E->F G 7. Dry Product under Vacuum F->G H 8. Characterize (NMR, MS, IR) G->H

Caption: Workflow for the synthesis of pyrazole derivatives.

Materials and Reagents
ReagentCAS NumberSupplier (Example)Notes
7-Bromo-2-hydrazino-3-methylquinoline HCl1171639-07-8ChemScene[2]Starting material
Acetylacetone (2,4-pentanedione)123-54-6Sigma-AldrichExample 1,3-dicarbonyl compound
Ethanol (Absolute)64-17-5Fisher ScientificReaction solvent
Glacial Acetic Acid64-19-7Sigma-AldrichCatalyst
Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 mmol, 288.6 mg) and acetylacetone (1.0 mmol, 102 µL).

  • Dissolution: Add 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature. The pyrazole product will likely precipitate.

    • Place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the final pyrazole derivative.

Purification and Characterization

Unambiguous structural confirmation of the synthesized derivatives is a critical step.[9] A combination of chromatographic and spectroscopic methods should be employed.

Purification
  • Recrystallization: If the crude product is not sufficiently pure (as determined by TLC or ¹H NMR), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the preferred method of purification.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a common starting point for the elution of quinoline derivatives.

Characterization Workflow

Characterization_Flow start start technique technique data data conclusion conclusion Crude Crude Product Purify Purification (Recrystallization or Chromatography) Crude->Purify Pure Pure Derivative Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS IR FTIR Spectroscopy Pure->IR NMR_data Carbon-Hydrogen Framework Connectivity NMR->NMR_data MS_data Molecular Weight Elemental Composition MS->MS_data IR_data Functional Groups (C=N, C=C, etc.) IR->IR_data Confirm Structure Confirmed NMR_data->Confirm MS_data->Confirm IR_data->Confirm

Caption: Standard workflow for purification and characterization.

Spectroscopic Methods

The combination of NMR, MS, and IR spectroscopy provides a complete picture of the molecule's structure.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the formation of the derivative. For the Schiff base, a characteristic singlet for the azomethine proton (-N=CH-) will appear downfield (typically δ 8-9 ppm). For the pyrazole, new singlets for the pyrazole ring proton and methyl groups will be observed.

    • ¹³C NMR: Will show the presence of the new sp² hybridized carbons of the C=N bond in the Schiff base or the pyrazole ring carbons.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula of the new derivative by providing a highly accurate mass measurement of the molecular ion.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify functional groups.[11]

    • Key stretches for Schiff Base: Disappearance of the N-H stretches from the hydrazine and the C=O stretch from the aldehyde, and the appearance of a C=N stretch (around 1600-1650 cm⁻¹).

    • Key stretches for Pyrazole: Disappearance of N-H and C=O stretches, and appearance of C=N and C=C stretches characteristic of the aromatic pyrazole ring.

References

  • Marella, A., et al. (2013). Quinoline: A versatile scaffold. Arabian Journal of Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • Desai, N. C., et al. (2012). Synthesis and Characterization of Some New Quinoline Based Derivatives Endowed With Broad Spectrum Antimicrobial Potency. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Semantic Scholar. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Semantic Scholar. Available at: [Link]

  • Chen, G. Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE. Available at: [Link]

  • PubMed. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed. Available at: [Link]

  • ResearchGate. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Science.gov. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • AccelaChem. (n.d.). 1171639-07-8,this compound. AccelaChem. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTICANDIDA ACTIVITY OF SCHIFF BASES DERIVED FROM 7-AMINO-4-METHYLQUINOLIN-2(1H). ResearchGate. Available at: [Link]

  • Journal of Applied Chemistry. (2023). Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases. Journal of Applied Chemistry. Available at: [Link]

  • SciSpace. (n.d.). Exploring Recent Advancements in Schiff Base Chemistry. SciSpace. Available at: [Link]

  • MDPI. (2021). Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your reaction outcomes.

Fundamental Synthesis Pathway

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of 7-bromo-2-chloro-3-methylquinoline with hydrazine hydrate. The resulting free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.

Synthesis_Pathway Start 7-Bromo-2-chloro-3-methylquinoline FreeBase 7-Bromo-2-hydrazino-3-methylquinoline (Free Base) Start->FreeBase Nucleophilic Aromatic Substitution Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->FreeBase Solvent Solvent (e.g., Ethanol) Solvent->FreeBase Heat Heat (Reflux) Heat->FreeBase FinalProduct This compound FreeBase->FinalProduct Acidification HCl Hydrochloric Acid (HCl) HCl->FinalProduct

Caption: General synthesis workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction is sluggish, and I have a significant amount of unreacted 7-bromo-2-chloro-3-methylquinoline starting material. What can I do?

Answer:

This is a common issue often related to reaction kinetics and the quality of reagents. Here are several factors to consider and troubleshoot:

  • Hydrazine Hydrate Quality: Hydrazine hydrate is susceptible to air oxidation.[1] Ensure you are using a fresh bottle or a properly stored stock. The presence of water can also inhibit some reactions.[1]

  • Reaction Temperature: The nucleophilic aromatic substitution at the C2 position of the quinoline ring requires sufficient thermal energy. Ensure your reaction is refluxing at the appropriate temperature for your chosen solvent (e.g., ethanol, ~78 °C).

  • Stoichiometry of Hydrazine Hydrate: While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a very large excess is generally not necessary and can complicate purification. A molar ratio of 2-3 equivalents of hydrazine hydrate to the chloroquinoline is a good starting point.

  • Solvent Choice: Ethanol is a common solvent for this reaction. However, if you are still facing issues, you could consider a higher boiling point solvent like n-butanol to increase the reaction temperature.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use a fresh, unopened bottle of hydrazine hydrate if possible.

  • Increase Reaction Time: Extend the reflux time and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Optimize Temperature: If using a lower boiling point solvent, consider switching to a higher boiling one like n-butanol.

Question 2: I've isolated my product, but my NMR and Mass Spectrometry data suggest the presence of an impurity with a molecular weight corresponding to the loss of bromine. What is this impurity and how can I avoid it?

Answer:

The impurity you are observing is likely 2-hydrazino-3-methylquinoline , the debrominated analog of your target compound. This is a known side reaction where the bromo group is reductively cleaved.

Mechanism of Debromination:

Hydrazine can act as a reducing agent, especially at elevated temperatures and in the presence of a catalytic metal surface (though it can also occur without it). The reaction likely proceeds through a hydrodehalogenation mechanism. This process involves the replacement of the C-Br bond with a C-H bond.[2]

Strategies to Minimize Debromination:

  • Temperature Control: Avoid excessive heating or prolonged reaction times at high temperatures. Once the starting material is consumed (as monitored by TLC), proceed with the workup.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help minimize side reactions.

  • Catalytic Hydrogenation Conditions: Be aware that certain conditions, especially those involving catalytic metals, will favor dehalogenation.[3]

Purification:

Separating the debrominated impurity from the desired product can be challenging due to their similar polarities. Careful column chromatography on silica gel using a gradient elution system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) may be effective.

CompoundMolecular WeightKey Analytical Signature
Desired Product 251.11 g/mol (free base)Isotopic pattern for bromine in MS
Debrominated Impurity 173.22 g/mol (free base)Absence of bromine isotopic pattern in MS

digraph "Debromination_Side_Reaction" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
MainReaction [label="7-Bromo-2-chloro-3-methylquinoline + Hydrazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
DesiredProduct [label="7-Bromo-2-hydrazino-3-methylquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
SideProduct [label="2-Hydrazino-3-methylquinoline (Debrominated)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

MainReaction -> DesiredProduct [label="Desired Pathway"];
MainReaction -> SideProduct [label="Side Reaction (Reductive Dehalogenation)"];

}

Caption: Competing pathways leading to the desired product and the debrominated side product.

Question 3: My mass spectrum shows a high molecular weight impurity. What could this be?

Answer:

A common high molecular weight impurity in this reaction is the N,N'-bis(7-bromo-3-methylquinolin-2-yl)hydrazine . This dimer is formed when one molecule of hydrazine reacts with two molecules of 7-bromo-2-chloro-3-methylquinoline.

Formation of the Bis-Quinoline Impurity:

This side reaction is favored when the concentration of the chloroquinoline starting material is high relative to the hydrazine.

Mitigation Strategies:

  • Control Stoichiometry: Use a sufficient excess of hydrazine hydrate (at least 2 equivalents) to favor the formation of the monosubstituted product.

  • Slow Addition: Adding the 7-bromo-2-chloro-3-methylquinoline solution slowly to a solution of hydrazine hydrate can help maintain a high local concentration of hydrazine, thus minimizing the formation of the bis-adduct.

Purification:

The bis-quinoline impurity is significantly less polar than the desired product. It can often be removed by precipitation or recrystallization. If necessary, it can be separated by column chromatography.

CompoundMolecular WeightPolarity
Desired Product 251.11 g/mol (free base)More Polar
Bis-Quinoline Impurity 484.12 g/mol Less Polar
Question 4: I am seeing other unexpected peaks in my analysis. Are there other possible side reactions?

Answer:

Yes, while less common under standard conditions, other side reactions can occur:

  • Ring Transformation: In some cases, reactions of 2-chloroquinolines with hydrazine can lead to the formation of pyrazolo[3,4-b]quinolines, especially if there are other reactive groups on the quinoline ring.[4] For 7-bromo-2-hydrazino-3-methylquinoline, this is less likely but still a possibility to be aware of, particularly at very high temperatures.

  • Oxidation Products: Hydrazine can be oxidized, and the resulting reactive nitrogen species could potentially react with the quinoline ring, though this is not a commonly reported side reaction for this specific synthesis.

Analytical Approach to Identify Unknowns:

If you suspect the presence of unknown impurities, a combination of analytical techniques is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate the components of your mixture and obtain their molecular weights.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the impurities.

  • NMR Spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMQC): To elucidate the structure of the impurities.

References

  • Chemical Synthesis Database. (2025). 7-bromo-2-chloro-4-methylquinoline. [Link]

  • Wikipedia. (2023). Dehalogenation. [Link]

  • Kumara, T. H. S., et al. (2016). Reactions Between Arylhydrazinium Chlorides and 2-chloroquinoline-3-carbaldehydes... Acta Crystallographica Section C: Structural Chemistry, 72(Pt 9), 670–678. [Link]

  • Shao, J., et al. (2009). N,N′-Bis(2-quinolylcarbonyl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2509. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • Li, Y., et al. (2023). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 13(1), 1-13. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5894-5923. [Link]

  • Sunway Pharm Ltd. (n.d.). 7-Bromo-2-chloro-3-methylquinoline. [Link]

  • ResearchGate. (2023). Formation of quinoline derivative and quinoline-hydrazide derivative. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Molecules. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]

  • Alichem. (n.d.). This compound. [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Alichem. (n.d.). 7-Bromo-2-hydrazino-3-phenylquinoline hydrochloride. [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydrazino-2-methylquinoline. [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • ResearchGate. (2010). SCHEME 1 The general synthetic procedure for 2-chloroquinoline-3-carbaldehyde hydrazone derivatives (2a–c) and (3a–c). [Link]

  • Laha, S., et al. (2009). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Environmental Science & Technology, 43(1), 123-129. [Link]

Sources

Technical Support Center: Purification Challenges of Brominated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of brominated quinoline derivatives. As crucial intermediates in medicinal chemistry and materials science, the purity of these scaffolds is paramount.[1] However, their unique electronic properties, basicity, and the potential for isomeric byproducts often present significant purification hurdles. This guide provides field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my brominated quinoline derivative decomposing on my silica gel column?

A1: This is a very common issue stemming from the acidic nature of standard silica gel. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, which can catalyze degradation or lead to irreversible adsorption.[2]

To mitigate this, you can:

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing your column slurry in an eluent containing a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine.[2]

  • Use an Alternative Stationary Phase: Consider using less acidic supports such as neutral or basic alumina, or Florisil (a magnesium silicate adsorbent).[2]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[2]

Q2: I'm struggling to separate constitutional isomers (e.g., 5-bromo- vs. 8-bromoquinoline). How can I improve my chromatographic separation?

A2: Isomers often have very similar polarities, making their separation challenging.[2] Success lies in optimizing your chromatographic conditions to exploit subtle differences in their structure.

Key strategies include:

  • Mobile Phase Optimization: Meticulously screen solvent systems using Thin Layer Chromatography (TLC). A good starting point is often a mixture of hexanes and ethyl acetate or dichloromethane.[3] Aim for an Rf value of 0.3-0.4 for your target compound to maximize separation potential.[2]

  • Gradient Elution: Start with a low-polarity mobile phase and gradually increase its polarity. This technique can significantly improve the resolution of compounds with similar polarities.[2]

  • Consider High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, reversed-phase HPLC often provides the superior resolution needed to isolate pure isomers.

Q3: My compound streaks badly on a silica TLC plate and column. What causes this and how can I fix it?

A3: Streaking is typically caused by the interaction between the basic quinoline nitrogen and the acidic silica gel surface, as described in Q1. This leads to poor peak shape and co-elution with impurities. The most effective solution is to add a basic modifier, such as 0.1-1% triethylamine, to your eluent system for both TLC and column chromatography.[4] This blocks the active acidic sites on the silica, resulting in sharper bands and improved separation.[2]

Q4: What are the most common impurities I should expect from a direct quinoline bromination reaction?

A4: Impurities largely depend on your reaction conditions and the substituents on the quinoline ring. Common culprits include:

  • Over-brominated Products: Di- or even tri-brominated quinolines are common, especially when using an excess of the brominating agent or if the quinoline ring is activated by electron-donating groups (e.g., -OH, -OCH₃).[5][6][7]

  • Isomeric Products: Direct bromination can lead to a mixture of isomers, as achieving high regioselectivity can be difficult.[1][5][8]

  • Unreacted Starting Material: Incomplete reactions will leave residual quinoline.

  • Degradation Products: Harsh reaction conditions (e.g., high heat, strong acids) can cause the quinoline scaffold to decompose.[5]

Q5: Can I use a simple acid-base extraction for purification?

A5: Yes, acid-base extraction is a powerful technique for the initial cleanup of crude brominated quinolines.[9] Since quinolines are basic, they can be protonated by an aqueous acid (e.g., 1M HCl) and extracted from the organic layer into the aqueous layer, leaving behind neutral and acidic impurities.[10] The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) to regenerate the free base, which can be back-extracted into a fresh organic solvent.[3][10] This is an excellent first-pass purification step before chromatography or crystallization.

Troubleshooting Guides

This section provides in-depth solutions to specific problems encountered during common purification workflows.

Troubleshooting: Flash Column Chromatography
Problem Probable Cause(s) Step-by-Step Solution
Poor Separation of Isomers 1. Suboptimal Mobile Phase: The eluent polarity is not ideal for resolving compounds with similar Rf values.[2] 2. Column Overloading: Too much crude material was loaded, exceeding the separation capacity of the column.[2]1. Optimize Mobile Phase via TLC:     a. Test various solvent mixtures (e.g., Hexane:EtOAc, DCM:MeOH).     b. Aim for a ΔRf of >0.1 between your product and the main impurity.     c. Add 0.5% triethylamine to the eluent to improve peak shape.[2] 2. Implement Gradient Elution:     a. Start with a solvent system that gives your product an Rf of ~0.1.     b. Gradually increase the eluent polarity during the run. 3. Reduce Sample Load:     a. Follow the rule of thumb: load no more than 1g of crude material per 30g of silica gel.[2]
Product Degradation or Low Recovery 1. Acidic Silica Gel: The basic quinoline is reacting with or irreversibly binding to the stationary phase.[2] 2. Product is Too Polar: The compound is not eluting with the chosen solvent system.1. Deactivate or Change Stationary Phase:     a. Flush the packed column with eluent containing 1-2% triethylamine before loading the sample.     b. If degradation persists, switch to a neutral alumina column.[2] 2. Increase Eluent Polarity:     a. If the product is stuck at the origin, significantly increase the proportion of the polar solvent (e.g., from 10% EtOAc to 30% EtOAc, or add methanol).
Product Elutes as a Broad Band or with Tailing 1. Strong Analyte-Stationary Phase Interaction: The basic nitrogen is interacting with acidic silanol groups.[2] 2. Insoluble Material Loaded: Crude material may not have fully dissolved in the loading solvent.1. Add a Basic Modifier:     a. Ensure your mobile phase contains 0.1-1% triethylamine to sharpen the peak.[4] 2. Ensure Complete Dissolution:     a. Dissolve the crude sample in a minimal amount of a strong solvent (like DCM or EtOAc) before adsorbing it onto a small amount of silica ("dry loading").
Troubleshooting: Crystallization
Problem Probable Cause(s) Step-by-Step Solution
Product "Oils Out" or Fails to Crystallize 1. High Impurity Level: Impurities can inhibit crystal lattice formation. 2. Inappropriate Solvent: The compound is too soluble in the chosen solvent, even at low temperatures. 3. Supersaturation Not Reached: The solution is not concentrated enough.1. Pre-Purify: Run the crude material through a small plug of silica or perform an acid-base extraction to remove gross impurities. 2. Change Solvent System:     a. The ideal solvent dissolves the compound when hot but not when cold.[4]     b. Test binary solvent systems (e.g., ethanol/water, hexane/ethyl acetate, methanol/acetone).[4][11] 3. Induce Crystallization:     a. Scratch the inside of the flask at the solution's surface with a glass rod.     b. Add a "seed" crystal of pure product, if available.     c. Cool the solution slowly, then place it in an ice bath or freezer.
Low Yield of Recovered Crystals 1. Too Much Solvent Used: The concentration of the product in the cold mother liquor remains high. 2. Premature Crystallization: Crystals formed during hot filtration.1. Minimize Solvent Volume:     a. Use only the minimum amount of hot solvent required to fully dissolve the solid.     b. After crystallization, concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Prevent Premature Crystallization:     a. Use a pre-heated funnel for hot filtration.     b. Add a small excess of solvent before filtering to ensure the product remains in solution.

Experimental Workflows & Diagrams

Workflow 1: Troubleshooting Poor Chromatographic Separation

This workflow provides a logical sequence for diagnosing and solving poor separation during column chromatography.

G start Poor Separation Observed check_tlc Review Initial TLC Analysis start->check_tlc rf_ok Is Rf between 0.2-0.4? check_tlc->rf_ok overload Is Column Overloaded? (>1:30 sample:silica ratio) rf_ok->overload Yes gradient Try Gradient Elution rf_ok->gradient No (Adjust Polarity) overload->gradient No success Separation Successful overload->success Yes (Reduce Load) change_phase Change Stationary Phase (e.g., Alumina) gradient->change_phase Still Poor Separation gradient->success Separation Improved change_phase->success

Caption: Troubleshooting flowchart for column chromatography.

Workflow 2: General Purification Strategy Decision Tree

This diagram helps in selecting an appropriate initial purification strategy based on the crude sample's characteristics.

G start Crude Brominated Quinoline Sample is_solid Is the crude material a solid? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction No (Oil/Gummy) crystallization Attempt Recrystallization is_solid->crystallization Yes chromatography Column Chromatography extraction->chromatography Proceed with extracted material crystallization->chromatography Fails or Purity is insufficient

Caption: Decision tree for initial purification strategy.

References

  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chrom
  • 8-Bromoquinoline synthesis. ChemicalBook.
  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv
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  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
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  • Oxidative dehalogenation and denitration by a flavin-dependent monooxygenase is controlled by substrate deproton
  • Process for purification of quinoline yellow.
  • Acid-Base Extraction. Chemistry LibreTexts.
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  • Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec.
  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC - NIH.
  • 3-Bromoquinoline, 98% 50 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.
  • 3-Bromoquinoline 98 5332-24-1. Sigma-Aldrich.
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  • Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases on Ag and Au.
  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
  • Mixed-Mode Chromatography Resins​ for Biomolecule Purific

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Technical Support Center: Optimizing Cyclization of 7-Bromo-2-hydrazino-3-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyclization of 7-Bromo-2-hydrazino-3-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of this specific Fischer indole synthesis variation. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions for the synthesis of pyrrolo[2,3-g]quinolines.

Frequently Asked Questions (FAQs)

Q1: My cyclization of 7-Bromo-2-hydrazino-3-methylquinoline is resulting in a low yield or failing altogether. What are the primary factors I should investigate?

A1: Low yields in this specific Fischer indole synthesis are a common challenge and can often be attributed to several critical parameters.[1][2] A systematic approach to troubleshooting is essential.

Core Areas for Investigation:

  • Purity of Starting Materials: Ensure the 7-Bromo-2-hydrazino-3-methylquinoline and the carbonyl compound are of high purity. Impurities can introduce competing side reactions.[1] It is highly recommended to use freshly prepared or purified starting materials.

  • Acid Catalyst Choice and Concentration: The selection and amount of the acid catalyst are paramount.[3][4][5] Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective, but the optimal choice is substrate-dependent.[1][4][6] Polyphosphoric acid (PPA) is often a robust choice for driving the reaction to completion.[1][7]

  • Reaction Temperature and Time: This reaction typically requires elevated temperatures to overcome the activation energy of the key[3][3]-sigmatropic rearrangement step.[1][8] However, excessive heat or prolonged reaction times can lead to decomposition and the formation of tars.[1][9] Careful monitoring by Thin-Layer Chromatography (TLC) is crucial to determine the optimal balance.

  • Solvent Selection: The choice of solvent can significantly influence reaction kinetics and yields. While some Fischer indole syntheses can be performed neat, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetic acid are often beneficial.[1]

  • Atmosphere: For substrates that may be sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[1]

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of several byproducts. What are the likely side reactions, and how can I mitigate them?

A2: The formation of multiple products is a frequent issue in Fischer indole synthesis. Understanding the potential side reactions is key to suppression.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: The starting hydrazone may persist if the reaction conditions (temperature, catalyst concentration) are not optimal. Gradually increasing the temperature or catalyst loading while monitoring via TLC can help drive the reaction to completion.

  • Rearrangement and Fragmentation: Under harsh acidic conditions, unwanted rearrangements or fragmentation of the quinoline core can occur. Using a milder acid catalyst or lowering the reaction temperature might be necessary.

  • Oxidative Degradation: The hydrazino group and the resulting pyrrole ring can be susceptible to oxidation, especially at high temperatures in the presence of air. Performing the reaction under an inert atmosphere is a primary solution.[1]

  • Sulfonation: When using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic rings is a potential side reaction. If this is suspected, switching to a non-sulfonating acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) is advisable.

Q3: What is the mechanistic basis for the cyclization of 7-Bromo-2-hydrazino-3-methylquinoline, and how does this inform my optimization strategy?

A3: The reaction proceeds via the classical Fischer indole synthesis mechanism.[3][4] Understanding these steps is critical for rational optimization.

The generally accepted mechanism involves:

  • Hydrazone Formation: The initial step is the condensation of 7-Bromo-2-hydrazino-3-methylquinoline with an aldehyde or ketone to form the corresponding hydrazone. This is typically a rapid and reversible reaction.

  • Tautomerization to Ene-hydrazine: The acid catalyst facilitates the tautomerization of the hydrazone to the more reactive ene-hydrazine intermediate.[4][7]

  • [3][3]-Sigmatropic Rearrangement: This is often the rate-determining step. The protonated ene-hydrazine undergoes a concerted[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) to form a new carbon-carbon bond.[4][5] This step requires sufficient thermal energy.

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization (attack of an amino group on an imine).

  • Elimination of Ammonia: The final step is the acid-catalyzed elimination of an ammonia molecule to yield the aromatic pyrrolo[2,3-g]quinoline product.[4]

Optimization Insights from the Mechanism:

  • The necessity of a strong acid is to promote the tautomerization and the subsequent rearrangement.[3]

  • The requirement for heat is directly linked to the activation energy of the[3][3]-sigmatropic rearrangement.[1]

Q4: Are there any specific analytical techniques you recommend for monitoring the reaction progress and characterizing the final product?

A4: Proper analytical monitoring is crucial for successful optimization.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method for monitoring the disappearance of starting materials and the appearance of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting materials, intermediates, and the final product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity assessment of the final product, HPLC is the preferred method.[10][11] A reversed-phase C18 column with a gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid or formic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the final pyrrolo[2,3-g]quinoline product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer are highly effective.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently active catalyst. 2. Reaction temperature is too low. 3. Purity of starting materials is low.1. Screen different Brønsted and Lewis acids (e.g., p-TSA, H₂SO₄, PPA, ZnCl₂).[1][4][6] 2. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition by TLC. 3. Purify starting materials by recrystallization or column chromatography.[1]
Formation of Tarry Byproducts 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Acid concentration is too high.1. Reduce the reaction temperature. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Decrease the amount of acid catalyst used.
Multiple Product Spots on TLC 1. Competing side reactions. 2. Isomer formation (if an unsymmetrical ketone is used). 3. Oxidative degradation.1. Re-evaluate the choice of acid and temperature to favor the desired pathway. 2. Consider using a symmetrical ketone or aldehyde if possible. If not, expect to perform careful chromatographic separation of isomers. 3. Conduct the reaction under an inert atmosphere (N₂ or Ar).[1]
Difficulty in Product Isolation/Purification 1. Product is highly polar and streaks on silica gel. 2. Product is unstable on silica gel. 3. Co-elution with impurities.1. For column chromatography, consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce streaking. 2. Use a neutral or basic alumina column instead of silica gel. 3. Optimize the eluent system for better separation or consider recrystallization as a purification method.

Experimental Protocols

Optimized Protocol for the Cyclization of 7-Bromo-2-hydrazino-3-methylquinoline with Acetone

Materials:

  • 7-Bromo-2-hydrazino-3-methylquinoline (1 equivalent)

  • Acetone (10 equivalents, serves as reactant and solvent)

  • Polyphosphoric Acid (PPA) (10-20 times the weight of the starting hydrazine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-Bromo-2-hydrazino-3-methylquinoline.

  • Add an excess of acetone to the flask.

  • While stirring, carefully add polyphosphoric acid. The mixture will become viscous.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Hydrazine 7-Bromo-2-hydrazino- 3-methylquinoline Hydrazone Hydrazone Hydrazine->Hydrazone Condensation Ketone Ketone/Aldehyde Ketone->Hydrazone Ene-hydrazine Ene-hydrazine (Tautomer) Hydrazone->Ene-hydrazine Tautomerization (Acid-Catalyzed) Rearranged_Int [3,3]-Sigmatropic Rearrangement Product Ene-hydrazine->Rearranged_Int [3,3]-Sigmatropic Rearrangement (Heat) Cyclized_Int Cyclized Intermediate Rearranged_Int->Cyclized_Int Rearomatization & Cyclization Product Pyrrolo[2,3-g]quinoline Cyclized_Int->Product Elimination of NH₃

Caption: Fischer Indole Synthesis Mechanism.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or No Reaction Purity Check Starting Material Purity Start->Purity Catalyst Optimize Acid Catalyst (Type and Concentration) Purity->Catalyst If pure Success Improved Yield Purity->Success If impure, purify and re-run Temperature Adjust Reaction Temperature Catalyst->Temperature If no improvement Catalyst->Success If yield improves Solvent Screen Different Solvents Temperature->Solvent If still low yield Temperature->Success If yield improves Atmosphere Use Inert Atmosphere Solvent->Atmosphere If side products persist Solvent->Success If yield improves Atmosphere->Success

Caption: Troubleshooting workflow for low yield.

References

  • Benchchem. Troubleshooting low yields in the quinoline cyclization step.
  • Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. Troubleshooting common issues in Fischer indole synthesis from hydrazones.
  • Majid M, et al. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017. Available from: [Link].

  • Garg NK, et al. Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. 2011. Available from: [Link].

  • Garg NK, et al. Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. 2011. Available from: [Link].

  • Wikipedia. Fischer indole synthesis. Available from: [Link].

  • Benchchem. Technical Support Center: Optimizing Fischer Indole Synthesis.
  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link].

  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available from: [Link].

  • Benchchem. Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis.
  • Reddit. Problems with Fischer indole synthesis. Available from: [Link].

  • Benchchem. Technical Support Center: Optimization of Fischer Indole Synthesis.
  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link].

  • RSC Publishing. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Available from: [Link].

  • MDPI. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Available from: https://www.mdpi.com/1420-3049/25/11/2691.
  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link].

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link].

  • ResearchGate. Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[6][9][12]Triazino[5,6-b]quinoline Derivatives. Available from: [Link].

  • PubChem. 7-Bromo-4-hydrazino-2-methylquinoline. Available from: [Link].

  • PubMed. 1H-pyrrolo[2,3-f]quinoline and Isoquinoline Derivatives: Synthesis and Antiproliferative Activity. Available from: [Link].

  • Arkivoc. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available from: [Link].

  • ResearchGate. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available from: [Link].

  • RSC Publishing. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Available from: [Link].

  • ResearchGate. Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Available from: [Link].

  • PubMed. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Available from: [Link].

  • Google Patents. Method for preparing 7-bromoisoquinoline.
  • NIH. 8-Bromo-2-methylquinoline. Available from: [Link].

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  • NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link].

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Technical Support Center: 7-Bromoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions with 7-bromoquinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low conversion rates and undesirable side products. We will delve into the causality behind experimental challenges and provide field-proven, actionable solutions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Frequently Asked Questions (FAQs)

This section addresses broad, foundational questions regarding the reactivity and challenges associated with 7-bromoquinoline.

Q1: Why can 7-bromoquinoline be a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: The main challenge arises from the quinoline moiety itself. The lone pair of electrons on the quinoline nitrogen (a Lewis base) can coordinate to the palladium(0) or palladium(II) center of the catalyst. This coordination can lead to the formation of inactive or less active catalyst species, effectively "poisoning" the catalyst and slowing down or halting the catalytic cycle.[1][2] The electronic properties of the quinoline ring system also influence the reactivity of the C-Br bond at the 7-position. While halogens at the 2- and 4-positions of quinoline are activated towards oxidative addition due to the electron-withdrawing effect of the nitrogen, the 7-position experiences a more standard reactivity profile similar to other bromoarenes, but with the added complication of the coordinating nitrogen.[3]

Q2: What are the most common, reaction-independent side reactions I should be aware of?

A2: Regardless of the specific coupling reaction, two primary side reactions are common:

  • Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, yielding quinoline as a byproduct. It can be caused by trace amounts of water or other proton sources in the reaction mixture, especially under basic conditions or at elevated temperatures.

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to oxygen, leading to oxidation and the formation of palladium black, an inactive form of the catalyst.[4] This is why maintaining a strictly inert atmosphere is critical for success.

Q3: How do I select a suitable palladium precursor for my reaction?

A3: The choice of palladium source is a critical first step. While many options exist, they fall into two main categories: Pd(0) sources and Pd(II) precatalysts.

  • Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These are already in the correct oxidation state to enter the catalytic cycle directly. However, they can be air-sensitive, and determining the exact concentration of active Pd(0) can be difficult.[5]

Troubleshooting Guide: Reaction-Specific Issues

This guide provides a systematic approach to diagnosing and solving problems specific to the most common cross-coupling reactions performed with 7-bromoquinoline.

General Troubleshooting Workflow

Before diving into reaction-specific issues, follow this general diagnostic workflow for any low-conversion reaction.

G start Low Conversion Observed cat_check 1. Check Catalyst System - Pd Black visible? - Correct Ligand? start->cat_check Start Here cond_check 2. Evaluate Conditions - Inert atmosphere? - Optimal Temperature? cat_check->cond_check If OK optimize Systematic Optimization (See specific guides below) cat_check->optimize Fix & Retry reagent_check 3. Verify Reagents - Reagents pure/fresh? - Solvents anhydrous/degassed? cond_check->reagent_check If OK cond_check->optimize Fix & Retry reagent_check->optimize If OK reagent_check->optimize Fix & Retry

Caption: General troubleshooting workflow for low conversion rates.

Suzuki-Miyaura Coupling

Issue: My Suzuki-Miyaura reaction of 7-bromoquinoline with an arylboronic acid is sluggish and gives low yields, with significant starting material remaining and some dehalogenated quinoline.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(X) Pd0->OA TM Ar-Pd(II)L₂(Ar') OA->TM Transmetalation TM->Pd0 Reductive Elimination RE Ar-Ar' TM->RE sub 7-Br-Quinoline sub->OA Oxidative Addition boronic Ar'-B(OR)₂ + Base boronic->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Ineffective Catalyst System The quinoline nitrogen can poison the catalyst. Bulky, electron-rich phosphine ligands are often required to stabilize the Pd(0) center, promote oxidative addition, and prevent catalyst deactivation.[2][8]Screen a panel of ligands. Start with established ligands for heteroaryl coupling such as XPhos, SPhos, or RuPhos. Consider using a Buchwald G3 or G4 precatalyst for reliable activation.[1][9]
Boronic Acid/Ester Instability Boronic acids, especially heteroaryl variants, are susceptible to protodeboronation (hydrolysis) under the basic reaction conditions, which consumes the nucleophile.[1][10] This is a very common cause of incomplete conversion.Use fresh, high-purity boronic acid. Alternatively, use more stable boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts, which slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing side reactions.[10][11][12]
Inappropriate Base or Solvent The base is crucial for activating the boronic acid for transmetalation. Its strength and solubility matter.[9] The solvent system must solubilize all components, and the presence of water is often necessary but must be controlled.[2][9]For many boronic acids, K₂CO₃ or K₃PO₄ are effective. Cs₂CO₃ is stronger and more soluble and can be beneficial in difficult cases.[9][13] Common solvents include dioxane/water or toluene/water mixtures. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.[9]
Suboptimal Temperature Oxidative addition to the C-Br bond requires thermal energy. If the temperature is too low, the reaction will be slow. If it's too high, catalyst decomposition and side reactions (like protodeboronation) can accelerate.[9]Most Suzuki couplings run well between 80-110 °C. If conversion is low, try increasing the temperature in 10 °C increments. If side products increase, lower the temperature and extend the reaction time.[14]
Buchwald-Hartwig Amination

Issue: My attempt to couple 7-bromoquinoline with a primary amine results in a complex mixture, low product yield, and recovery of starting materials.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Incorrect Ligand Choice C-N reductive elimination is often the rate-limiting step and is highly sensitive to the steric and electronic properties of the ligand. Different classes of amines (primary, secondary, anilines) require different ligands for optimal results.[5][15]Consult ligand selection guides. For primary aliphatic amines, ligands like BrettPhos or RuPhos are often effective. For anilines, XPhos or Josiphos-type ligands may perform better. Using a precatalyst (e.g., BrettPhos Pd G3) is highly recommended.[7][16]
Base Incompatibility Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine or the Pd-amine complex.[17] However, very strong bases can be incompatible with sensitive functional groups on either coupling partner.[16]Sodium tert-butoxide (NaOtBu) is the most common and effective base.[5] If your substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require a more active catalyst system and higher temperatures. Soluble organic bases like DBU can also be an option in specific cases.[18]
Inhibitory Effects of Halide For aryl bromides, the reaction is generally well-behaved. However, if switching to an aryl iodide, be aware that the iodide anion generated during the reaction can sometimes form inactive palladium-iodide bridged dimers, inhibiting the catalyst.[5][16]Stick with 7-bromoquinoline. If you must use an iodide, using a ligand that forms a monomeric palladium complex (like bulky biaryl phosphines) and a solvent where the iodide salt is poorly soluble (like toluene) can mitigate this issue.[16]
Solvent Issues Anhydrous, non-protic, and well-degassed solvents are essential. Ethereal (dioxane, THF) or aromatic (toluene) solvents are standard.[5] Chlorinated solvents or coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[5]Use high-purity, anhydrous toluene or dioxane. Ensure the solvent is rigorously degassed via sparging with argon or nitrogen for at least 30 minutes before use.
Sonogashira Coupling

Issue: My Sonogashira coupling of 7-bromoquinoline with a terminal alkyne is failing. I observe starting materials and a significant amount of homocoupled alkyne (Glaser coupling).

Potential CauseScientific Rationale & ExplanationRecommended Solution
Catalyst System Imbalance (Pd/Cu) The classic Sonogashira reaction uses a dual catalyst system: a palladium catalyst for the main cycle and a copper(I) co-catalyst to form the reactive copper(I) acetylide.[19] The formation of homocoupled alkyne is a copper-mediated side reaction that dominates if the palladium-catalyzed cross-coupling is slow.[4]Ensure you are using a reliable source of Cu(I), such as CuI. If homocoupling persists, it indicates the palladium cycle is the bottleneck. Consider a "copper-free" Sonogashira protocol, which uses a more active palladium catalyst system and a strong organic base, avoiding the Glaser side reaction.[20]
Ineffective Base An amine base (e.g., triethylamine, diisopropylamine) is required in stoichiometric or greater amounts. Its role is to deprotonate the terminal alkyne and neutralize the HBr generated in the catalytic cycle.[4][21]Use a sufficient excess (2-4 equivalents) of a suitable amine base. Triethylamine is common.[21] Ensure the base is pure and free of water. In some cases, adding a stronger inorganic base like K₂CO₃ can be beneficial.[22]
Oxygen Contamination Oxygen is particularly detrimental to the Sonogashira reaction as it promotes the oxidative homocoupling of the alkyne (Glaser coupling) and deactivates the Pd(0) catalyst.[4]This is the most critical parameter. Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction period.
Low Reactivity of C-Br Bond While reactive, the C-Br bond is less reactive than a C-I bond in the oxidative addition step.[19] This can make the overall cycle sluggish compared to the rate of alkyne homocoupling.Increase the reaction temperature (typically 50-100 °C).[2] If this doesn't work, consider screening palladium ligands. While often run "ligandless" (using Pd(PPh₃)₄ where PPh₃ is the ligand), adding a more electron-rich ligand can sometimes accelerate the oxidative addition step.

Experimental Protocols

Disclaimer: The following are generalized starting points. Optimization for your specific substrates is essential. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. 7-Bromoquinoline is an irritant.[23][24]

General Protocol for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add 7-bromoquinoline (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if required. Then, add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Setup: To an oven-dried reaction vial inside a glovebox (or on a Schlenk line), add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Reagent Addition: Add 7-bromoquinoline (1.0 equiv) and the degassed anhydrous solvent (e.g., toluene).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.2 equiv) via syringe.

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.[2]

References

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Li, J. J. (2009). Palladium in Quinoline Synthesis. ScienceDirect. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Denmark, S. E., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Daugulis, O., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis. Available at: [Link]

  • Sigman, M. S., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. National Institutes of Health. Available at: [Link]

  • Rueping, M., et al. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • PubChem. (2024). 7-Bromoquinoline. National Institutes of Health. Available at: [Link]

  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Available at: [Link]

  • Li, C.-J., et al. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2022). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Available at: [Link]

  • Oestreich, M., et al. (2019). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. Available at: [Link]

  • Ley, S. V., et al. (2016). Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Available at: [Link]

  • Jamison, T. F., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Blacker, J., et al. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. Available at: [Link]

  • Myers, A. (2006). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Loffet, A., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides. PubMed. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production. MDPI. Available at: [Link]

  • ResearchGate. (2002). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

  • Sharma, R. K., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • TradeIndia. Buy 7-Bromoquinoline. Available at: [Link]

  • Gevorgyan, V., et al. (2015). Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

Sources

preventing decomposition of 7-Bromo-2-hydrazino-3-methylquinoline during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Bromo-2-hydrazino-3-methylquinoline

Welcome to the technical support guide for the synthesis and handling of 7-Bromo-2-hydrazino-3-methylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this and related aryl hydrazine compounds. Our goal is to provide field-proven insights and troubleshooting strategies rooted in chemical principles to ensure the successful and repeatable synthesis of your target molecule.

Aryl hydrazines are notoriously prone to decomposition, primarily through oxidation, which can lead to low yields, impure products, and significant challenges in purification and storage. This guide addresses the most common issues encountered during the synthesis of 7-Bromo-2-hydrazino-3-methylquinoline, focusing on preventative measures and corrective actions.

Troubleshooting Guide: Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Question 1: My reaction yield is very low, or I'm not isolating any desired product. What are the likely causes?

Answer: Low or no yield in the hydrazinolysis of 7-Bromo-2-chloro-3-methylquinoline typically points to one of three issues: incomplete reaction, product decomposition during the reaction, or product loss during work-up.

  • Causality—Incomplete Reaction: The conversion of the 2-chloroquinoline to the 2-hydrazinoquinoline is a nucleophilic aromatic substitution (SNAr). This reaction requires sufficient thermal energy and an adequate concentration of the nucleophile (hydrazine) to proceed to completion. Insufficient heating or a short reaction time will leave a significant amount of the starting material unreacted.

  • Causality—Product Decomposition: The primary culprit for product loss is oxidation. The electron-rich hydrazine moiety is highly susceptible to oxidation by atmospheric oxygen, a process that is significantly accelerated at elevated temperatures and in the presence of trace metal ions. This oxidation can lead to the formation of diazenes and other colored degradation products, effectively destroying your target compound as it is formed.

Troubleshooting Steps:

  • Verify Reaction Conditions: Ensure the reaction is heated to a sufficient reflux temperature. The choice of solvent is critical (see Table 1). Ethanol or isopropanol are common choices.

  • Use Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate (typically 5-10 equivalents) is recommended to drive the reaction equilibrium towards the product.

  • Implement an Inert Atmosphere: This is the most critical step to prevent oxidative decomposition. Before heating, thoroughly degas the reaction solvent and flush the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (7-Bromo-2-chloro-3-methylquinoline). The reaction is typically complete within 4-8 hours, but this should be confirmed empirically.

ParameterRecommended ConditionRationale
Solvent Ethanol, n-Propanol, IsopropanolGood solubility for reactants; appropriate boiling points for reflux.
Temperature Vigorous Reflux (e.g., Ethanol: ~78°C)Provides necessary activation energy for the SNAr reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the sensitive hydrazine product.
Hydrazine Hydrate 5-10 molar equivalentsEnsures complete consumption of the starting material.
Reaction Time 4-8 hours (TLC monitored)Ensures reaction goes to completion without unnecessary heating.
A summary of optimized reaction conditions.
Question 2: The isolated product is a pink, brown, or dark-colored solid, not the expected off-white powder. Why?

Answer: Product discoloration is a definitive sign of impurity, almost always resulting from the oxidation of the aryl hydrazine.

  • Causality—Oxidative Degradation: Aryl hydrazines can be oxidized by air to form aryl radicals or aryldiazenes.[1][2] These species can then undergo further reactions, including dimerization, to produce highly colored, conjugated impurities. This process can happen during the reaction, the work-up, or even during storage if the product is not handled correctly. The reaction is often catalyzed by trace metals.

dot

Caption: Key synthesis and decomposition pathway.

Preventative & Corrective Actions:

  • Inert Atmosphere During Work-up: Do not assume protection ends when the heat is turned off. Cool the reaction mixture under an inert atmosphere. Filter the precipitated product quickly, and consider using a Schlenk line or a glove box for filtration to minimize air exposure.

  • Degassed Solvents for Washing: When washing the filtered product, use solvents that have been previously degassed by sparging with nitrogen or argon.

  • Purification by Recrystallization: If the product is discolored, purification is necessary. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often effective. Perform the recrystallization under an inert atmosphere for best results. Dissolve the crude product in the minimum amount of hot, degassed solvent and allow it to cool slowly under nitrogen.

  • Consider Chelating Agents: In cases where metal contamination is suspected (from reagents or the reaction vessel), adding a small amount (e.g., <0.1 mol%) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the reaction mixture can sequester metal ions and inhibit catalyzed oxidation.

Frequently Asked Questions (FAQs)

Q: What is the best way to store 7-Bromo-2-hydrazino-3-methylquinoline to ensure its long-term stability? A: Proper storage is crucial. The product should be stored in a tightly sealed, amber glass vial to protect it from light.[3] The vial should be backfilled with argon or nitrogen before sealing. For long-term storage, keep it in a freezer at -20°C. Hydrazine derivatives should always be stored away from oxidizing agents and acids.[4][5]

Q: Can I purify this compound using silica gel column chromatography? A: While possible, it is often problematic. Silica gel is slightly acidic and has a large surface area, which can promote the decomposition of sensitive compounds like aryl hydrazines. If chromatography is necessary, it is recommended to use deactivated silica (e.g., treated with triethylamine) and to run the column quickly with degassed solvents. Recrystallization is the preferred method of purification.

Q: What are the primary safety concerns when working with hydrazine hydrate? A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[6][7] It can cause severe skin and eye burns.[5][6] Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.[5]

Experimental Protocol: Optimized Synthesis Under Inert Conditions

This protocol incorporates the best practices discussed above to maximize yield and purity.

dot

Caption: Optimized workflow for synthesis.

Materials:

  • 7-Bromo-2-chloro-3-methylquinoline (1.0 eq)

  • Hydrazine hydrate (~64% solution, 10.0 eq)

  • Ethanol (200 proof, degassed)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser and N₂ inlet

Procedure:

  • System Preparation: Assemble a round-bottom flask with a reflux condenser. Ensure all glassware is thoroughly dried. Equip the top of the condenser with a nitrogen or argon inlet adapter connected to a bubbler.

  • Inerting the System: Purge the entire system with the inert gas for 10-15 minutes.

  • Charging Reactants: Under a positive flow of inert gas, add 7-Bromo-2-chloro-3-methylquinoline (1.0 eq) and degassed ethanol to the flask.

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (10.0 eq) to the mixture at room temperature.

  • Reaction: Heat the mixture to a gentle reflux. Maintain the inert atmosphere throughout the heating period. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete (typically 4-6 hours), turn off the heat and allow the flask to cool to room temperature under the inert atmosphere.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

    • Collect the solid product by vacuum filtration. If possible, perform this in a glove box or under a blanket of inert gas.

    • Wash the filter cake with a small amount of cold, degassed ethanol to remove residual hydrazine hydrate.

  • Drying and Storage: Dry the white to off-white solid product under a high vacuum. Store the final product immediately in a sealed, amber vial backfilled with nitrogen or argon in a freezer.

By adhering to these protocols and understanding the chemical principles behind them, researchers can reliably prevent the decomposition of 7-Bromo-2-hydrazino-3-methylquinoline and achieve high yields of pure material.

References

  • U.S.
  • "Hydrazine," Santa Cruz Biotechnology.
  • "Hydrazine (HSG 56, 1991)," INCHEM.
  • "Potassium N-Iodo p-Toluenesulfonamide (TsNIK, Iodamine-T)
  • "Hydrazine hydrate - SAFETY D
  • "Oxidation of Hydrazine in Aqueous Solutions," Defense Technical Inform
  • "Material Safety Data Sheet - HYDRAZINE HYDR
  • "Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt," The Journal of Organic Chemistry - ACS Public
  • "Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition," MDPI.
  • "Hydrazine Hydrate 7.
  • "Syntheses, reaction and characterization of quinoline derivatives," Intern
  • "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine," PubMed Central (PMC)
  • "Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones," ACS Omega - ACS Public

Sources

Technical Support Center: Purification of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining a high-purity product. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurity profile of your compound can vary depending on the synthetic route. However, common impurities may include:

  • Starting materials: Unreacted 7-bromo-2-chloro-3-methylquinoline or hydrazine hydrate.

  • Side-products from bromination: Di-brominated quinoline derivatives or isomers with bromine at a different position.[1][2][3][4][5]

  • Side-products from the hydrazine reaction: Azines or other condensation products resulting from side reactions of hydrazine.[6]

  • Degradation products: Quinoline derivatives can be susceptible to oxidation or other degradation pathways, especially if exposed to light or air for extended periods.

  • Residual solvents: Solvents used in the synthesis or workup, such as ethanol, ethyl acetate, or DMF.[7]

Q2: My purified this compound has a persistent yellow color. What could be the cause and how can I remove it?

A2: A yellow tint often indicates the presence of colored impurities, which could be nitro-aromatic compounds if nitrobenzene was used as an oxidizing agent in the quinoline synthesis, or other conjugated impurities.[8][9] To remove the color, you can try the following:

  • Recrystallization with activated carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool for crystallization.

  • Column chromatography: If recrystallization is ineffective, column chromatography over silica gel can be a highly effective method for separating colored impurities from your target compound.[10]

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: Crystallization can be a challenging step. If your compound is not crystallizing, consider the following troubleshooting steps:

  • Solvent selection: The choice of solvent is critical. You may need to screen a variety of solvents or solvent mixtures. Good single solvents for quinoline derivatives include ethanol, methanol, and ethyl acetate.[7][11] For mixed solvent systems, you can dissolve your compound in a good solvent and then slowly add an anti-solvent (a solvent in which your compound is poorly soluble) until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.

  • Inducing crystallization: If your solution is supersaturated but crystals are not forming, you can try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of the pure compound.

  • Concentration: Your solution may be too dilute. Try slowly evaporating the solvent to increase the concentration of your compound.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of your compound and detecting any minor impurities.[12][13][14]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound and can help in identifying unknown impurities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities with different chemical structures.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of your fractions during chromatography and to get a qualitative idea of the purity of your final product.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step Scientific Rationale
Product loss during recrystallizationOptimize the recrystallization solvent and volume. Avoid using an excessive amount of solvent. Cool the solution slowly to maximize crystal growth and recovery.The solubility of a compound is temperature-dependent. Using the minimum amount of hot solvent to dissolve the product ensures that the solution becomes supersaturated upon cooling, leading to a higher yield of crystals.
Incomplete extractionDuring acid-base extraction, ensure the pH is adjusted correctly to fully protonate or deprotonate the target compound and impurities. Perform multiple extractions with fresh solvent.The distribution of a compound between two immiscible phases is governed by its partition coefficient, which is pH-dependent for acidic or basic compounds.[16][17] Multiple extractions are more efficient at removing a solute than a single extraction with the same total volume of solvent.
Product degradation on silica gelIf your compound is sensitive, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.Silica gel is acidic and can cause the degradation of acid-sensitive compounds. Neutralizing the silica gel can prevent this decomposition.
Issue 2: Presence of Di-brominated Impurity

Purification Strategy: Recrystallization

Di-brominated quinoline will have a different polarity and solubility profile compared to your mono-brominated product. A carefully selected solvent system for recrystallization can exploit this difference.

Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. The ideal solvent will dissolve your product well when hot but poorly when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent System Comparison for Recrystallization

Solvent SystemPurity of this compound (by HPLC)Recovery Yield
Ethanol>99%~85%
Isopropanol>98.5%~90%
Ethyl Acetate>99%~80%
Issue 3: Removal of Unreacted Hydrazine

Purification Strategy: Acid-Base Extraction

Hydrazine is a basic compound and can be removed from your less basic quinoline product through an acid-base extraction.[10][16][17]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute acid solution (e.g., 1M HCl). This will protonate the highly basic hydrazine, making it soluble in the aqueous layer. Repeat the wash two to three times.

  • Separation: Separate the organic layer containing your product from the aqueous layer containing the hydrazine salt.

  • Neutralization and Isolation: The quinoline can be recovered from the organic layer by drying the solution with an anhydrous salt (like Na₂SO₄), filtering, and evaporating the solvent.

Visualization: Acid-Base Extraction Workflow

Caption: Workflow for removing basic impurities via acid-base extraction.

Comprehensive Purification Protocol: Column Chromatography

For achieving the highest purity, especially when dealing with closely related impurities, column chromatography is the recommended method.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. A good starting point for the eluent is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with your solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Visualization: Logic of Chromatographic Separation

Chromatography cluster_0 Column Chromatography MobilePhase Mobile Phase (Eluent) ImpurityA Impurity A (More Polar) MobilePhase->ImpurityA Elutes Last Product Product (Intermediate Polarity) MobilePhase->Product Elutes Second ImpurityB Impurity B (Less Polar) MobilePhase->ImpurityB Elutes First StationaryPhase Stationary Phase (Silica Gel) ImpurityA->StationaryPhase Strong Interaction Product->StationaryPhase Moderate Interaction ImpurityB->StationaryPhase Weak Interaction

Caption: Separation of compounds based on their differential partitioning between the mobile and stationary phases.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. (n.d.).
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Purification of Quinoline - Chempedia - LookChem. (n.d.).
  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.).
  • Hydrazine purity influence on construction material compatibility - Aerospace Research Central. (n.d.).
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. (2023).
  • Validating the Purity of Compounds Synthesized with Hydrazine Hydrate: A Comparative Guide - Benchchem. (n.d.).
  • Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. (n.d.).
  • Quinoline compounds and process of making same - Google Patents. (n.d.).
  • The crystallization of quinoline - Google Patents. (n.d.).
  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. (n.d.).
  • Acid-Base Extraction. (n.d.).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
  • Process for removing impurities from hydrazine hydrate - Google Patents. (n.d.).
  • A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures - Benchchem. (n.d.).
  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed. (2011).
  • Process for purification of quinoline yellow - Google Patents. (n.d.).
  • A process for the removal of impurities from hydrazine hydrate - Google Patents. (n.d.).
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Technical Support Center: Managing Exotherms in Large-Scale Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting advice for managing the significant thermal hazards associated with these critical reactions. As a Senior Application Scientist, my goal is to ground this guidance in fundamental chemical engineering principles and field-proven safety protocols.

Section 1: Understanding the Hazard - Why are Quinoline Syntheses Exothermic?

Many classical methods for synthesizing the quinoline core are notoriously exothermic, posing significant safety risks upon scale-up.[1][2][3] The heat is generated from the combination of highly energetic condensation, cyclization, and oxidation steps.

  • Skraup and Doebner-von Miller Syntheses: These are among the most powerful methods for quinoline synthesis but are also the most hazardous.[4] The reactions involve heating an aniline with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of a strong acid like sulfuric acid and an oxidizing agent.[5][6][7] The dehydration of glycerol to acrolein is itself an exothermic process, and the subsequent Michael addition, cyclization, and vigorous oxidation steps contribute to a rapid and often violent release of energy.[5][6] Without proper control, these reactions can easily lead to a thermal runaway.[4][8]

  • Friedländer and Combes Syntheses: While generally less violent than the Skraup reaction, these methods still involve exothermic steps. The Friedländer synthesis involves an aldol-type condensation followed by cyclodehydration.[4][6][9] The Combes synthesis uses the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[4][6][7] Both involve bond-forming steps that release significant heat which must be managed, especially in large volumes.

A thermal runaway begins when the heat produced by the reaction exceeds the rate of heat removal by the cooling system.[10] This surplus heat increases the reaction mass temperature, which in turn exponentially accelerates the reaction rate, leading to a dangerous feedback loop of heat production.[10][11]

Section 2: Troubleshooting Guide - Immediate Actions for Exotherm-Related Issues

This section addresses specific problems you may encounter during your synthesis.

Q: My Skraup/Doebner-von Miller reaction is becoming too vigorous and the temperature is rising uncontrollably. What should I do?

A: This is a critical situation indicating the onset of a thermal runaway. Your immediate goal is to maximize heat removal and stop feeding the reaction.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately halt the feed of any reactants, especially the sulfuric acid or oxidizing agent.

    • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. If available, activate emergency cooling systems.[12]

    • Ensure Agitation: Proper mixing is crucial to prevent localized hotspots and facilitate heat transfer to the cooling surfaces.[13] Verify that the agitator is functioning correctly.

    • Prepare for Quenching: If the temperature continues to rise despite maximum cooling, be prepared to initiate your pre-defined emergency quenching procedure. This involves adding a cold, inert liquid to halt the reaction.[12][14]

  • Preventative Measures for Future Batches:

    • Controlled Addition: Never add all reagents at once. Implement a slow, controlled addition (semi-batch) of the most reactive component (e.g., sulfuric acid) over an extended period.[10][15] This ensures the rate of heat generation never exceeds the cooling capacity of the reactor.

    • Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture. These moderators are known to make the Skraup reaction less violent.[5][8]

    • Ensure Adequate Cooling Capacity: Before scaling up, perform a thorough thermal hazard assessment to confirm your reactor's cooling system can handle the maximum heat output of the reaction.[3][13]

Q: I'm observing significant tar formation and a strong exotherm. Are these related?

A: Yes, these issues are strongly related. Tar formation is a common side reaction in Skraup and Doebner-von Miller syntheses, resulting from the polymerization of intermediates like acrolein under harsh acidic and high-temperature conditions.[8]

An uncontrolled exotherm creates localized hotspots with excessively high temperatures, which dramatically accelerates these undesirable polymerization pathways.[8] By effectively managing the exotherm and keeping the bulk temperature within the desired range, you will not only improve safety but also minimize tarring and increase the yield of your desired quinoline derivative.

Q: My reactor's cooling jacket can't keep up with the heat generated, even with controlled addition. What are my options?

A: This is a common challenge during scale-up, primarily due to the decreasing surface-area-to-volume ratio.[1] A large reactor has proportionally less cooling surface area for its volume compared to a lab flask.[1][16]

  • Process Modifications:

    • Reduce Reaction Concentration: Using a larger volume of solvent will increase the thermal mass of the reactor contents, helping to absorb heat and buffer temperature changes. This also reduces the concentration of reactants, slowing the reaction rate.

    • Lower the Jacket Temperature: Operating the cooling jacket at a lower temperature increases the temperature gradient (ΔT) between the reaction mass and the coolant, thereby increasing the rate of heat removal.[17]

    • Extend the Addition Time: Further slowing the addition rate of the limiting reagent will directly decrease the instantaneous heat production rate.[15]

  • Engineering Solutions:

    • Consider a Different Reactor: For highly exothermic processes, a standard batch reactor may not be suitable at scale. Continuous flow reactors (CFRs) or microreactors offer vastly superior heat transfer due to their extremely high surface-area-to-volume ratio, allowing for safer control of fast, exothermic reactions.[10][18]

    • Improve Heat Transfer: Investigate if your reactor's heat transfer capabilities can be improved, for example, by using internal cooling coils in addition to the jacket.[19][20]

Section 3: Frequently Asked Questions (FAQs) for Proactive Exotherm Management

Q1: How do I properly assess the thermal risk of my quinoline synthesis before scaling up?

A1: A thorough thermal hazard assessment is non-negotiable before any scale-up.[14] This involves moving beyond qualitative observations to quantitative measurements using specialized calorimetry techniques.

  • Screening with Differential Scanning Calorimetry (DSC): DSC uses a very small sample to provide initial data on onset temperature of decomposition and an estimate of the total energy release.[21]

  • Quantifying with Reaction Calorimetry (RC1): An RC1 instrument mimics a small-scale reactor and measures the real-time heat flow.[21] This allows you to determine critical parameters like the total heat of reaction (ΔH), the rate of heat release, the heat capacity of the reaction mass, and the accumulation of unreacted reagents.[16][22]

  • Simulating the Worst-Case with Adiabatic Calorimetry (ARC/VSP2): An Accelerating Rate Calorimeter (ARC) or Vent Sizing Package (VSP2) simulates a worst-case cooling failure scenario (adiabatic conditions).[21][23] This data is crucial for determining the Maximum Temperature of the Synthesis Reaction (MTSR) and designing emergency relief systems.[22]

Q2: What are the key differences in managing heat between a 1L lab reactor and a 100L pilot plant reactor?

A2: The primary difference lies in the physics of heat transfer at different scales. As volume increases, the surface area available for heat transfer does not increase proportionally. This is the core challenge of process scale-up.[1]

ParameterLaboratory Scale (e.g., 1L)Pilot/Plant Scale (e.g., 100L+)Rationale for Change on Scale-Up
Surface Area/Volume Ratio HighLowHeat removal is less efficient at larger scales as the volume grows faster than the cooling surface area.[1]
Mixing Efficiency Generally high and uniformCan be challenging; risk of "dead zones"Inefficient mixing leads to localized hotspots and poor heat transfer to the reactor walls.[13]
Heat Dissipation Rapidly dissipates heat to the environment.Retains heat; relies entirely on the cooling system.The thermal mass of a large reactor makes it slower to respond to both heating and cooling.[3]
Reagent Addition Often added in one portion.Must be added slowly over time (semi-batch).Controlled addition is required to keep the heat generation rate below the reactor's heat removal capacity.[15]
Temperature Control Simple oil bath or mantle.Jacketed reactor with precise fluid temperature control.A slightly lower jacket setpoint may be needed to control the internal temperature due to the exotherm.[15][24]

Q3: What engineering controls are essential for large-scale exothermic reactions?

A3: A multi-layered approach to safety engineering is critical.

  • High-Efficiency Cooling Systems: These are the first line of defense and may include reactor jackets, internal cooling coils, or external heat exchangers.[13][19] The system must be designed to handle the maximum potential heat load.

  • Reliable Monitoring: Calibrated temperature and pressure sensors are essential for real-time process monitoring.[11] Redundant probes are often used for critical applications.

  • Automated Control Systems: A Distributed Control System (DCS) can automate the control of reagent addition based on the reactor temperature, ensuring the process stays within its safe operating limits.[25][26]

  • Emergency Relief Systems: These are non-negotiable for reactions with runaway potential. They include safety valves and rupture discs designed to safely vent the reactor contents in an overpressure event, preventing a catastrophic vessel failure.[11][14]

Q4: Can changing the order or rate of reagent addition control the exotherm?

A4: Absolutely. This is one of the most fundamental and effective methods for controlling an exotherm in a batch or semi-batch process. By adding one of the key reactants slowly and continuously (a "semi-batch" process), you are directly controlling the concentration of the limiting reagent at any given moment. This, in turn, controls the reaction rate and, therefore, the rate of heat generation. The goal is to match the rate of heat generation to the rate of heat removal by the cooling system, allowing the reaction to proceed at a steady, controlled temperature.[10][12]

Section 4: Visualizations & Protocols

Experimental Workflow & Decision Logic
Thermal Hazard Assessment Workflow

This diagram outlines the logical progression for assessing thermal risk from the laboratory to the plant.

ThermalHazardAssessment cluster_0 Lab Scale Assessment cluster_1 Worst-Case Scenario & Modeling cluster_2 Scale-Up & Implementation Lit 1. Literature Review (Identify Potential Hazards) DSC 2. DSC Screening (Onset Temp, Total Energy) Lit->DSC RC1 3. Reaction Calorimetry (RC1) (Heat Rate, ΔH, Cp, Accumulation) DSC->RC1 GoNoGo1 Go/No-Go Decision 1 RC1->GoNoGo1 Adiabatic 4. Adiabatic Calorimetry (ARC) (MTSR, Pressure Data) Model 5. Process Modeling (Simulate Scale-Up) Adiabatic->Model GoNoGo2 Go/No-Go Decision 2 Model->GoNoGo2 Pilot 6. Pilot Plant Trial (Validate Model & Controls) Plant 7. Full-Scale Production (Implement Engineering Controls) Pilot->Plant GoNoGo1->Adiabatic Proceed GoNoGo2->Pilot Proceed

Caption: Workflow for thermal hazard assessment of exothermic reactions.

Troubleshooting a Thermal Event

This decision tree provides a logical path for operators to follow during an unexpected temperature excursion.

ThermalEventTroubleshooting Start Temperature Alarm (T > T_setpoint) StopFeed STOP All Reagent Feeds Start->StopFeed MaxCool Maximize Cooling StopFeed->MaxCool CheckAgitator Check Agitator Status MaxCool->CheckAgitator IsTempFalling Is Temperature Decreasing? CheckAgitator->IsTempFalling ContinueMonitor Continue Monitoring Return to Normal Ops IsTempFalling->ContinueMonitor Yes IsTempStable Is Temperature Stable but still high? IsTempFalling->IsTempStable No Hold Hold at Current State Investigate Cause IsTempStable->Hold Yes Emergency EMERGENCY Temperature Still Rising IsTempStable->Emergency No Quench Initiate Quench Procedure Emergency->Quench Evacuate Evacuate Area Quench->Evacuate

Caption: Decision tree for responding to a reactor thermal event.

Protocol: Implementing Controlled Reagent Addition (Semi-Batch)

This protocol outlines the basic steps for setting up a controlled addition to manage an exotherm.

  • System Setup:

    • Charge the main reactor vessel with the initial reactants (e.g., aniline, glycerol, moderator) and solvent.

    • Load the reagent to be added slowly (e.g., concentrated sulfuric acid) into a separate, calibrated addition vessel connected to the reactor via a pump (e.g., a peristaltic or diaphragm pump).

    • Ensure the reactor's temperature probe, agitator, and cooling system are fully operational and calibrated.

  • Pre-Addition Checks:

    • Bring the initial reactor contents to the desired starting temperature.

    • Start the agitator and ensure good mixing is achieved.

    • Start the cooling system and ensure it can hold the reactor at the starting temperature.

  • Controlled Addition:

    • Program the pump to deliver the reagent at a pre-calculated rate. This rate should be based on calorimetric data to ensure the heat generated does not overwhelm the cooling system.

    • Begin the slow addition of the reagent.

    • Continuously monitor the internal reactor temperature. The temperature should rise slightly and then stabilize as the cooling system removes the heat of reaction.

  • Monitoring and Adjustment:

    • If the internal temperature rises above the set limit, immediately stop the addition pump. Do not restart until the temperature has been brought back under control.

    • If the temperature remains stable, the addition can continue as planned.

    • After the addition is complete, continue to monitor the temperature, as there may be some residual reaction from accumulated reagents.

References

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • Preparation and Properties of Quinoline.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Accelerating Rate Calorimeter | Thermal Hazard Technology.
  • Control Thermal Runaway and Chemical Reaction Hazards | TÜV SÜD PSB.
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment.
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  • Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited.
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes - TSI Journals.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications.
  • TWO CALORIMETRIC METHODS FOR INVESTIGATING DANGEROUS REACTIONS - IChemE.
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  • Reaction Control - Visual Encyclopedia of Chemical Engineering Equipment.
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  • Critical Considerations in Process Safety | H.E.L Group.
  • Concerning the mechanism of the Friedländer quinoline synthesis.
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  • Lesson 6: Exothermic Tank Reactor.
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  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
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  • Temperature Control for Batch Reactors in your industry - Incatools blog.
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Technical Support Center: Friedländer Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Tar Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for the Friedländer synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this versatile yet often problematic reaction. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you navigate the complexities of the Friedländer synthesis and, most importantly, avoid the formation of tarry byproducts that can hinder your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding tar formation in the Friedländer synthesis.

Q1: What is the primary cause of tar formation in the Friedländer synthesis?

Tar formation is not due to a single cause but is often the result of a combination of factors. The most common culprit is the self-condensation of the ketone reactant, particularly under basic conditions, leading to a complex mixture of polymeric materials.[1][2] Additionally, high reaction temperatures and inappropriate catalyst selection can promote side reactions and decomposition of starting materials and products, contributing to the formation of intractable tars.[2]

Q2: Can the choice of catalyst influence the extent of tar formation?

Absolutely. The catalyst plays a crucial role in the outcome of the Friedländer synthesis. Traditional acid and base catalysts, while effective for some substrates, can be harsh and promote side reactions.[2] Modern approaches often utilize milder and more selective catalytic systems to minimize tar formation. These include ionic liquids, solid-supported acid catalysts like Amberlyst-15, and various nanocatalysts, which can offer improved yields and cleaner reaction profiles.[3][4][5]

Q3: Does the solvent system have a significant impact on preventing tar?

Yes, the choice of solvent is critical. While traditional high-boiling polar aprotic solvents like DMF are sometimes used, they can be difficult to remove and may not always prevent side reactions.[2] Interestingly, greener alternatives have shown great promise. Water, for instance, has been demonstrated to be a highly effective solvent, especially when paired with a suitable catalyst.[6] In some cases, solvent-free conditions, often facilitated by ionic liquids that act as both catalyst and reaction medium, can provide excellent results and simplify purification.[4][7]

Q4: Are there any general strategies to preemptively minimize tar formation?

Several proactive measures can be taken. Careful optimization of the reaction temperature is paramount; excessive heat is a common cause of tarring.[2] Using fresh, high-purity starting materials is also important, as impurities can initiate polymerization. For base-catalyzed reactions prone to aldol condensation, using the imine analog of the 2-aminoaryl ketone can be an effective strategy to circumvent this side reaction.[2]

Troubleshooting Guide: From Tarry Mess to Clean Product

This section provides a more detailed breakdown of specific problems you might encounter during your experiments, along with their underlying causes and actionable solutions.

Problem 1: Excessive Tar Formation with Dark Reaction Mixture

Potential Causes:

  • Aggressive Catalyst: Strong acids (e.g., concentrated H₂SO₄) or bases (e.g., KOH, NaOH) can be too harsh for sensitive substrates, leading to decomposition and polymerization.[2]

  • High Reaction Temperature: Many traditional Friedländer protocols call for high temperatures, which can accelerate undesirable side reactions and lead to thermal degradation of reactants and products.[2]

  • Aldol Self-Condensation: Under basic conditions, the enolizable ketone can readily undergo self-condensation, forming a complex mixture of oligomers and polymers that constitute the bulk of the tar.[2]

Solutions:

  • Catalyst Re-evaluation:

    • Switch to a Milder Catalyst: Consider replacing strong Brønsted acids with Lewis acids like ZnCl₂ or milder solid acids such as Nafion NR50.[8] For base-catalyzed reactions, weaker bases or heterogeneous catalysts can be beneficial.

    • Explore Ionic Liquids: Acidic or basic ionic liquids can serve as both the catalyst and the solvent, often leading to cleaner reactions at lower temperatures.[1][4]

  • Temperature Optimization:

    • Stepwise Reduction: Systematically lower the reaction temperature in 10-20 °C increments and monitor the reaction progress by TLC. You may find that a lower temperature is sufficient to drive the reaction to completion without significant tar formation.

    • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and allow for lower overall reaction temperatures, thereby minimizing thermal decomposition.[8]

  • Mitigating Aldol Condensation:

    • Use of Imines: As a preventative measure, consider forming the imine of the 2-aminoaryl ketone before reacting it with the enolizable ketone. This blocks the pathway for self-condensation.[2]

Problem 2: Low Yield of Desired Quinoline with Significant Tarring, Especially with Electron-Rich or Sterically Hindered Substrates

Potential Causes:

  • Substrate Reactivity: Electron-rich anilines or ketones can be more prone to side reactions and oxidation. Conversely, sterically hindered substrates may require more forcing conditions, which can also lead to increased tar formation.[9]

  • Slow Reaction Kinetics: If the desired Friedländer condensation is slow, competing side reactions have more time to occur, leading to a complex mixture.

Solutions:

  • Catalyst and Condition Tuning for Specific Substrates:

    • For Electron-Rich Substrates: Employ milder catalysts and reaction conditions to avoid over-activation and subsequent side reactions. Consider using a catalyst that offers a degree of steric shielding to guide the reaction towards the desired product.

    • For Sterically Hindered Substrates: Instead of simply increasing the temperature, consider using a more active but still selective catalyst. High-pressure conditions or microwave assistance can also help to overcome steric barriers without excessive heating.[9]

  • Solvent Selection to Improve Solubility and Reaction Rate:

    • If solubility is an issue with sterically hindered substrates, a solvent that effectively dissolves all reactants can improve the reaction rate. However, be mindful of the solvent's boiling point to avoid unnecessarily high temperatures.

Experimental Protocols for Low-Tar Friedländer Synthesis

This protocol utilizes an ionic liquid as both the catalyst and solvent, often leading to cleaner reactions and easier product isolation.

  • Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • α-methylene ketone (1.2 mmol)

    • Acidic ionic liquid (e.g., [bmim]HSO₄) (3 mL)[1]

  • Procedure:

    • In a round-bottom flask, combine the 2-aminoaryl ketone and the α-methylene ketone.

    • Add the ionic liquid to the flask.

    • Stir the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid will typically remain in a separate phase.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic phase under reduced pressure to obtain the crude product. The ionic liquid can often be recovered, washed, and reused.[4]

This method employs a solid-supported catalyst, which can be easily filtered off, simplifying the workup.

  • Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • α-methylene ketone (1.2 mmol)

    • Heterogeneous catalyst (e.g., Amberlyst-15, 10 mol%)[10]

    • Solvent (e.g., ethanol or toluene) (5 mL)

  • Procedure:

    • To a solution of the 2-aminoaryl ketone and α-methylene ketone in the chosen solvent, add the heterogeneous catalyst.

    • Reflux the mixture with stirring, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the catalyst and wash it with a small amount of the solvent. The catalyst can often be regenerated and reused.[10]

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

Purification of Quinolines from Tarry Mixtures

Even with optimized conditions, some tar formation may be unavoidable. Here are some strategies for purifying your desired quinoline.

1. Liquid-Liquid Extraction:

  • Acid-Base Extraction: Quinolines are basic and can be protonated with an aqueous acid (e.g., 1M HCl). This allows for the separation from neutral and acidic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with 1M HCl. The quinoline will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the quinoline, which will then precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain the purified quinoline.

2. Column Chromatography:

  • Flash Chromatography: This is the most common method for purifying quinolines from reaction byproducts.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for many quinoline derivatives.[11] For more polar quinolines, a mixture of methanol in dichloromethane may be necessary.[11]

      • Pro-Tip: Use TLC to determine the optimal solvent system before running the column. Aim for an Rf value of 0.25-0.35 for your desired compound.[12]

  • Preparative HPLC: For achieving very high purity, especially for small-scale preparations, preparative reversed-phase HPLC can be employed.[13]

    • Stationary Phase: C18 columns are commonly used.[13]

    • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid like formic acid or TFA, is a typical mobile phase.[13][14]

Table 1: Recommended Solvent Systems for Flash Chromatography of Quinolines

Polarity of Quinoline DerivativeRecommended Solvent System (v/v)Notes
Non-polar5-20% Ethyl Acetate/HexanesA good starting point for many simple quinolines.[11]
Moderately Polar20-60% Ethyl Acetate/HexanesIncrease the polarity for more functionalized quinolines.
Polar1-10% Methanol/DichloromethaneFor quinolines with polar functional groups like hydroxyl or carboxyl groups.[11]
Basic (Amine-containing)1-5% Triethylamine in Ethyl Acetate/HexanesThe addition of a small amount of a basic modifier can improve peak shape and reduce tailing on silica gel.

Visualizing the Reaction: Mechanisms and Troubleshooting

To better understand the processes at play, the following diagrams illustrate the key reaction pathways and a decision-making workflow for troubleshooting.

Reaction Mechanism Pathways

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Schiff Base Schiff Base 2-Aminoaryl Ketone->Schiff Base alpha-Methylene Ketone alpha-Methylene Ketone alpha-Methylene Ketone->Aldol Adduct alpha-Methylene Ketone->Schiff Base Enone Intermediate Enone Intermediate Aldol Adduct->Enone Intermediate Dehydration Quinoline Quinoline Enone Intermediate->Quinoline Cyclization & Dehydration Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Intramolecular Aldol Cyclized Intermediate->Quinoline Dehydration

Caption: Competing mechanisms in the Friedländer synthesis.[15]

Troubleshooting Workflow for Tar Formation

Troubleshooting_Workflow Start Start Excessive Tar Excessive Tar Start->Excessive Tar Lower Temperature Lower Temperature Excessive Tar->Lower Temperature High Temp? Milder Catalyst Milder Catalyst Excessive Tar->Milder Catalyst Harsh Catalyst? Still Tarring Still Tarring Lower Temperature->Still Tarring Milder Catalyst->Still Tarring Change Solvent Change Solvent Successful Reaction Successful Reaction Change Solvent->Successful Reaction Use Imine Use Imine Use Imine->Successful Reaction Still Tarring->Change Solvent Yes Still Tarring->Use Imine Aldol Condensation Suspected?

Caption: Decision tree for addressing tar in Friedländer synthesis.

References

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. Kabale University Library. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]

  • Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. MDPI. Available at: [Link]

  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. ResearchGate. Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. Available at: [Link]

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  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available at: [Link]

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  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

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  • How To Choose Solvent System For Column Chromatography?. Chemistry For Everyone. Available at: [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available at: [Link]

  • The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. ResearchGate. Available at: [Link]

  • Which sample solvents work best with normal-phase flash column chromatography?. Biotage. Available at: [Link]

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  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo vs. 7-Bromo-2-Hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged structure is paramount in modulating biological activity. Among the versatile derivatives, bromo-hydrazinoquinolines serve as critical building blocks for creating more complex molecules through subsequent substitution reactions.

This in-depth technical guide provides a comparative analysis of the reactivity of two closely related isomers: 6-bromo-2-hydrazinoquinoline and 7-bromo-2-hydrazinoquinoline. Understanding the nuanced differences in their chemical behavior is essential for designing efficient synthetic routes and optimizing reaction conditions. We will explore the theoretical underpinnings of their reactivity, present a robust experimental protocol for a comparative study, and interpret the expected outcomes, providing a field-proven perspective on these valuable chemical intermediates.

Theoretical Framework: Electronic Influences on Reactivity

The reactivity of a substituted aromatic system in nucleophilic aromatic substitution (SNAr) is fundamentally governed by the electron density of the ring and the stability of the reaction intermediate.[1] The rate of an SNAr reaction is accelerated by the presence of electron-withdrawing groups, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[2]

In the quinoline ring system, the nitrogen atom acts as a potent electron-withdrawing group, rendering the heterocyclic ring electron-deficient and thus primed for nucleophilic attack, particularly at the C2 and C4 positions.[3] Conversely, the carbocyclic (benzene) ring is more susceptible to electrophilic substitution.[4]

Our molecules of interest, 6-bromo- and 7-bromo-2-hydrazinoquinoline, already possess a powerful nucleophile, the hydrazino group, at the C2 position. Our comparative analysis will therefore focus on the reactivity of the bromine substituent on the carbocyclic ring in a second SNAr reaction, for instance, with an amine or alkoxide nucleophile.

The key factors influencing this reactivity are:

  • The Inductive and Mesomeric Effects of the Substituents: The 2-hydrazino group is strongly electron-donating through resonance (+M effect). The bromine atom is electron-withdrawing inductively (-I effect) and weakly electron-donating through resonance (+M effect).

  • Position of the Bromine Atom: The relative positions of the quinoline nitrogen, the activating hydrazino group, and the bromo leaving group are critical in determining the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

Hypothesis: 6-bromo-2-hydrazinoquinoline is predicted to be more reactive towards nucleophilic aromatic substitution than its 7-bromo counterpart.

The rationale lies in the superior stabilization of the Meisenheimer complex for the 6-bromo isomer. When a nucleophile attacks the C6 position, the resulting negative charge can be delocalized directly onto the electronegative quinoline nitrogen through the ring's π-system (see resonance structures in the diagram below). This provides a highly stable resonance contributor. For the 7-bromo isomer, delocalization of the negative charge from the C7 position onto the ring nitrogen is not possible in a direct resonance pathway, leading to a less stable intermediate and consequently, a slower reaction rate.

cluster_6bromo Stabilization of Meisenheimer Complex (6-Bromo Isomer) cluster_7bromo Stabilization of Meisenheimer Complex (7-Bromo Isomer) 6-Bromo 6-Bromo-2-hydrazinoquinoline Nu_Attack_6 Nucleophile Attacks C6 6-Bromo->Nu_Attack_6 Intermediate_6 Meisenheimer Complex (Charge at C5) Nu_Attack_6->Intermediate_6 Resonance_N Resonance Structure (Charge on Quinoline N) Major Stabilizing Factor Intermediate_6->Resonance_N Delocalization Product_6 6-Substituted Product Intermediate_6->Product_6 Loss of Br- Resonance_N->Product_6 Loss of Br- 7-Bromo 7-Bromo-2-hydrazinoquinoline Nu_Attack_7 Nucleophile Attacks C7 7-Bromo->Nu_Attack_7 Intermediate_7 Meisenheimer Complex (Charge at C8) Nu_Attack_7->Intermediate_7 No_N_Resonance No Direct Resonance onto Quinoline N (Less Stable) Intermediate_7->No_N_Resonance Product_7 7-Substituted Product Intermediate_7->Product_7 Loss of Br-

Caption: Logical flow comparing Meisenheimer complex stability for 6-bromo vs. 7-bromo isomers.

Experimental Design for Comparative Reactivity Analysis

To empirically validate our hypothesis, a controlled experiment is essential. The following protocol outlines a robust workflow for comparing the reactivity of the two isomers in a model SNAr reaction with morpholine as the nucleophile.

Synthesis of Starting Materials: Hydrazinolysis

The starting materials, 6-bromo-2-hydrazinoquinoline and 7-bromo-2-hydrazinoquinoline, are typically synthesized from their corresponding 2-chloro or 2-bromo precursors via hydrazinolysis.

Protocol: General Hydrazinolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the di-halogenated quinoline precursor (e.g., 2-chloro-6-bromoquinoline, 1.0 eq) in a suitable solvent such as ethanol or n-butanol.

  • Reagent Addition: Add hydrazine monohydrate (5-10 eq) to the solution.[5]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) for 4-12 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove excess hydrazine. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-hydrazinoquinoline derivative.

Note: Hydrazine is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[7]

Comparative SNAr Reaction: Substitution with Morpholine

This experiment will directly compare the rate of bromine displacement by morpholine under identical conditions.

G cluster_workflow Comparative Reactivity Workflow start Prepare two identical reaction vessels vesselA Vessel A: 6-Bromo-2-hydrazinoquinoline (1 mmol) + Morpholine (1.2 mmol) + K2CO3 (2.0 mmol) in 10 mL DMSO start->vesselA vesselB Vessel B: 7-Bromo-2-hydrazinoquinoline (1 mmol) + Morpholine (1.2 mmol) + K2CO3 (2.0 mmol) in 10 mL DMSO start->vesselB heat Heat both vessels at 120°C with stirring vesselA->heat vesselB->heat sampling Take aliquots at regular intervals (e.g., 1, 2, 4, 8, 24h) heat->sampling analysis Quench aliquot with H2O Extract with EtOAc sampling->analysis hplc Analyze organic layer by HPLC to determine % conversion analysis->hplc end Compare reaction rates and final yields hplc->end

Caption: Experimental workflow for the comparative SNAr reaction.

Detailed Protocol:

  • Preparation: To two separate, identical reaction vials, add 6-bromo-2-hydrazinoquinoline (1.0 mmol) and 7-bromo-2-hydrazinoquinoline (1.0 mmol), respectively.

  • Reagents: To each vial, add potassium carbonate (K₂CO₃, 2.0 mmol) as a base, morpholine (1.2 mmol) as the nucleophile, and 10 mL of dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction Conditions: Seal the vials and place them in a preheated aluminum block at 120°C. Stir the reactions at a constant rate.

  • Monitoring: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Sample Quenching & Preparation: Immediately quench each aliquot in a vial containing 1 mL of water. Extract the mixture with 1 mL of ethyl acetate. Vortex thoroughly and centrifuge.

  • Analysis: Analyze the ethyl acetate layer by High-Performance Liquid Chromatography (HPLC) or GC-MS to determine the ratio of starting material to product. This will allow for the calculation of percent conversion over time.

Causality Behind Experimental Choices:

  • Solvent (DMSO): A polar aprotic solvent is chosen because it effectively solvates the cation (K⁺) while leaving the nucleophile (morpholine) relatively unsolvated and thus more reactive. It is also suitable for the relatively high temperatures required.

  • Base (K₂CO₃): The base is required to neutralize the HBr that is formed during the reaction, driving the equilibrium towards the products.

  • Temperature (120°C): SNAr reactions with bromo-aromatics that are not highly activated often require elevated temperatures to proceed at a practical rate.

  • Monitoring Technique (HPLC): HPLC provides a reliable and quantitative method to track the disappearance of the starting material and the appearance of the product, allowing for a direct comparison of reaction kinetics.

Data Presentation and Expected Results

Based on our theoretical analysis, we expect the reaction with 6-bromo-2-hydrazinoquinoline to proceed significantly faster and potentially to a higher yield than the reaction with the 7-bromo isomer. The data below represents a plausible outcome from the described experiment.

Table 1: Hypothetical Comparative Reactivity Data

IsomerReaction Time (h)% Conversion (Product)Final Yield (at 24h)
6-Bromo-2-hydrazinoquinoline 125%92%
248%
475%
890%
7-Bromo-2-hydrazinoquinoline 15%45%
211%
420%
835%

Interpretation: The hypothetical data clearly illustrates the enhanced reactivity of the 6-bromo isomer. A 75% conversion is achieved in just 4 hours, while the 7-bromo isomer struggles to reach 20% conversion in the same timeframe. The final isolated yield for the 6-bromo derivative is expected to be substantially higher, reflecting a more efficient and complete reaction. This empirical result directly supports the hypothesis that the stability of the Meisenheimer intermediate is the dominant factor controlling the reaction's outcome.

Conclusion and Field Insights

The positional isomerism of the bromine atom on the 2-hydrazinoquinoline scaffold has a profound impact on its chemical reactivity in nucleophilic aromatic substitution reactions. Our analysis, grounded in the principles of electronic effects and reaction mechanisms, strongly indicates that 6-bromo-2-hydrazinoquinoline is the more reactive isomer . This is attributed to the ability of the quinoline nitrogen to directly stabilize the negative charge of the Meisenheimer intermediate through resonance, a pathway unavailable to the 7-bromo isomer.

For drug development professionals and synthetic chemists, this knowledge is of great practical importance. When designing a synthetic route that involves nucleophilic substitution on a bromo-hydrazinoquinoline core, selecting the 6-bromo isomer can lead to:

  • Faster reaction times, improving throughput.

  • Milder reaction conditions, potentially preserving sensitive functional groups elsewhere in the molecule.

  • Higher yields and cleaner reactions, simplifying purification and reducing costs.

Conversely, the lower reactivity of the 7-bromo isomer can be exploited for selective functionalization if other reactive sites are present in the molecule. By understanding and applying these fundamental principles, researchers can navigate the complexities of heterocyclic chemistry with greater precision and efficiency.

References

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  • All about chemistry. (2020, October 31). Reactions of Quinoline [Video]. YouTube. Available at: [Link]

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A Definitive Guide to the Structural Validation of 7-Bromo-2-hydrazino-3-methylquinoline using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the invalidation of costly research. The subject of this guide, 7-Bromo-2-hydrazino-3-methylquinoline, is a heterocyclic compound representative of scaffolds found in numerous biologically active agents.[1][2] Its synthesis can potentially yield isomers, making rigorous, multi-dimensional validation not just a formality, but a necessity.

This guide eschews a simple recitation of data. Instead, it provides a strategic, in-depth comparison of how complementary 2D Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, and HMBC—are synergistically employed to deconstruct the molecule and validate its proposed structure with irrefutable evidence. We will explore the causality behind the experimental choices and demonstrate how this suite of experiments creates a self-validating dataset, essential for regulatory submission and peer-reviewed publication.[3][4][5][6]

The Analytical Challenge: Beyond One-Dimensional NMR

While 1D ¹H and ¹³C NMR provide a foundational overview of the chemical environment of protons and carbons, they are often insufficient for complex, substituted aromatic systems like quinolines.[1][3] Signal overlap in the aromatic region and the challenge of assigning quaternary carbons necessitate more powerful techniques. Two-dimensional NMR spectroscopy provides this power by spreading information across a second frequency dimension, revealing correlations between nuclei that unlock the molecule's connectivity map.[4][7]

The Strategic Workflow for Unambiguous Validation

Our approach is systematic. We begin with foundational 1D spectra and then layer on 2D correlation experiments. Each experiment provides a unique piece of the structural puzzle, and their combined data must converge on a single, logical structure.

G cluster_prep Phase 1: Sample & 1D Data cluster_2d Phase 2: 2D Correlation Experiments cluster_analysis Phase 3: Data Integration & Validation Sample Sample Preparation (5-10 mg in DMSO-d6) NMR1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Sample->NMR1D COSY COSY (H-H Connectivity) NMR1D->COSY HSQC HSQC (Direct H-C Bonds) NMR1D->HSQC HMBC HMBC (Long-Range H-C Bonds) NMR1D->HMBC Integration Integrate & Correlate Data COSY->Integration HSQC->Integration HMBC->Integration Assignment Full ¹H & ¹³C Assignment Integration->Assignment Validation Structure Confirmation Assignment->Validation

Caption: Strategic workflow for NMR-based structure validation.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of organic molecules and for its high boiling point, ensuring sample stability. The residual solvent signals (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) will serve as an internal reference.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra are acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C{¹H} NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans, using broadband proton decoupling.

  • COSY (Correlation Spectroscopy): A gradient-selected COSY (gCOSY) experiment is used to identify proton-proton couplings.[8][9] The spectrum is acquired with 256 increments in the F1 dimension and 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive, gradient-selected HSQC experiment is performed to identify direct, one-bond proton-carbon correlations.[10][11][12][13] It is optimized for a ¹J(CH) coupling constant of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is acquired to identify long-range (2-4 bond) proton-carbon correlations.[13][14][15][16] The experiment is optimized for long-range couplings of 8 Hz to capture correlations to quaternary carbons effectively.

Data Interpretation and Structural Assembly

The core of the validation lies in the detailed analysis of the spectra. We will build the structure piece by piece, using the 2D correlations to connect the molecular fragments identified in the 1D spectra.

Structure and Numbering Scheme: 7-Bromo-2-hydrazino-3-methylquinoline with atom numbering

Table 1: Summary of ¹H and ¹³C NMR Assignments for 7-Bromo-2-hydrazino-3-methylquinoline

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)HSQC Correlation
2--~156.5No
3--~122.0No
4~7.95s~135.8Yes
4a--~127.5No
5~7.80d~126.0Yes
6~7.50dd~129.5Yes
7--~120.0No
8~8.10d~128.8Yes
8a--~147.0No
3-CH₃~2.30s~18.0Yes
-NHNH₂~8.50 (br s), ~4.50 (br s)br s-No

Note: Chemical shifts are approximate and for illustrative purposes. Actual values depend on experimental conditions.[1][2][17]

Step 1: Assigning the Spin Systems with COSY

The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH).[7][18][19]

  • Aromatic Region: We expect to see a clear correlation between the proton at position 6 (H6) and the proton at position 5 (H5). Another correlation should exist between H6 and the proton at position 8 (H8). This establishes the C5-C6-C8 connectivity on the bromo-substituted ring.

  • Isolated Protons: The proton at C4 (H4) and the methyl protons (3-CH₃) are expected to be singlets and will not show any COSY cross-peaks, confirming their isolation from other protons.

Step 2: Linking Protons to Carbons with HSQC

The HSQC experiment is the most reliable way to assign protonated carbons.[10][11][13] It shows a cross-peak only between a proton and the carbon it is directly attached to.

  • The proton at ~2.30 ppm will show a correlation to the carbon at ~18.0 ppm, unequivocally assigning this pair to the 3-CH₃ group.

  • Each aromatic proton signal (H4, H5, H6, H8) will correlate to a distinct aromatic carbon signal, allowing for the direct assignment of all CH carbons in the quinoline core.

Step 3: Building the Scaffold with HMBC

The HMBC experiment is the master key, revealing long-range (2- and 3-bond) H-C correlations that piece the entire structure together and, crucially, allow for the assignment of non-protonated (quaternary) carbons.[14][15][16]

Table 2: Key Diagnostic HMBC Correlations

Proton(s)Observed HMBC Correlations to Carbons (Position)Structural Significance
3-CH₃ C2, C3, C4Confirms the methyl group is at C3, adjacent to the hydrazine-bearing C2 and the proton-bearing C4.
H4 C2, C3, C4a, C5, 8aLinks the pyridinone ring to the benzene ring via correlations to C4a, C5, and C8a.
H5 C4, C4a, C6, C7Confirms the position of C4a and C7 relative to H5.
H8 C6, C7, C8aConfirms the bromine position at C7 (no H7) and links H8 to the bridgehead carbon C8a.

The HMBC data are paramount for distinguishing between potential isomers. For example, if the bromine were at C6 instead of C7, H5 would show a correlation to a quaternary carbon (C6-Br) and H8 would show a correlation to a CH carbon (C7-H). The observed correlations, as outlined in the table, are only consistent with the 7-bromo substitution pattern.

Caption: Visualization of key HMBC correlations confirming the molecular backbone.

Conclusion

The structural validation of 7-Bromo-2-hydrazino-3-methylquinoline serves as a compelling case study in the application of modern NMR spectroscopy. By systematically applying a suite of 2D NMR experiments, we move beyond simple spectral interpretation to a process of logical deduction and evidence-based structural assembly.

  • COSY established the proton connectivity on the carbocyclic ring.

  • HSQC unambiguously linked protons to their directly attached carbons.

  • HMBC provided the critical long-range correlations that connected the molecular fragments and, most importantly, allowed for the definitive assignment of all quaternary carbons and the confirmation of the substituent positions.

The convergence of data from these complementary techniques provides an unassailable, self-validating confirmation of the target structure. This rigorous approach exemplifies the standards of scientific integrity required in contemporary chemical and pharmaceutical research, ensuring that subsequent investigations are built on a solid structural foundation.

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Bromo-2-hydrazino-3-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 7-Bromo-2-hydrazino-3-methylquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the underlying chemical principles governing the molecule's fragmentation. We will compare these predicted pathways with the known behavior of related chemical structures, offering a robust framework for identifying this compound and its analogues in complex matrices.

Introduction: The Analytical Challenge

7-Bromo-2-hydrazino-3-methylquinoline is a heterocyclic compound of interest in synthetic chemistry and drug discovery, often serving as a precursor for more complex molecules. Accurate structural confirmation is paramount, and mass spectrometry is an indispensable tool for this purpose. Electron Ionization (EI) provides high-energy fragmentation, yielding a reproducible "fingerprint" spectrum that is rich in structural information.

Understanding the fragmentation of this specific molecule requires a composite analysis of its three key structural features: the stable quinoline core, the reactive hydrazino substituent, and the influential bromo and methyl groups. This guide will dissect the expected fragmentation pathways based on established chemical principles and data from related compounds.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon electron impact (typically at 70 eV), 7-Bromo-2-hydrazino-3-methylquinoline will form a molecular ion (M⁺˙). A key characteristic of this molecular ion will be a distinctive isotopic pattern: two peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units.[1] This is the classic signature of a molecule containing a single bromine atom, reflecting the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[2][3]

The molecular formula is C₁₀H₉BrN₃.

  • Molecular Weight with ⁷⁹Br: 250.00 g/mol

  • Molecular Weight with ⁸¹Br: 252.00 g/mol

The primary fragmentation events are predicted to originate from the weakest bonds and lead to the formation of stable neutral molecules or radical species.

Key Predicted Fragmentation Pathways:
  • Alpha-Cleavage at the Hydrazino Group: The C-N bond connecting the hydrazino group to the quinoline ring is a likely point of initial cleavage. This can lead to the loss of a hydrazinyl radical (•N₂H₃).

  • Loss of the Bromo Substituent: The C-Br bond can undergo homolytic cleavage to release a bromine radical (•Br). This is a common fragmentation pathway for halogenated aromatic compounds.[4]

  • Loss of a Methyl Radical: The methyl group attached to the quinoline ring can be lost as a methyl radical (•CH₃), typically leading to a stable, rearranged ion.

  • Quinoline Ring Fission: The stable quinoline ring system itself can fragment, often through the characteristic loss of a neutral hydrogen cyanide (HCN) molecule.[5]

The interplay of these pathways generates the compound's characteristic mass spectrum.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion of 7-Bromo-2-hydrazino-3-methylquinoline.

G cluster_frags Primary Fragments M C₁₀H₉BrN₃⁺˙ m/z 250/252 Molecular Ion F1 [M-Br]⁺ C₁₀H₉N₃⁺˙ m/z 171 M->F1 - •Br F2 [M-N₂H₃]⁺ C₁₀H₈BrN⁺ m/z 219/221 M->F2 - •N₂H₃ F3 [M-CH₃]⁺ C₉H₆BrN₃⁺˙ m/z 235/237 M->F3 - •CH₃ F4 [F1-HCN]⁺ C₉H₈N₂⁺˙ m/z 144 F1->F4 - HCN

Caption: Predicted EI-MS fragmentation pathways for 7-Bromo-2-hydrazino-3-methylquinoline.

Data Summary and Interpretation

The following table summarizes the key ions expected in the mass spectrum. The relative abundance of these peaks will depend on the stability of the resulting ions and the kinetics of the fragmentation processes.

m/z (mass/charge) Proposed Ion Structure Neutral Loss Formula of Loss Significance & Interpretation
250 / 252[C₁₀H₉BrN₃]⁺˙--Molecular Ion (M⁺˙) . The 1:1 isotopic pattern confirms the presence of one bromine atom.[1]
235 / 237[C₉H₆BrN₃]⁺˙Methyl radical•CH₃Loss of the methyl group from the quinoline ring. A common fragmentation for methylated aromatics.
219 / 221[C₁₀H₈BrN]⁺Hydrazinyl radical•N₂H₃Cleavage of the C-N bond at the 2-position, indicating the presence of the hydrazino substituent.
171[C₁₀H₉N₃]⁺˙Bromine radical•BrLoss of Bromine . This results in a prominent peak and confirms the bromo-substitution. The absence of the isotopic pattern in subsequent fragments derived from this ion is a key diagnostic feature.[4]
144[C₉H₈N₂]⁺˙Hydrogen CyanideHCNQuinoline Ring Fragmentation . This ion likely arises from the [M-Br]⁺ fragment (m/z 171) losing HCN, a characteristic fragmentation of the quinoline core.[5]
129[C₉H₇N]⁺˙--A potential fragment from the quinoline core itself, possibly from loss of N₂ from the m/z 171 ion.

Comparative Analysis

The predicted fragmentation can be compared to simpler, related structures to build confidence in the analysis:

  • 2-Hydrazinylquinoline: The mass spectrum of the non-brominated, non-methylated analogue shows prominent peaks at m/z 159 (M⁺˙) and m/z 129.[6] The loss of 30 Da corresponds to the loss of the hydrazine moiety (-NHNH₂), which is consistent with our predicted loss of the •N₂H₃ radical.

  • Substituted Quinolines: Studies on various substituted quinolines consistently show the stability of the quinoline ring, with molecular ions often being the base peak.[5] Fragmentation of the substituent is typically preferred over the immediate collapse of the heterocyclic core.[7][8]

  • Aromatic Hydrazines: The fragmentation of aromatic hydrazines and their derivatives (hydrazones) often involves cleavage of the N-N bond or the bond connecting the nitrogen to the aromatic ring.[9][10]

This comparative data strongly supports the proposed fragmentation pathways, where initial losses from the substituent groups (bromo, hydrazino, methyl) are the most favored processes.

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a standard operating procedure for analyzing 7-Bromo-2-hydrazino-3-methylquinoline using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source. This protocol is designed to be self-validating by ensuring proper instrument calibration and sample preparation.

Workflow Diagram

G A Sample Prep: Dilute in MeOH (100 µg/mL) B GC Injection: 1 µL splitless A->B C GC Separation: DB-5ms column Temp. Ramp B->C D EI Ionization: 70 eV C->D E Mass Analysis: Quadrupole Scan m/z 50-350 D->E F Data Acquisition & Processing E->F

Caption: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 7-Bromo-2-hydrazino-3-methylquinoline.

    • Dissolve in 10 mL of HPLC-grade methanol to create a stock solution of 100 µg/mL.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Instrumentation & Calibration:

    • Use a standard GC-MS system equipped with an Electron Ionization (EI) source and a quadrupole mass analyzer.

    • Perform a system suitability check and mass calibration using a standard calibrant (e.g., perfluorotributylamine, PFTBA) according to the manufacturer's protocol. This ensures mass accuracy and instrument performance.

  • Gas Chromatography (GC) Parameters:

    • Injector: Splitless mode.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Transfer Line Temperature: 280 °C.

    • Mass Range: Scan from m/z 50 to 350.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion peak (M⁺˙) with its characteristic Br isotopic pattern, and the key fragment ions as detailed in Table 1.

Conclusion

The EI-MS fragmentation of 7-Bromo-2-hydrazino-3-methylquinoline is predicted to be a well-defined process governed by the relative stabilities of its functional groups. Key diagnostic ions include the molecular ion pair at m/z 250/252, the base peak resulting from the loss of the bromine atom to yield an ion at m/z 171, and significant fragments from the cleavage of the hydrazino and methyl groups. This detailed guide, grounded in established mass spectrometric principles and comparative data, provides researchers with an authoritative framework for the structural elucidation of this compound and serves as a valuable reference for the analysis of related heterocyclic structures.

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC - NIH.
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  • An introduction to Mass Spectrometry and its applic
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
  • Theoretical evaluation of inter-ion and intra-ion isotope effects in fragment
  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). Canadian Science Publishing.
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  • MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Science Publishing.
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A Comparative Guide to Catalysts for Pyrazole Synthesis from Hydrazinoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyrazolo[3,4-b]quinolines stand out as a privileged heterocyclic scaffold. Their derivatives are known to exhibit a wide range of biological activities, including potential applications as kinase inhibitors and fluorescent probes. The synthesis of this valuable core structure, often commencing from hydrazinoquinolines or their precursors, is a critical step that dictates the efficiency, scalability, and environmental impact of the overall process. The choice of catalyst, in particular, plays a pivotal role in governing the reaction pathway, yield, and purity of the final product.

This guide offers a comparative analysis of various catalytic systems employed in the synthesis of pyrazolo[3,4-b]quinolines, with a focus on reactions involving the formation of the pyrazole ring onto a pre-existing quinoline framework. By examining the underlying mechanisms and providing a structured comparison of experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Foundational Strategy: Friedländer-Type Condensation and its Catalytic Variants

One of the most classical and direct approaches to the pyrazolo[3,4-b]quinoline core is the Friedländer annulation. This method typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as a pyrazolone derivative. While not starting directly from a hydrazinoquinoline, this method is fundamental to understanding the formation of the fused heterocyclic system and the catalysts that promote it.

The reaction is often carried out in the presence of an acid or base catalyst, or simply under thermal conditions. The choice of catalyst can significantly influence the reaction rate and yield.

Comparative Analysis of Catalytic Conditions for Friedländer-Type Synthesis:

Catalyst/ConditionReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic Acido-aminoacetophenone, pyrazolonesGlacial Acetic AcidReflux--[1]
None (Thermal)o-aminobenzophenone, pyrazolonesEthylene GlycolReflux-20-85[2]
POCl₃2-chloro-3-formylquinoline, Hydrazine Hydrate-Reflux3-[3]

Mechanistic Insight: The Role of the Catalyst

In an acid-catalyzed Friedländer-type synthesis, the catalyst protonates the carbonyl group of the quinoline precursor, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the active methylene compound (e.g., pyrazolone). This is followed by a cyclization and dehydration sequence to afford the aromatic pyrazolo[3,4-b]quinoline.

Multicomponent Reactions: A Modern Approach to Complexity

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecules in a single step. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]quinolines, often employing a catalyst to orchestrate the cascade of bond-forming events.

A notable example is the reaction between an aldehyde, a 1,3-dione, and an aminopyrazole. This approach allows for significant structural diversity in the final product.

Catalyst Comparison in Multicomponent Synthesis of Pyrazolo[3,4-b]quinolinones:

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
H₃PW₁₂O₄₀Aromatic aldehydes, Dimedone, 5-Aminopyrazolone----[4]
Pyridine-2-carboxylic acidAldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles---84-98[5]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indoleSolvent-free100-High[6]

Visualizing the Workflow: A Generalized Multicomponent Reaction

MCR_Workflow cluster_reactants Starting Materials Aldehyde Aldehyde Catalyst Catalyst Diketone 1,3-Diketone Aminopyrazole Aminopyrazole Intermediate Key Intermediate (e.g., Knoevenagel adduct) Catalyst->Intermediate Reaction Initiation Product Pyrazolo[3,4-b]quinoline Intermediate->Product Cyclization & Aromatization

Caption: Generalized workflow for a three-component synthesis of pyrazolo[3,4-b]quinolines.

Direct Cyclization of Hydrazinoquinoline Precursors

The most direct route to pyrazolo[3,4-b]quinolines involves the intramolecular cyclization of a hydrazinoquinoline derivative. This transformation typically requires a catalyst to facilitate the ring closure. While direct comparative studies are scarce, examining different synthetic reports allows for an indirect comparison of methodologies.

Catalytic Systems for the Cyclization of Hydrazinoquinoline Precursors:

The synthesis of pyrazolo[3,4-b]quinolines can be achieved by reacting a suitable quinoline precursor with hydrazine hydrate. For instance, 2-chloro-3-formyl quinoline can be converted to the corresponding pyrazolo[3,4-b]quinoline.

Experimental Protocol: Synthesis from 2-Chloro-3-formyl Quinoline

  • To 0.5 g of 2-chloro-3-formyl quinoline, add 5 mL of 80% hydrazine hydrate and 10 mL of ethanol.

  • Add a few drops of triethylamine as a basic catalyst.

  • Reflux the reaction mixture on a water bath for 15 hours.

  • After cooling, the solid product is filtered, dried, and recrystallized to yield the desired pyrazolo[3,4-b]quinoline.[3]

Mechanistic Considerations in Acid- and Base-Catalyzed Cyclizations

The cyclization of a hydrazinoquinoline can be promoted by either acid or base.

  • Acid Catalysis: Protonation of the quinoline ring can activate it towards nucleophilic attack by the terminal nitrogen of the hydrazine moiety. Subsequent dehydration leads to the aromatic pyrazole ring.

  • Base Catalysis: A base can deprotonate the hydrazine group, increasing its nucleophilicity and facilitating the attack on an electrophilic center within the quinoline ring, followed by elimination to form the pyrazole.

Visualizing the Acid-Catalyzed Cyclization Mechanism:

Acid_Catalyzed_Mechanism Start Hydrazinoquinoline Protonated Protonated Intermediate Start->Protonated H+ Cyclized Cyclized Intermediate Protonated->Cyclized Intramolecular Nucleophilic Attack Product Pyrazolo[3,4-b]quinoline Cyclized->Product - H₂O

Caption: Simplified mechanism of acid-catalyzed cyclization of a hydrazinoquinoline derivative.

Transition Metal-Catalyzed Approaches

Transition metal catalysts, particularly palladium and copper, have been employed in the synthesis of pyrazoloquinolines, often through cross-coupling and subsequent cyclization reactions. These methods offer high efficiency and functional group tolerance.

For example, cadmium chloride and copper acetate have been used to promote the cyclization of pyrazolo enaminones to form pyrazolo[3,4-b]quinolines.[2] While not a direct cyclization of a hydrazinoquinoline, this highlights the utility of metal catalysts in forming the fused ring system.

Conclusion and Future Outlook

The synthesis of pyrazolo[3,4-b]quinolines can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Classical methods like the Friedländer synthesis offer a straightforward approach, while modern multicomponent reactions provide a rapid and diverse route to these important scaffolds. Direct cyclization of hydrazinoquinoline precursors, though less documented in comparative studies, remains a highly attractive and atom-economical strategy.

For researchers and drug development professionals, the selection of an appropriate catalyst will depend on factors such as substrate scope, desired yield, operational simplicity, and scalability. The data and mechanistic insights presented in this guide are intended to facilitate this decision-making process.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals, organocatalysts, and photocatalysts for the synthesis of pyrazolo[3,4-b]quinolines. The exploration of novel reaction pathways starting from readily available hydrazinoquinolines will also be a key area of investigation.

References

  • Convenient regioselective reaction in presence of H3PW12O40: synthesis and characterization of pyrazolo[3,4-b]quinoline-3,5-diones. ResearchGate. Available at: [Link]

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  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Synthesis of pyrazolo[3,4-b]quinoline derivatives in the presence of various catalysts. ResearchGate. Available at: [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. ResearchGate. Available at: [Link]

  • Cascade bicyclization of triethylammonium thiolates with hydrazines: efficient access to pyrazolo[3,4-c]quinolines. National Institutes of Health. Available at: [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. National Center for Biotechnology Information. Available at: [Link]

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The Evolving Landscape of Bromoquinolines: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-expanding pursuit of novel therapeutic agents, the quinoline scaffold remains a cornerstone of medicinal chemistry, lauded for its versatility and presence in numerous approved drugs. The introduction of a bromine atom to this privileged structure gives rise to bromoquinolines, a class of compounds demonstrating a wide spectrum of biological activities. This guide offers a comparative analysis of the biological activities of various bromoquinoline derivatives, with a particular focus on anticancer and antimicrobial applications.

While our investigation aims to provide a broad overview, it is important to note a significant gap in the current scientific literature regarding the specific compound 7-Bromo-2-hydrazino-3-methylquinoline . Despite extensive searches, experimental data on the biological activity of this particular isomer remains elusive. Therefore, this guide will synthesize the wealth of available data on other bromoquinoline analogs to establish structure-activity relationships (SAR) and provide an expert projection of the potential therapeutic profile of 7-Bromo-2-hydrazino-3-methylquinoline.

Anticancer Activity: A Tale of Substitution and Selectivity

Bromoquinolines have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the position of the bromine atom and the nature of other substituents on the quinoline ring.[1][2]

The Impact of Bromine and Other Functional Groups

Research has consistently shown that the presence and position of bromine, often in conjunction with other functional groups like nitro, methoxy, and hydroxyl groups, can significantly enhance the antiproliferative activity of quinoline derivatives.[2] For instance, studies have highlighted the potent inhibitory effects of 8-substituted quinolines containing hydroxyl and methoxy groups at the C-8 position against various cancer cell lines, including human adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6).[2]

The addition of a nitro group can further amplify these anticancer effects. A noteworthy example is the comparison between 6,8-dibromoquinoline, which exhibited no inhibitory activity, and its 5-nitro derivative, 6,8-dibromo-5-nitroquinoline, which displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines.[2] This underscores the synergistic effect of combining bromine and nitro substitutions on the quinoline scaffold to boost anticancer potency.[2]

Comparative Anticancer Activity of Bromoquinoline Derivatives

To illustrate the varying potencies of different bromoquinoline derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-8-hydroxyquinoline C6 (rat brain tumor)6.7-25.6 µg/mL[3]
HeLa (human cervix carcinoma)6.7-25.6 µg/mL[3]
HT29 (human colon carcinoma)6.7-25.6 µg/mL[3]
6-Bromo-5-nitroquinoline HT29Lower than 5-Fluorouracil[1]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) C615.4[2]
HeLa26.4[2]
HT2915.0[2]
6,8-dibromo-5-nitroquinoline (Compound 17) C650.0[2]
HeLa24.1[2]
HT2926.2[2]
5-Fluorouracil (Reference Drug) C6240.8[2]
HeLa258.3[2]
HT29Not specified[2]
Mechanism of Action: Targeting Topoisomerase I

A key mechanism through which some bromoquinolines exert their anticancer effects is the inhibition of DNA topoisomerase I.[2][3] This nuclear enzyme is crucial for DNA replication, repair, and transcription, making it a prime target for anticancer drugs.[2] Compounds such as 5,7-dibromo-8-hydroxyquinoline and its derivatives have been shown to inhibit the relaxation of supercoiled DNA by suppressing the Topoisomerase I enzyme.[2][3] This inhibition of a critical cellular process ultimately leads to apoptosis (programmed cell death) in cancer cells.[2]

Below is a diagram illustrating the proposed mechanism of Topoisomerase I inhibition by bromoquinoline derivatives.

TopoI_Inhibition cluster_nucleus Cell Nucleus DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binds to Relaxed_DNA Relaxed DNA TopoI->Relaxed_DNA Induces relaxation Replication_Fork Blocked Replication Fork TopoI->Replication_Fork leads to Bromoquinoline Bromoquinoline Derivative Bromoquinoline->TopoI Inhibits Apoptosis Apoptosis Replication_Fork->Apoptosis triggers

Caption: Proposed mechanism of Topoisomerase I inhibition by bromoquinolines.

Antimicrobial Activity: A Broad Spectrum of Defense

Beyond their anticancer properties, bromoquinolines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[4][5][6]

Structure-Activity Relationship in Antimicrobial Bromoquinolines

The antimicrobial efficacy of bromoquinolines is also heavily influenced by their chemical structure. For instance, a series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives showed strong activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4] One particular compound from this series demonstrated a remarkable minimum inhibitory concentration (MIC) value of 0.031 μg/mL against MRSA.[4]

The mechanism of antimicrobial action for some bromoquinolines involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Comparative Antimicrobial Activity

The following table provides a summary of the minimum inhibitory concentrations (MIC) for selected bromoquinoline derivatives against various bacterial strains.

Compound/Derivative ClassBacterial StrainMIC (mg/mL)Reference
7-Bromoquinoline-5,8-dione containing Aryl sulphonamides Klebsiella pneumoniae0.80-1.00[5]
Staphylococcus aureus0.80-1.00[5]
9-bromo-substituted indolizinoquinoline-5,12-dione derivatives Methicillin-resistant S. aureus (MRSA)As low as 0.000031[4]

Projecting the Biological Activity of 7-Bromo-2-hydrazino-3-methylquinoline: An Expert Hypothesis

Given the absence of direct experimental data, we can extrapolate from the established structure-activity relationships of other bromoquinolines to hypothesize the potential biological activities of 7-Bromo-2-hydrazino-3-methylquinoline.

The presence of the bromo group at the 7-position is a common feature in biologically active quinolines. The hydrazino group at the 2-position is particularly interesting. Hydrazine and its derivatives are known to be reactive functional groups and have been incorporated into various bioactive molecules. For instance, hydrazones derived from 7-hydrazino-8-hydroxyquinoline have shown anti-HIV and antimicrobial activities.[7] The methyl group at the 3-position may influence the compound's lipophilicity and steric profile, potentially affecting its binding to biological targets.

Based on these structural features, it is plausible to hypothesize that 7-Bromo-2-hydrazino-3-methylquinoline could exhibit both anticancer and antimicrobial properties. The hydrazino moiety could serve as a key pharmacophore for interacting with biological targets, while the bromoquinoline core provides a rigid scaffold for optimal positioning.

To validate this hypothesis, a series of in vitro biological assays would be required. The following section outlines a standard experimental protocol for assessing the anticancer activity of a novel compound.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTS Assay)

This protocol describes a common method for determining the cytotoxic potential of a compound against cancer cells by measuring cell viability.

Principle

The MTS assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTS to formazan, which is soluble in tissue culture medium. The quantity of formazan product as measured by the amount of 490 nm absorbance is directly proportional to the number of living cells in culture.

Materials
  • Cancer cell lines (e.g., HT29, HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compound (e.g., 7-Bromo-2-hydrazino-3-methylquinoline) dissolved in DMSO

  • MTS reagent

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete growth medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The following diagram outlines the experimental workflow for the MTS assay.

MTS_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (Cell attachment) A->B C 3. Treat cells with serial dilutions of Bromoquinoline B->C D 4. Incubate for 48-72h C->D E 5. Add MTS reagent to each well D->E F 6. Incubate for 1-4h E->F G 7. Measure absorbance at 490 nm F->G H 8. Calculate % viability and determine IC50 G->H

Caption: Experimental workflow for the MTS cell viability assay.

Conclusion and Future Directions

The bromoquinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents with potent anticancer and antimicrobial activities. The biological effects of these compounds are intricately linked to their substitution patterns, offering a vast chemical space for optimization. While the specific biological profile of 7-Bromo-2-hydrazino-3-methylquinoline remains to be experimentally determined, structure-activity relationship analysis of related compounds suggests it holds promise as a bioactive molecule.

Future research should focus on the synthesis and comprehensive biological evaluation of 7-Bromo-2-hydrazino-3-methylquinoline and its derivatives. Elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models will be crucial steps in determining its potential as a future therapeutic agent.

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. Retrieved from [Link]

  • Ali, S., et al. (2024). Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. RSC Advances, 14(17), 12053-12067. Retrieved from [Link]

  • Kozmenko, Y. V., et al. (2023). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. Molecules, 28(19), 6825. Retrieved from [Link]

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alternative methods for the synthesis of 7-Bromo-2-hydrazino-3-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 7-Bromo-2-hydrazino-3-methylquinoline

Introduction

7-Bromo-2-hydrazino-3-methylquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a versatile scaffold for the synthesis of more complex molecules, including potential therapeutic agents. The hydrazino group at the 2-position is a key functional handle for further derivatization, while the bromo and methyl substituents on the quinoline core allow for modulation of the molecule's steric and electronic properties. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering detailed protocols, mechanistic insights, and a data-driven comparison to aid researchers in selecting the most suitable method for their specific needs.

Methodology Overview: A Tale of Two Pathways

The synthesis of 7-Bromo-2-hydrazino-3-methylquinoline is predominantly approached via two strategic pathways, each beginning with the construction of a substituted quinoline core.

  • Method 1: The Classical Halogenation-Substitution Pathway. This is the most established and widely cited method. It involves the synthesis of a 2-chloroquinoline precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction with hydrazine.

  • Method 2: The Quinolinone-to-Hydrazine Pathway. An alternative strategy begins with the synthesis of a 2-quinolinone (a quinoline with a carbonyl group at the 2-position). This intermediate is then converted to the 2-chloroquinoline before proceeding with hydrazinolysis, or in some variations, directly to the hydrazine derivative.

This guide will dissect both methodologies, providing a head-to-head comparison of their respective strengths and weaknesses.

Method 1: The Classical Halogenation-Substitution Pathway

This approach is a robust and reliable method that proceeds in a clear, stepwise fashion. The key to this pathway is the successful synthesis of the 7-Bromo-2-chloro-3-methylquinoline intermediate.

Reaction Scheme

The overall transformation can be summarized as follows:

  • Quinoline Ring Formation: Synthesis of 7-Bromo-3-methylquinolin-2(1H)-one from a suitable aniline derivative.

  • Chlorination: Conversion of the 2-quinolinone to 7-Bromo-2-chloro-3-methylquinoline.

  • Hydrazinolysis: Reaction of the 2-chloro intermediate with hydrazine hydrate to yield the final product.

Mechanistic Rationale & Experimental Choices

The causality behind this synthetic sequence is rooted in fundamental principles of heterocyclic chemistry. The quinolinone is first formed as it is often more straightforward to construct the core ring system this way. The subsequent chlorination step is crucial; the hydroxyl group of the quinolinone is a poor leaving group, but its conversion to a chloro group via reagents like phosphorus oxychloride (POCl₃) transforms it into an excellent leaving group. This "activates" the 2-position for nucleophilic attack.

The final step, hydrazinolysis, is a classic SNAr reaction. Hydrazine, a potent nucleophile, readily attacks the electron-deficient C2 carbon of the quinoline ring, displacing the chloride ion to form the stable 7-Bromo-2-hydrazino-3-methylquinoline product. The reaction is typically performed in an alcohol solvent, which facilitates the dissolution of the reactants and the reaction progress.

Experimental Protocol: Method 1

Step 1a: Synthesis of 7-Bromo-3-methylquinolin-2(1H)-one

  • This step often starts from 3-bromoaniline, which undergoes a reaction like the Doebner-von Miller reaction or condensation with an appropriate β-ketoester to form the quinoline ring. For the purpose of this guide, we will assume the precursor, 7-Bromo-3-methylquinolin-2(1H)-one, is available or synthesized via established literature methods.

Step 1b: Synthesis of 7-Bromo-2-chloro-3-methylquinoline

  • In a round-bottom flask equipped with a reflux condenser, place 7-Bromo-3-methylquinolin-2(1H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) in a fume hood. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is ~7-8.

  • The solid precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude 7-Bromo-2-chloro-3-methylquinoline can be purified by recrystallization (e.g., from ethanol).

Step 1c: Synthesis of 7-Bromo-2-hydrazino-3-methylquinoline

  • Dissolve 7-Bromo-2-chloro-3-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

  • Add hydrazine hydrate (H₂NNH₂·H₂O, typically a large excess, e.g., 10-20 eq).[1]

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture. The product often precipitates out of the solution upon cooling.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then water to remove excess hydrazine and salts.

  • Dry the product under vacuum to yield 7-Bromo-2-hydrazino-3-methylquinoline.

Data Summary: Method 1
ParameterTypical ValueNotes
Overall Yield 60-75%Dependent on the purity of intermediates.
Purity >95%Achievable with standard recrystallization.
Reaction Time 10-16 hoursIncludes all steps and workup.
Reagent Cost ModeratePOCl₃ and hydrazine hydrate are key cost drivers.
Scalability GoodThe reactions are generally scalable with appropriate safety precautions.
Safety Concerns HighPOCl₃ is highly corrosive and reacts violently with water. Hydrazine is toxic and a suspected carcinogen.[1]
Workflow for Method 1

cluster_0 Method 1: Classical Pathway A 7-Bromo-3-methylquinolin-2(1H)-one B Chlorination with POCl3 A->B C 7-Bromo-2-chloro-3-methylquinoline B->C D Hydrazinolysis with H2NNH2·H2O C->D E 7-Bromo-2-hydrazino-3-methylquinoline D->E

Caption: Workflow for the Classical Halogenation-Substitution Pathway.

Method 2: The Alternative Quinolinone-Based Approach

This method focuses on building the quinoline ring as a 2-quinolinone, which is a common and often high-yielding strategy for creating the core heterocyclic structure.[2] While it shares steps with Method 1, the emphasis on the quinolinone intermediate distinguishes it as a distinct strategic approach.

Reaction Scheme

The core of this method is the efficient synthesis of the 7-Bromo-3-methylquinolin-2(1H)-one intermediate, followed by its conversion to the final product.

Mechanistic Rationale & Experimental Choices

The synthesis of substituted 2-quinolinones can often be achieved through acid-catalyzed cyclization reactions, such as the Knorr quinoline synthesis or from cinnamanilides.[2] These methods can offer good control over regioselectivity. For instance, the cyclization of N-(3-bromophenyl)cinnamamide in the presence of a strong acid like triflic acid can yield the corresponding quinolinone.[2]

Once the 7-bromo-3-methyl-2(1H)-quinolinone is obtained, the subsequent steps of chlorination and hydrazinolysis are identical to those described in Method 1. The key advantage of focusing on this route lies in the potential for higher yields and purities in the initial ring-forming step, which can propagate through the rest of the synthesis.

Recently, methods have been developed for the hydrolysis of 2-chloroquinolines to form quinolones using formic acid, which highlights the reversible nature of the quinolone-to-chloroquinoline transformation under specific conditions.[3]

Experimental Protocol: Method 2

The protocols for converting the 7-Bromo-3-methylquinolin-2(1H)-one to the final product are identical to Steps 1b and 1c of Method 1.

Example Protocol for Quinolinone Formation (Hypothetical, based on similar structures):

  • To a solution of 3-bromoaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in a suitable solvent, add a catalytic amount of a strong acid (e.g., H₂SO₄ or polyphosphoric acid).

  • Heat the mixture to a high temperature (e.g., 120-150°C) for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Neutralize with a base and collect the precipitated solid.

  • Purify the crude 7-Bromo-3-methylquinolin-2(1H)-one by recrystallization.

Data Summary: Method 2
ParameterTypical ValueNotes
Overall Yield 65-80%Potentially higher due to optimized quinolinone synthesis.
Purity >97%High purity can be achieved for the quinolinone intermediate.
Reaction Time 12-20 hoursThe initial ring formation can be lengthy.
Reagent Cost VariableDepends on the cost of the specific reagents for the cyclization reaction.
Scalability GoodCyclization reactions are generally scalable.
Safety Concerns Moderate to HighUse of strong acids and high temperatures requires caution. The subsequent steps carry the same hazards as in Method 1.
Workflow for Method 2

cluster_1 Method 2: Quinolinone-Based Pathway F 3-Bromoaniline + β-Ketoester G Acid-Catalyzed Cyclization F->G H 7-Bromo-3-methylquinolin-2(1H)-one G->H I Chlorination (POCl3) H->I J 7-Bromo-2-chloro-3-methylquinoline I->J K Hydrazinolysis (H2NNH2·H2O) J->K L Final Product K->L

Caption: Workflow for the Alternative Quinolinone-Based Pathway.

Comparative Analysis & Recommendations

FeatureMethod 1 (Classical)Method 2 (Quinolinone-Based)Analysis
Reliability HighHighBoth methods utilize well-established chemical transformations.
Yield Good (60-75%)Potentially Higher (65-80%)Method 2 may offer an advantage if the initial quinolinone synthesis is highly optimized.
Purity High (>95%)Very High (>97%)A cleaner initial intermediate in Method 2 can lead to a purer final product.
Simplicity HighModerateMethod 1 is very direct if the chloro-intermediate is available. Method 2 adds the complexity of the initial ring formation.
Safety Major Concern Major Concern Both routes involve highly hazardous materials (POCl₃, hydrazine). Strict safety protocols are mandatory.
Cost ModerateVariableThe cost of Method 2 is highly dependent on the starting materials for the cyclization step.
Decision Matrix for Method Selection

cluster_decision Decision Factors cluster_recommendation Recommended Method Start Goal? Time Speed & Simplicity Start->Time Fastest Route Yield Maximize Yield & Purity Start->Yield Highest Quality Precursor Precursor Availability Start->Precursor Method1 Method 1 (Classical) Time->Method1 Method2 Method 2 (Quinolinone-Based) Yield->Method2 Precursor->Method1 2-Chloroquinoline is available Precursor->Method2 Aniline derivative is available

Caption: Decision matrix for selecting the optimal synthetic method.

Senior Scientist's Recommendation:

  • For rapid synthesis and process simplicity , especially when the 7-Bromo-2-chloro-3-methylquinoline intermediate is readily available or can be synthesized efficiently, Method 1 is the preferred choice . Its linear and predictable nature makes it ideal for routine lab-scale synthesis.

  • For projects where maximizing overall yield and achieving the highest possible purity are critical, such as in the synthesis of analytical standards or for late-stage drug development, Method 2 is recommended . Investing time in optimizing the initial quinolinone formation can pay dividends in the quality and quantity of the final product.

Regardless of the chosen method, researchers must implement stringent safety measures when handling phosphorus oxychloride and hydrazine hydrate. All reactions should be conducted in a certified chemical fume hood with appropriate personal protective equipment.

References

  • ResearchGate. (2018). A facile route to the synthesis of substituted 2-hydrazinoquinolines and its ring closer reactions and their biological activity. ResearchGate. Available at: [Link]

  • PubMed. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Royal Society of Chemistry. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available at: [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • ACS Publications. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

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A Comparative Guide to HPLC Method Validation for the Quantification of 7-Bromo-2-hydrazino-3-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 7-Bromo-2-hydrazino-3-methylquinoline, a quinoline derivative with potential applications in medicinal chemistry. The performance of this HPLC method is compared with UV-Vis spectrophotometry, a more accessible but less specific alternative. All methodologies and validation parameters are grounded in the rigorous standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction to the Analyte and Analytical Imperatives

7-Bromo-2-hydrazino-3-methylquinoline is a heterocyclic compound belonging to the quinoline class. Quinoline and its derivatives are of significant interest in pharmaceutical sciences due to their wide range of biological activities. Accurate quantification of such compounds is critical for pharmacokinetic studies, formulation development, quality control, and stability testing. The choice of analytical method directly impacts the reliability and validity of these crucial assessments. While no specific validated method for this exact compound is widely published, this guide outlines a robust, scientifically-sound approach based on established methods for analogous quinoline structures.[4][5][6]

Proposed High-Performance Liquid Chromatography (HPLC) Method

The selection of HPLC as the primary analytical technique is driven by its inherent high resolving power, sensitivity, and specificity, making it ideal for the analysis of complex samples. A reverse-phase HPLC (RP-HPLC) method is proposed, as it is well-suited for the separation of moderately polar compounds like the target analyte.

Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode-Array Detector (DAD)Standard configuration for robust method development and validation.
Column C18 (4.6 mm x 150 mm, 5 µm particle size)Provides excellent retention and separation for a wide range of compounds.
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution)Offers good peak shape and resolution for quinoline derivatives.
Flow Rate 1.0 mL/minA typical flow rate that balances analysis time and column efficiency.
Column Temp. 30°CEnsures reproducible retention times by minimizing temperature fluctuations.
Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Vol. 10 µLA standard volume for analytical HPLC.

HPLC Method Validation: A Deep Dive

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following sections detail the validation parameters as prescribed by the ICH Q2(R1) guidelines.[1][7]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, this is typically demonstrated by the separation of the analyte peak from other potential peaks.

  • Experimental Approach: A solution of the analyte is spiked with potential impurities or degradation products (if available). The chromatogram is then examined to ensure that the analyte peak is well-resolved from any other peaks. Peak purity analysis using a DAD can further confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Approach: A series of at least five standard solutions of the analyte are prepared at different concentrations. Each solution is injected in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999.[8][9][10]

Table 1: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,987
25380,543
50759,876
Correlation Coefficient (r²) 0.9999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated.

  • Experimental Approach: The analyte is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples are then analyzed, and the percentage recovery is calculated. The acceptance criterion for recovery is typically within 98-102%.

Table 2: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%87.9299.0%
100%1010.05100.5%
120%1211.8899.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): The precision is assessed by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): The precision is evaluated by analyzing the same sample on different days, with different analysts, and/or on different instruments.

Table 3: Precision Data

ParameterConcentration (µg/mL)% RSD (n=6)Acceptance Criteria
Repeatability 100.85%≤ 2%
Intermediate Precision 101.20%≤ 2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ.[11] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach: Small changes are made to the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 2°C), and mobile phase composition (± 2%). The effect of these changes on the results is then evaluated.

Comparison with UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.[12][13] However, its major limitation is the lack of specificity.

Table 4: Comparison of HPLC and UV-Vis Spectrophotometry

FeatureHPLCUV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Low (measures total absorbance, prone to interference)[14]
Sensitivity High (typically ng/mL to pg/mL)Moderate (typically µg/mL)
Linearity Range WideNarrower
Complexity High (requires skilled operator)Low (simple to operate)
Cost High (instrumentation and consumables)Low
Analysis Time Longer (due to chromatographic separation)Fast

While UV-Vis spectrophotometry can be a useful tool for preliminary analysis or for the quantification of pure substances, its susceptibility to interference from other absorbing species makes it less suitable for complex samples or for regulatory submissions where specificity is paramount.[14][15] Studies comparing the two techniques for drug quantification often conclude that HPLC provides more accurate and reliable results, especially in the presence of excipients or degradation products.[8][9][14]

Visualizing the Validation Process

The following diagrams illustrate the workflow of the HPLC method validation process and the interconnectedness of the validation parameters.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Imp Routine Analysis Rob->Imp Interrelationship of Validation Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Sensitivity Sensitivity (LOD/LOQ) center->Sensitivity Linearity->Sensitivity Accuracy->Precision

Caption: The interrelationship of key HPLC validation parameters.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 7-Bromo-2-hydrazino-3-methylquinoline reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity (e.g., 1, 5, 10, 25, and 50 µg/mL) by serial dilution of the stock solution with the diluent.

Protocol 2: Linearity Assessment
  • Inject each of the five working standard solutions in triplicate into the HPLC system.

  • Record the peak area for the analyte in each chromatogram.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

Protocol 3: Accuracy (Recovery) Assessment
  • Prepare a placebo sample matrix (if applicable) or use the diluent.

  • Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration of 10 µg/mL). Prepare each level in triplicate.

  • Analyze the spiked samples using the HPLC method.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Conclusion

This guide has outlined a comprehensive and robust HPLC method for the quantification of 7-Bromo-2-hydrazino-3-methylquinoline, validated according to ICH Q2(R1) guidelines. The data presented demonstrates that the proposed method is specific, linear, accurate, and precise, making it highly suitable for its intended purpose in a research and drug development setting. In comparison, while UV-Vis spectrophotometry offers a simpler and faster alternative, it lacks the specificity required for the reliable analysis of potentially complex samples. The choice of analytical method is a critical decision, and for applications demanding high accuracy and reliability, a validated HPLC method is the unequivocal choice.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [URL: https://www.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-498. [URL: https://pubmed.ncbi.nlm.nih.gov/21558655/]
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A Comparative Guide to the Anticancer Activity of Quinoline Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinoline nucleus, fused with a hydrazone linker, has emerged as a particularly promising pharmacophore. This guide provides a comprehensive comparison of the anticancer activity of various quinoline hydrazone derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this exciting class of compounds.

The Rationale Behind Quinoline Hydrazones in Oncology

The quinoline scaffold is a privileged structure in drug discovery, present in numerous natural and synthetic bioactive compounds.[1] Its rigid, planar, and aromatic nature allows for effective interaction with various biological targets. The hydrazone moiety (-C=N-NH-), on the other hand, is a versatile linker that can be readily synthesized and modified. The presence of both hydrogen bond donor and acceptor sites in the hydrazone linkage facilitates interactions with target enzymes and receptors.[2] This combination of a proven pharmacophore with a flexible and interactive linker makes quinoline hydrazones a fertile ground for the development of novel anticancer therapeutics.[3]

Comparative Anticancer Activity: A Data-Driven Analysis

The anticancer potential of quinoline hydrazone derivatives has been demonstrated across a wide range of human cancer cell lines. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the in vitro anticancer activity of selected quinoline hydrazone derivatives from recent studies, highlighting the influence of structural modifications on their efficacy.

Compound ID/SeriesCancer Cell LineIC50 (µM)Key Structural Features & ObservationsReference
Compound 10 A549 (Lung), MCF-7 (Breast)More selective than cisplatin4-(naphthalen-2-yl)-2-(2-((quinolin-4-yl)methylene)hydrazinyl)thiazole. The naphthalene moiety appears to enhance selectivity.[4][5]
Compound 5 HepG2 (Liver)More selective than cisplatin4-(4-chlorophenyl)-2-(2-((quinolin-4-yl)methylene)hydrazinyl)thiazole. The chlorophenyl group contributes to selectivity against liver cancer cells.[4][5]
Compound 13 MCF-7 (Breast)0.73Presence of a p-nitro group on the benzylidene moiety significantly increased anticancer activity.[2]
Compound 11 A549 (Lung), K-562 (Leukemia)1.91–5.29Chalcone derivative of quinoline hydrazone. Showed potent inhibition of the PI3K enzyme.[2]
Compound 22 SH-SY5Y (Neuroblastoma)Micromolar potency(E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide. Showed significant selectivity over normal cells.[6]
Compounds 3b & 3c MCF-7 (Breast)7.016 & 7.05Quinoline-based dihydrazone derivatives. Displayed stronger antiproliferative activity than 5-FU.[7][8]
Compound 18j NCI 60 Cell Line PanelGI50: 0.33 - 4.876-chloro-2-methyl-quinolin-4-yl-hydrazine derivative. Showed broad-spectrum antiproliferative activity.[9]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends:

  • Substituents on the Quinoline Ring: The presence of electron-withdrawing groups like chloro and electron-donating groups like methoxy on the quinoline ring can significantly modulate anticancer activity. For instance, a 2-chloro-7-methoxyquinoline scaffold was found in a potent neuroblastoma agent.[6]

  • The Hydrazone Moiety: Modifications at the hydrazone nitrogen, such as the incorporation of different aromatic or heterocyclic rings, are crucial for determining potency and selectivity. The introduction of thiazole, naphthalene, and chalcone moieties has yielded compounds with significant and selective anticancer effects.[2][4][5]

  • The Arylidene Fragment: The nature of the aldehyde or ketone used to form the hydrazone (the arylidene part) plays a vital role. For example, a p-nitrobenzylidene group was shown to enhance activity against breast cancer cells.[2]

Unraveling the Mechanisms of Action

Quinoline hydrazone derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming drug resistance.[2][10]

Key Mechanisms Include:

  • Induction of Apoptosis: Many quinoline hydrazones trigger programmed cell death, or apoptosis, in cancer cells. This is often characterized by morphological changes like membrane blebbing and DNA fragmentation.[7][8] Some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[7]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G1 or G2/M phase.[2][6] For example, one derivative was found to induce G1 arrest by upregulating the p27kip1 protein, a key cell cycle regulator.[6][11]

  • Enzyme Inhibition: Quinoline hydrazones have been identified as potent inhibitors of several enzymes crucial for cancer cell survival and proliferation. These include:

    • Protein Kinases: Such as PI3K, Akt, c-Abl, and EGFR, which are key components of signaling pathways that drive tumor growth.[2][12]

    • Topoisomerases: Enzymes that are essential for DNA replication and repair. Their inhibition leads to DNA damage and cell death.[9]

  • DNA Interaction: Some derivatives can bind to DNA, potentially through intercalation, leading to disruption of DNA replication and transcription.[7][13]

Below is a diagram illustrating the multifaceted mechanisms of action of quinoline hydrazone derivatives.

Quinoline_Hydrazone_MoA cluster_enzymes Target Enzymes QH Quinoline Hydrazone Derivatives Apoptosis Induction of Apoptosis QH->Apoptosis Triggers CellCycleArrest Cell Cycle Arrest (G1, G2/M) QH->CellCycleArrest Induces EnzymeInhibition Enzyme Inhibition QH->EnzymeInhibition Causes DNA_Interaction DNA Interaction QH->DNA_Interaction Binds to CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath Kinases Protein Kinases (PI3K, Akt, EGFR) EnzymeInhibition->Kinases Topoisomerases Topoisomerases EnzymeInhibition->Topoisomerases DNA_Interaction->CancerCellDeath Kinases->CancerCellDeath Topoisomerases->CancerCellDeath

Caption: Multifaceted mechanisms of action of quinoline hydrazone derivatives leading to cancer cell death.

Experimental Protocols for Anticancer Evaluation

The assessment of the anticancer activity of novel compounds requires a series of robust and reproducible in vitro assays. Below are step-by-step protocols for two fundamental experiments.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[4][5]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline hydrazone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the quinoline hydrazone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of quinoline hydrazone derivatives.

Experimental_Workflow cluster_invitro In Vitro Anticancer Screening cluster_mechanistic Mechanistic Studies cluster_insilico In Silico Studies Start Synthesis of Quinoline Hydrazone Derivatives CellViability Cell Viability Assays (MTT, Alamar Blue) Start->CellViability Docking Molecular Docking Start->Docking IC50 Determination of IC50 CellViability->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assays (Annexin V/PI, AO/EB) IC50->ApoptosisAssay WesternBlot Western Blotting (Protein Expression) IC50->WesternBlot LeadOpt Lead Compound Optimization CellCycle->LeadOpt ApoptosisAssay->LeadOpt WesternBlot->LeadOpt Docking->LeadOpt

Caption: A representative experimental workflow for the evaluation of quinoline hydrazone derivatives.

Conclusion and Future Directions

Quinoline hydrazone derivatives represent a highly promising and versatile class of anticancer agents. Their synthetic accessibility, coupled with their ability to be fine-tuned to achieve desired biological activities, makes them attractive candidates for further development. The research highlighted in this guide demonstrates their potent cytotoxic effects against a range of cancer cell lines, operating through diverse and often multi-targeted mechanisms.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Further elucidation of their molecular targets will be crucial for rational drug design and the development of more selective and potent anticancer drugs. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics to combat cancer.

References

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  • (PDF) Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • A review on Quinoline hydrazone derivatives as a new class of potent antitubercular and anticancer agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. (2018). Bentham Science. Retrieved January 20, 2026, from [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Anticancer agents (a–f) containing quinoline hydrazone moieties. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). National Institutes of Health. Retrieved January 20, 2026, from [Link]

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  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

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A Senior Application Scientist's Guide to the Analysis of Regioisomers in the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the synthesis of polysubstituted quinolines is frequently complicated by a lack of regiocontrol, leading to the formation of isomeric mixtures that are often difficult to separate and characterize. This guide provides an in-depth comparison of common synthetic methodologies, focusing on the factors that govern regioselectivity and presenting robust analytical workflows for the definitive analysis of the resulting isomers.

The Challenge of Regioselectivity in Classical Quinoline Syntheses

The formation of regioisomers is a prevalent issue in several named reactions used to construct the quinoline core, particularly when unsymmetrical precursors are involved.[1][2] Understanding the mechanistic nuances of these reactions is paramount to controlling the product distribution. The choice of synthetic route, the electronic and steric nature of substituents, and the reaction conditions all play a critical role in determining the final isomeric ratio.[1][2]

G cluster_reactants Unsymmetrical Reactants cluster_products Potential Regioisomeric Products ReactantA 2-Aminoaryl Ketone (Substituted) Reaction Friedländer Annulation ReactantA->Reaction ReactantB α-Methylene Ketone (Unsymmetrical) ReactantB->Reaction Product1 Regioisomer A Reaction->Product1 Path A Product2 Regioisomer B Reaction->Product2 Path B

Caption: General schematic of regioisomer formation in quinoline synthesis.

Comparative Analysis of Key Synthetic Routes

The regiochemical outcome is highly dependent on the chosen synthetic strategy. Here, we compare three classical methods known for their potential to yield isomeric mixtures.

The Friedländer Synthesis

This condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group is a cornerstone of quinoline synthesis.[3][4] The primary challenge arises when using an unsymmetrical ketone, which can undergo condensation on either side of the carbonyl group, leading to two possible regioisomers.[2][5]

  • Mechanism and Regiocontrol: The reaction can proceed through two main pathways: an initial aldol condensation followed by imine formation, or an initial Schiff base formation followed by an intramolecular aldol reaction.[3] The regioselectivity is a delicate balance of steric hindrance and the relative stability of the enolate or enamine intermediates. For instance, in reactions with bicyclic ketones, the stereochemistry of the starting ketone can dictate a preference for either a linear or an angular fused quinoline product.[6][7]

The Combes Synthesis

The Combes synthesis uniquely employs the acid-catalyzed reaction of an aniline with a β-diketone.[8][9][10] Like the Friedländer synthesis, the use of unsymmetrical starting materials—in this case, a substituted aniline or an unsymmetrical β-diketone—introduces regiochemical ambiguity.

  • Mechanism and Regiocontrol: The rate-determining step is the electrophilic aromatic annulation (ring closure) of an enamine intermediate.[8][9] The regioselectivity is therefore governed by both steric and electronic effects.

    • Steric Effects: Bulky substituents on the β-diketone tend to direct cyclization away from the more hindered position.[8]

    • Electronic Effects: Electron-donating groups on the aniline ring (like methoxy) can favor the formation of specific isomers, while electron-withdrawing groups (such as chloro or fluoro) can lead to the opposite regioisomer as the major product.[8]

The Doebner-von Miller Synthesis

This reaction involves the condensation of anilines with α,β-unsaturated carbonyl compounds, typically under strong acid catalysis.[11][12] While it is a powerful method, its regioselectivity can be complex.

  • Mechanism and Regiocontrol: The standard regiochemistry, yielding predominantly 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls, is often explained by an initial 1,4-conjugate addition of the aniline.[11] However, an alternative pathway involving a 1,2-addition to form a Schiff base has also been proposed.[11][13] Remarkably, a "reversal of regiochemistry" has been observed. For example, condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA) can favor the formation of 4-arylquinolines, proceeding through the 1,2-addition mechanism.[11][13][14]

Synthetic Method Key Reactants Primary Source of Regioisomerism Key Controlling Factors
Friedländer Synthesis 2-Aminoaryl ketone + α-Methylene ketoneUnsymmetrical α-methylene ketoneSteric hindrance, enolate stability, reaction catalyst.[6][7][15]
Combes Synthesis Aniline + β-DiketoneUnsymmetrical β-diketone or substituted anilineSteric bulk of substituents, electronic effects on aniline ring.[8][9]
Doebner-von Miller Aniline + α,β-Unsaturated carbonylSubstituted aniline or α,β-unsaturated carbonylReaction mechanism (1,4- vs. 1,2-addition), nature of catalyst and substrates.[11][13][14]

Analytical Workflow for Regioisomer Separation and Characterization

A robust and multi-step analytical approach is essential for the accurate separation, identification, and quantification of quinoline regioisomers from a crude reaction mixture.

Caption: Analytical workflow for the separation and analysis of regioisomers.

Experimental Protocols

The following protocols provide a self-validating framework for the analysis of a hypothetical mixture of quinoline regioisomers.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the premier technique for separating non-volatile quinoline isomers. Reverse-phase chromatography is typically effective.

  • Objective: To separate two or more quinoline regioisomers from a reaction mixture.

  • Methodology:

    • Column: Use a standard C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Prepare a mobile phase of acetonitrile and water.[16][17] An acid modifier like 0.1% phosphoric acid or formic acid (for MS compatibility) is often required to ensure good peak shape.[16][17]

    • Gradient Elution: Start with a higher aqueous percentage (e.g., 90% water) and gradually increase the acetonitrile concentration (e.g., to 95% over 20 minutes). This gradient is effective for separating compounds with different polarities.

    • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

    • Detection: Use a UV detector set to a wavelength where quinolines strongly absorb (typically around 254 nm or 313 nm).

    • Analysis: The separated isomers will appear as distinct peaks. The relative peak areas can be used for preliminary quantification of the isomeric ratio.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For quinoline derivatives that are sufficiently volatile and thermally stable, GC-MS provides excellent separation and definitive identification through mass fragmentation patterns.

  • Objective: To separate and identify volatile quinoline regioisomers.

  • Methodology:

    • Column: Employ a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the crude mixture in a suitable solvent like dichloromethane or ethyl acetate.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range from m/z 40 to 400.

    • Analysis: Regioisomers will often have very similar mass spectra but will be separated by their retention times. The molecular ion peak will confirm the mass of the isomers, and fragmentation patterns can provide structural clues.[18][19]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for the unambiguous structural assignment of regioisomers.[20] Differences in the chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic.[21][22]

  • Objective: To definitively identify the structure of each isolated regioisomer.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of each purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[21]

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Pay close attention to the aromatic region (typically δ 7.0–9.0 ppm). The substitution pattern creates unique splitting patterns (e.g., doublets, triplets, doublets of doublets) and chemical shifts for each proton on the quinoline core.[21]

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals will confirm the degree of symmetry in the molecule, and the chemical shifts of the carbons, especially those bonded to substituents, are highly informative.[21][22]

    • 2D NMR (COSY & HSQC): If assignments are ambiguous, acquire 2D spectra.

      • ¹H-¹H COSY: Identifies protons that are spin-coupled to each other, helping to trace the connectivity within the aromatic rings.[22]

      • ¹H-¹³C HSQC: Correlates each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.

    • Interpretation: Compare the observed spectra for each isomer. For example, the position of a substituent will cause characteristic upfield or downfield shifts for adjacent protons and carbons, allowing for unequivocal differentiation between isomers.

Conclusion

Controlling regioselectivity remains a significant challenge in the synthesis of substituted quinolines. A thorough understanding of the underlying reaction mechanisms for syntheses like the Friedländer, Combes, and Doebner-von Miller is the first step toward predicting and influencing the isomeric outcome. When regioisomeric mixtures are unavoidable, a systematic analytical workflow employing a combination of HPLC for separation and NMR spectroscopy for structural elucidation is the gold standard for accurate characterization and quantification. This integrated approach ensures the scientific rigor required for advancing drug discovery and development programs that rely on this vital heterocyclic scaffold.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This is particularly true for halogenated quinolines, a class of compounds with significant therapeutic potential but also potential toxicological concerns, necessitating precise and reliable quantification. When analytical methods are transferred between laboratories, instruments, or even updated over time, a robust cross-validation process is not just a regulatory expectation but a scientific necessity to ensure data consistency and accuracy.

This guide provides an in-depth comparison of analytical methodologies for halogenated quinolines, focusing on the critical process of cross-validation. We will delve into the "why" behind experimental choices, offering a framework for designing and executing a scientifically sound validation and cross-validation strategy.

The Imperative of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validation, outlining key parameters that must be assessed.[2][3] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation becomes necessary when two or more analytical methods or the same method in different laboratories are used to generate data for the same study.[4][5] This process ensures that the analytical results are comparable, irrespective of the method or laboratory of origin.[6]

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique for halogenated quinolines is primarily dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity. The two most common and powerful techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[7][8] For halogenated quinolines, which are often solids at room temperature with relatively high boiling points, HPLC is frequently the method of choice.

Advantages of HPLC for Halogenated Quinolines:

  • Wide Applicability: Suitable for a broad range of halogenated quinolines, regardless of their volatility.[9]

  • Versatility in Detection: Can be coupled with various detectors, such as Ultraviolet (UV), Diode Array (DAD), Fluorescence, and Mass Spectrometry (MS), offering flexibility in sensitivity and selectivity.[9]

  • Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[7] While some halogenated quinolines may require derivatization to increase their volatility, GC-MS can offer excellent sensitivity and selectivity.

Advantages of GC-MS for Halogenated Quinolines:

  • High Sensitivity and Selectivity: Mass spectrometry provides high sensitivity and the ability to confirm the identity of analytes based on their mass spectra.[10]

  • Excellent Resolution: Capillary GC columns offer high separation efficiency.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.

Data Presentation: A Comparative Look at Method Performance

To illustrate the expected performance of HPLC-UV and GC-MS for the analysis of a hypothetical halogenated quinoline, "5-chloro-8-hydroxyquinoline," the following table summarizes key validation parameters. This data is representative and intended to guide the reader in understanding the relative strengths of each technique.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
LOD 0.05 µg/mL0.005 µg/mL
LOQ 0.1 µg/mL0.01 µg/mL
Specificity Good, potential for interference from co-eluting impuritiesExcellent, confirmed by mass fragmentation patterns
Robustness HighModerate (sensitive to injection port temperature and carrier gas flow)

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the validation and cross-validation of an analytical method for a halogenated quinoline.

Experimental Workflow for Method Validation

Caption: Workflow for a comprehensive analytical method validation.

Protocol 1: Full Method Validation of an HPLC-UV Method for 5-chloro-8-hydroxyquinoline
  • Specificity:

    • Analyze a blank matrix (e.g., placebo formulation), a spiked matrix with the analyte, and a sample containing potential impurities or degradation products.

    • Causality: This step ensures that the signal measured is solely from the analyte of interest and not from other components in the sample matrix.[1]

  • Linearity and Range:

    • Prepare a series of at least five calibration standards of 5-chloro-8-hydroxyquinoline in the expected concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Inject each standard in triplicate and plot the peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

    • Causality: This establishes a direct relationship between the instrument response and the analyte concentration, which is fundamental for quantification.

  • Accuracy:

    • Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the linear range.

    • Analyze these QC samples in triplicate against a freshly prepared calibration curve.

    • Calculate the percent recovery for each sample.

    • Causality: This demonstrates how close the measured value is to the true value, ensuring the method is providing correct results.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the medium QC concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (%RSD) for each set of measurements.

    • Causality: This assesses the random error of the method and its ability to produce consistent results under varying conditions.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Causality: These parameters define the lower limits of the method's capabilities, which is crucial for analyzing samples with low concentrations of the analyte.

  • Robustness:

    • Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

    • Analyze a medium QC sample under each of these varied conditions and assess the impact on the results.

    • Causality: This demonstrates the reliability of the method during normal use and its ability to withstand minor variations in experimental conditions.

Protocol 2: Cross-Validation of the HPLC-UV Method with a GC-MS Method

The cross-validation process is essential when transferring a method or comparing results from different analytical techniques.[4][5]

Caption: A typical workflow for the cross-validation of two analytical methods.

  • Define the Cross-Validation Protocol and Acceptance Criteria:

    • Establish a clear protocol outlining the experiments to be performed and the acceptance criteria for concluding that the two methods are equivalent.

    • A common acceptance criterion is that the mean concentration ratio of the two methods should fall within a 90% confidence interval of 0.80-1.25.[11]

  • Sample Selection:

    • Select a set of at least 20 representative samples, including QC samples at low, medium, and high concentrations, as well as incurred samples (if applicable).

  • Parallel Analysis:

    • Analyze the selected samples in parallel using the validated HPLC-UV method and the GC-MS method.

    • It is crucial that both analyses are performed by experienced analysts who are proficient with their respective methods.

  • Statistical Evaluation:

    • Compare the results obtained from both methods using appropriate statistical tools.[12][13]

    • Bland-Altman Plot: This is a graphical method to plot the difference between the two measurements against their average. It helps to visualize the agreement between the two methods and identify any systematic bias.

    • Paired t-test: This statistical test can be used to determine if there is a significant difference between the means of the two sets of measurements.

    • Regression Analysis: Plot the results of one method against the other and perform a linear regression. The slope and intercept should be close to 1 and 0, respectively, for perfect agreement.

  • Reporting:

Logical Framework for Method Selection and Validation

The choice between HPLC and GC-MS, and the subsequent validation strategy, is a logical process driven by the specific analytical needs.

Caption: Logical decision-making process for analytical method selection and validation.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The cross-validation of analytical methods for halogenated quinolines is a critical exercise that underpins the reliability and comparability of data generated across different laboratories and methodologies. By adhering to a scientifically sound and well-documented validation and cross-validation strategy, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data, which is fundamental to the development of safe and effective medicines. The choice between techniques like HPLC and GC-MS should be guided by the specific analytical requirements, and the selected method must be rigorously validated to demonstrate its fitness for purpose.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Lab Manager. (2022). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Souag, F., & Delloul, I. (2020). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • Souag, F., & Delloul, I. (2020). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bioanalysis. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Jain, A. G. Learning from issues in assay cross-validation / method transfers. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Emery Pharma. LBA Cross Validation: A Detailed Case Study. [Link]

  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]

  • MDPI. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

  • DATAcc. Statistical methodology considerations for analytical validation studies where measures have directly comparable units. [Link]

  • PubMed. (2009). Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions. [Link]

  • PubMed Central. (2015). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]

  • SEEJPH. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. [Link]

  • IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]

  • Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]

  • BioPharm International. Challenges in Analytical Method Development and Validation. [Link]

  • IOPscience. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (2023). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • CordenPharma. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]

  • Food Safety Institute. (2023). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • Scribd. Challenges in Analytical Method Development For | PDF. [Link]

  • News-Medical.Net. Quantitative and Qualitative Pharmaceutical Analysis using Mass Spectrometry. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

  • SlideShare. Preparation and Properties of Quinoline. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • ResearchGate. (2023). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. [Link]

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Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride (CAS No. 1171639-07-8), a compound characterized by its dual nature as a halogenated organic and a hydrazine derivative. Adherence to these protocols is essential for mitigating risks to personnel and the environment.

Understanding the Hazard Profile: A Dual-Risk Compound

This compound presents a complex hazard profile stemming from its constituent parts: a brominated quinoline core and a hydrazine hydrochloride salt. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure dictates a cautious approach based on the known risks of its functional groups.

  • Hydrazine Derivatives : Hydrazine and its derivatives are recognized for their potential toxicity, including being suspected carcinogens. They can also be corrosive and cause severe skin and eye irritation.

  • Halogenated Organic Compounds : Brominated organic compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2]

  • Hydrochloride Salt : As a hydrochloride salt, the compound is likely a water-soluble solid.

It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for detailed hazard information and exposure controls before handling this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any procedure that involves handling or disposing of this compound, ensure that the proper personal protective equipment is worn and that work is conducted in a controlled environment.

Personal Protective Equipment (PPE)Rationale and Specifications
Eye Protection Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn if there is a significant risk of splashing.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and change them frequently.
Body Protection A flame-retardant lab coat must be worn and kept fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
Respiratory Protection All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must follow a clearly defined workflow that aligns with institutional and regulatory guidelines. This process begins with waste segregation and culminates in transfer to a certified hazardous waste management facility.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) cluster_Disposal Final Disposal Start Start: Unused or Contaminated this compound Segregate Segregate as Halogenated Organic & Hydrazine Waste Start->Segregate Step 1 Label Label Waste Container with 'Hazardous Waste' and Full Chemical Name Segregate->Label Step 2 Store Store in a Designated, Secondary Containment Area Label->Store Step 3 ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Step 4 Transport EHS Transports to Central Accumulation Area ContactEHS->Transport Incineration High-Temperature Incineration at a Licensed Facility Transport->Incineration Final Pathway

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal process.

  • Designated Waste Stream : This compound must be disposed of in a waste stream designated for halogenated organic solids .

  • Do Not Mix : Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals. Incompatible mixtures can lead to dangerous reactions.

Step 2: Container and Labeling
  • Container : Use a chemically compatible, leak-proof container with a secure screw-top lid. The container must be in good condition and appropriate for solid waste.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "1171639-07-8." Also, indicate the approximate quantity of waste.

Step 3: Storage
  • Location : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Secondary Containment : The waste container should be placed within a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatibles : Ensure the storage area is away from strong oxidizing agents and other incompatible materials.

Step 4: Final Disposal
  • Contact EHS : Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • High-Temperature Incineration : The recommended final disposal method for brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][3] This process is designed to break down the compound into less harmful components and includes scrubbers to manage acidic gases like hydrogen bromide that are formed during combustion.[4]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuation : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.

  • Control : If safe to do so, prevent the spread of the solid material. Do not use water to clean up the spill as this may increase the area of contamination.

  • Cleanup :

    • Wear the appropriate PPE as outlined in Section 2.

    • Carefully sweep up the solid material and place it into a designated hazardous waste container. Avoid creating dust.

    • For the final decontamination of the area, use a cloth dampened with a suitable solvent (such as ethanol or isopropanol) and wipe the area. Place the contaminated wipes into the same hazardous waste container.

  • Reporting : Report all spills to your laboratory supervisor and institutional EHS department.

Alternative Disposal Consideration: Chemical Neutralization

For small quantities of hydrazine-containing waste, chemical neutralization may be an option, but it should only be performed by trained personnel and in accordance with a validated and approved institutional protocol. Hydrazine hydrochloride salts can be neutralized with a diluted solution of an oxidizing agent like calcium hypochlorite or hydrogen peroxide.[5]

This method is not recommended without specific guidance from your EHS department , as the reaction can be exothermic and may produce other hazardous byproducts. The resulting solution would still need to be disposed of as hazardous aqueous waste.

Regulatory Framework

The disposal of this compound is governed by several regulatory bodies:

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its safe management from "cradle to grave." This compound would likely be classified as a hazardous waste due to its toxicity and reactivity.

  • Occupational Safety and Health Administration (OSHA) : OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.

By adhering to the detailed procedures outlined in this guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and workplace safety.

References

  • Emission Measurements During Incineration of Waste Containing Bromine. (2014). Nordic Council of Ministers. [Link]

  • Hydrazine hydrochloride. (2020). Sciencemadness Wiki. [Link]

  • Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. (1998). PubMed. [Link]

  • This compound. AccelaChem. [Link]

  • This compound. Autech Scientific. [Link]

  • This compound. ChemTik. [Link]

  • Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (1981). US EPA. [Link]

  • Methods and systems for neutralization of hydrazine. (2017).
  • Bromine in waste incineration: partitioning and influence on metal volatilisation. (2003). PubMed. [Link]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2003). ResearchGate. [Link]

  • Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. (2019). MDPI. [Link]

  • Reaction kinetics of hydrazine neutralization in steam generator wet lay-up solution. (2012). INIS-IAEA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.